molecular formula C10H8ClN3O2 B1520769 5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide CAS No. 1005509-36-3

5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Cat. No.: B1520769
CAS No.: 1005509-36-3
M. Wt: 237.64 g/mol
InChI Key: APRPZPVXZMBFIC-UHFFFAOYSA-N
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Description

5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide is a chemical compound with the CAS number 1005509-36-3 and a molecular formula of C10H7ClN3O2 . As a derivative of the 5-aminoisoxazole scaffold, this compound is a valuable building block in medicinal chemistry and drug discovery research. Isoxazole rings are privileged structures in medicinal chemistry, known for their diverse biological activities and presence in several FDA-approved drugs . Specifically, 5-aminoisoxazole derivatives can serve as novel unnatural amino acids for the synthesis of α/β-mixed peptides, which are an important class of peptidomimetics with enhanced stability and therapeutic potential . Furthermore, structurally similar isoxazole carboxamide compounds have been investigated as inhibitors of key biological targets, such as coagulation Factor Xa, highlighting the potential of this chemotype in developing therapeutics for cardiovascular diseases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-3-1-2-5(4-6)8-7(9(12)15)10(13)16-14-8/h1-4H,13H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRPZPVXZMBFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Formation of 5-Amino-3-Aryl-Isoxazole-4-Carboxamides: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-aryl-isoxazole-4-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Understanding the mechanistic underpinnings of its formation is crucial for the rational design of novel therapeutics and the optimization of synthetic routes. This in-depth technical guide provides a comprehensive overview of the core mechanisms and synthetic strategies employed in the construction of this important heterocyclic system.

I. The Strategic Importance of the 5-Aminoisoxazole Core

The isoxazole ring system is a key pharmacophore due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The specific arrangement of a 5-amino group, a 3-aryl substituent, and a 4-carboxamide functionality creates a unique electronic and steric profile, making these compounds attractive for library synthesis and lead optimization in drug discovery programs.

II. Primary Mechanistic Pathway: A Multicomponent Approach

One of the most efficient and convergent strategies for the synthesis of 5-amino-3-aryl-isoxazole-4-carboxamides is a multicomponent reaction (MCR). This approach allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, which is highly desirable in drug development for its atom economy and operational simplicity. A prevalent MCR for this scaffold involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine.[1][2]

The overall transformation can be mechanistically dissected into several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aryl aldehyde and malononitrile. The base deprotonates the acidic methylene group of malononitrile to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. Subsequent dehydration yields an arylmethylenemalononitrile intermediate.

  • Michael Addition of Hydroxylamine: Hydroxylamine, a bifunctional nucleophile, then participates in a Michael addition to the electron-deficient double bond of the arylmethylenemalononitrile. The amino group of hydroxylamine is the more nucleophilic site and adds to the β-carbon of the α,β-unsaturated nitrile.

  • Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization. The hydroxyl group of the hydroxylamine moiety attacks one of the nitrile groups, leading to the formation of a five-membered isoxazoline intermediate. This intermediate then tautomerizes to the more stable aromatic 5-aminoisoxazole ring.

  • Formation of the Carboxamide: The second nitrile group at the 4-position of the newly formed isoxazole ring can then be hydrolyzed to the corresponding carboxamide. This hydrolysis can sometimes occur in situ under the reaction conditions, especially if water is present, or it can be a separate synthetic step. The precise conditions of the multicomponent reaction, including the choice of solvent and catalyst, can influence the direct formation of the carboxamide versus the carbonitrile.[1][3]

Diagram of the Proposed Multicomponent Reaction Mechanism

MCR_Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_product Final Product A Aryl Aldehyde D Knoevenagel Condensation A->D B Malononitrile B->D C Hydroxylamine E Michael Addition C->E D->E Arylmethylenemalononitrile F Intramolecular Cyclization & Tautomerization E->F G Nitrile Hydrolysis F->G 5-Amino-3-Aryl-Isoxazole-4-Carbonitrile H 5-Amino-3-Aryl-Isoxazole-4-Carboxamide G->H

Caption: A logical flowchart of the multicomponent reaction pathway.

III. Alternative Synthetic Strategies and Mechanistic Considerations

While the multicomponent approach is highly efficient, other synthetic routes have been developed, offering flexibility in substrate scope and functional group tolerance.

A more traditional, stepwise approach involves the initial synthesis of a β-ketonitrile, which is then cyclized with hydroxylamine.[4]

  • Formation of the β-Ketonitrile: An aryl ketone can be reacted with a source of cyanide, or an aryl-substituted acetoacetate can be converted to the corresponding β-ketonitrile.

  • Cyclocondensation with Hydroxylamine: The β-ketonitrile is then treated with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization onto the nitrile group to form the 5-aminoisoxazole ring. The carboxamide can then be installed through subsequent hydrolysis of a precursor functional group at the 4-position.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides another mechanistic avenue for the formation of the isoxazole precursor.[5][6] While not a direct route to the title compounds, it is a key reaction for forming cyclic structures from nitrile-containing precursors. In a related fashion, a Thorpe-type condensation can be envisioned between two different nitrile-containing molecules, which could then be further elaborated to the desired isoxazole.

IV. Experimental Protocol: A Representative Multicomponent Synthesis

The following protocol is a representative example of a one-pot synthesis of a 5-amino-3-aryl-isoxazole-4-carboxamide derivative.

Synthesis of 5-amino-3-phenyl-isoxazole-4-carboxamide

Materials:

  • Benzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Glycerol

  • Ethanol

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol).

  • Add a deep eutectic solvent mixture of potassium carbonate and glycerol.[1][7]

  • Stir the reaction mixture at 80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and then recrystallize from ethanol to afford the pure 5-amino-3-phenyl-isoxazole-4-carboxamide.

Quantitative Data Summary

EntryAryl AldehydeCatalyst/Solvent SystemReaction Time (h)Yield (%)Reference
1BenzaldehydeK2CO3/Glycerol385[1]
24-ChlorobenzaldehydeCeric Ammonium Sulphate/Isopropanol582[2]
34-MethoxybenzaldehydeK2CO3/Glycerol2.590[1]

Diagram of the Experimental Workflow

experimental_workflow A Combine Reactants: Aryl Aldehyde, Malononitrile, Hydroxylamine HCl B Add Catalytic System: K2CO3/Glycerol A->B C Heat and Stir (e.g., 80°C) B->C D Monitor by TLC C->D E Work-up: Cool, Add Water, Precipitate D->E F Isolate Product: Filter and Wash E->F G Purify: Recrystallize from Ethanol F->G H Characterize Final Product G->H

Caption: A streamlined representation of the experimental procedure.

V. Conclusion

The formation of 5-amino-3-aryl-isoxazole-4-carboxamides is most efficiently achieved through multicomponent reactions that proceed via a Knoevenagel condensation, Michael addition, and intramolecular cyclization cascade. This approach offers significant advantages in terms of operational simplicity and atom economy. Alternative stepwise syntheses provide additional flexibility for substrate diversification. A thorough understanding of these mechanistic pathways is essential for researchers in the field of medicinal chemistry to design and synthesize novel isoxazole-based compounds with potential therapeutic applications.

References

  • Hansen, T. V., et al. (2005). A convenient one-pot, copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]

  • Machetti, F., et al. (2007). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. European Journal of Organic Chemistry, 2007(15), 2443–2449. Available at: [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 108. Available at: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5- amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • Wikipedia. (n.d.). Thorpe reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station International Edition. Available at: [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved January 20, 2026, from [Link]

  • Singh, P. P., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5146–5160. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Substituted Isoxazoles in Modern Drug Discovery

The isoxazole scaffold represents a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties. The specific analogue, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, is a compound of significant interest for researchers and drug development professionals. Its structural motifs—a substituted phenyl ring, a 5-aminoisoxazole core, and a carboxamide functionality—suggest a high potential for targeted biological interactions. This guide provides a comprehensive overview of the viable synthetic strategies for this molecule, emphasizing the chemical rationale behind the selection of starting materials and reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals two primary pathways for the synthesis of this compound (I). These routes diverge based on the strategy for constructing the core isoxazole ring.

Diagram 1: Retrosynthetic Pathways

G cluster_route1 Route 1: Knoevenagel Condensation Approach cluster_route2 Route 2: β-Ketoester Approach Target This compound (I) Intermediate_A Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II) Target->Intermediate_A Amidation Intermediate_A2 Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II) Target->Intermediate_A2 Amidation Intermediate_B Ethyl 2-cyano-3-(3-chlorophenyl)acrylate (III) Intermediate_A->Intermediate_B Cyclization with Hydroxylamine Starting_Materials_1 3-Chlorobenzaldehyde + Ethyl Cyanoacetate Intermediate_B->Starting_Materials_1 Knoevenagel Condensation Intermediate_C Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (IV) Starting_Materials_2 3-Chloroacetophenone Intermediate_C->Starting_Materials_2 Claisen Condensation Intermediate_A2->Intermediate_C Reaction with Ethyl Cyanoacetate & Hydroxylamine

Caption: Retrosynthetic analysis of the target molecule via two distinct synthetic routes.

Route 1 initiates with a Knoevenagel condensation between 3-chlorobenzaldehyde and ethyl cyanoacetate to form the α,β-unsaturated intermediate (III). Subsequent cyclization with hydroxylamine yields the isoxazole ester (II), which is then amidated to the final product (I).

Route 2 commences with a Claisen condensation of 3-chloroacetophenone to generate the β-ketoester (IV). This intermediate then undergoes a one-pot reaction with ethyl cyanoacetate and hydroxylamine to construct the isoxazole ring system (II), followed by amidation.

This guide will focus on providing a detailed protocol for Route 1, as it generally offers a more direct and higher-yielding pathway for this class of compounds.

Route 1: A Step-by-Step Synthetic Protocol

This synthetic approach is a three-step process, beginning with commercially available starting materials.

Diagram 2: Synthetic Workflow for Route 1

G Start 3-Chlorobenzaldehyde + Ethyl Cyanoacetate Step1 Step 1: Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Start->Step1 Intermediate Ethyl 2-cyano-3-(3-chlorophenyl)acrylate (III) Step1->Intermediate Step2 Step 2: Isoxazole Formation (Hydroxylamine HCl, NaOAc, Ethanol, Reflux) Intermediate->Step2 IsoxazoleEster Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II) Step2->IsoxazoleEster Step3 Step 3: Amidation (Aqueous Ammonia, Ethanol, Sealed Tube, Heat) IsoxazoleEster->Step3 Product This compound (I) Step3->Product

Caption: The synthetic workflow for the preparation of the target compound via Route 1.

Part 1: Synthesis of Ethyl 2-cyano-3-(3-chlorophenyl)acrylate (III)

The initial step involves a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.[1]

Protocol:

  • To a solution of 3-chlorobenzaldehyde (14.0 g, 0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask, add ethyl cyanoacetate (11.3 g, 0.1 mol).

  • Add piperidine (1.0 mL) as a basic catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield ethyl 2-cyano-3-(3-chlorophenyl)acrylate (III) as a white to pale yellow solid.

Causality of Experimental Choices:

  • Piperidine: A mild base is sufficient to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation.[2]

  • Ethanol: Serves as an effective solvent for all reactants and allows for refluxing at a suitable temperature for the reaction to proceed efficiently.

  • Reflux: Provides the necessary activation energy for the condensation and subsequent dehydration.

Parameter Value
Typical Yield85-95%
Melting Point88-90 °C[3]
AppearanceWhite to pale yellow solid
Part 2: Synthesis of Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II)

The second step is the construction of the isoxazole ring through the reaction of the α,β-unsaturated nitrile with hydroxylamine.[4]

Protocol:

  • In a round-bottom flask, dissolve ethyl 2-cyano-3-(3-chlorophenyl)acrylate (III) (23.5 g, 0.1 mol) in absolute ethanol (200 mL).

  • Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) to the solution.

  • Reflux the mixture for 8-10 hours, monitoring by TLC (hexane:ethyl acetate, 1:1).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (400 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water (2 x 50 mL), and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II).

Causality of Experimental Choices:

  • Hydroxylamine Hydrochloride and Sodium Acetate: Sodium acetate acts as a base to generate free hydroxylamine in situ from its hydrochloride salt. Hydroxylamine then acts as a dinucleophile.[5]

  • Mechanism: The reaction proceeds via a Michael addition of the hydroxylamine to the activated double bond, followed by an intramolecular cyclization of the oximino group onto the nitrile, leading to the formation of the 5-aminoisoxazole ring.[6]

  • Recrystallization: This step is crucial for removing any unreacted starting materials and by-products, ensuring the purity of the intermediate for the final step.

Parameter Value
Typical Yield70-80%
AppearanceWhite crystalline solid
Part 3: Synthesis of this compound (I)

The final step is the amidation of the ethyl ester to the corresponding primary carboxamide.

Protocol:

  • Place ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II) (28.1 g, 0.1 mol) in a high-pressure sealed tube.

  • Add a solution of saturated ammonia in ethanol (200 mL).

  • Seal the tube and heat it at 100-120 °C for 12-16 hours.

  • After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, collect by filtration, and dry to afford the final product, this compound (I).

Causality of Experimental Choices:

  • Saturated Ammonia in Ethanol: Provides a high concentration of the nucleophilic ammonia required for the amidation reaction.[7]

  • Sealed Tube and Heat: The reaction requires elevated temperature and pressure to drive the conversion of the relatively stable ethyl ester to the carboxamide.[8] This is a common method for the amidation of esters that are resistant to aminolysis under milder conditions.

Parameter Value
Typical Yield60-75%
AppearanceOff-white to pale yellow solid

Alternative Starting Materials and Synthetic Routes

For researchers facing challenges with the availability of 3-chlorobenzaldehyde, an alternative route can be considered, starting from 3-chlorobenzoic acid.

Diagram 3: Alternative Starting Material Preparation

G Start 3-Chlorobenzoic Acid Step1 SOCl₂, Reflux Start->Step1 Intermediate 3-Chlorobenzoyl Chloride Step1->Intermediate Step2 Malononitrile, NaH Intermediate->Step2 Product 3-Chlorobenzoylacetonitrile Step2->Product

Caption: Synthesis of 3-chlorobenzoylacetonitrile, a key intermediate for an alternative pathway.

This intermediate, 3-chlorobenzoylacetonitrile, can then be reacted with hydroxylamine to form the isoxazole ring, followed by subsequent functional group manipulations to arrive at the target carboxamide. This pathway, while potentially longer, offers flexibility in the choice of starting materials. The synthesis of 3-chlorobenzoyl chloride from 3-chlorobenzoic acid is a standard procedure using thionyl chloride.[9][10][11]

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The choice of the Knoevenagel condensation pathway offers a robust and efficient approach. The understanding of the underlying reaction mechanisms at each step is critical for troubleshooting and optimization. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of efficient and versatile synthetic strategies for scaffolds like the 5-aminoisoxazole core will remain a key area of research.

References

  • PrepChem. (n.d.). Synthesis of 3-p-chlorobenzoyl-benzoic acid chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
  • Zhao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Retrieved from [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Ali, A. A., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E).
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • Zhao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185.
  • ResearchGate. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.
  • National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Retrieved from [Link]

  • Construction of Isoxazole ring: An Overview. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.
  • ResearchGate. (n.d.). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.

Sources

An In-depth Technical Guide to 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide: Chemical Properties and Synthetic Pathways for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and analytical characterization, contextualizing its potential within modern drug discovery programs. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel isoxazole derivatives.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs.[1][2] The isoxazole core imparts unique physicochemical properties that can lead to favorable pharmacokinetic profiles and potent pharmacological effects.[2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them attractive candidates for therapeutic development.[1][3][4] The compound this compound, with its specific substitution pattern, represents a promising scaffold for further investigation and optimization in drug discovery campaigns.

Physicochemical Properties of this compound

Understanding the fundamental chemical and physical properties of a compound is critical for its development as a potential drug candidate. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₀H₈ClN₃O₂PubChem[5]
Molecular Weight 237.65 g/mol Calculated from formula
Appearance Likely a white to off-white crystalline solidBased on similar isoxazole derivatives[6]
Melting Point Expected to be in the range of 150-250 °CAnalogy to similar 5-aminoisoxazole derivatives
Solubility Likely soluble in organic solvents like DMSO and DMF; limited solubility in waterCommon for small organic molecules with aromatic rings
LogP Estimated to be in the range of 1.5 - 2.5Calculated based on structure; indicates moderate lipophilicity

Synthesis and Mechanistic Rationale

The synthesis of 5-amino-3-substituted-isoxazole-4-carboxamides can be achieved through several established routes in heterocyclic chemistry. A highly convergent and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate dipolarophile.[7][8]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This multi-step process is designed for adaptability in a research setting, allowing for the potential generation of analogs for structure-activity relationship (SAR) studies.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 3_chlorobenzaldehyde 3-Chlorobenzaldehyde hydroxylamine_hcl Hydroxylamine HCl cyanoacetamide Cyanoacetamide target_compound 5-amino-3-(3-chlorophenyl) isoxazole-4-carboxamide cyanoacetamide->target_compound aldoxime 3-Chlorobenzaldoxime nitrile_oxide 3-Chlorophenylnitrile Oxide aldoxime->nitrile_oxide  Step 2:  Oxidizing Agent  (e.g., NCS, Chloramine-T) nitrile_oxide->target_compound  Step 3:  1,3-Dipolar Cycloaddition  Base (e.g., Et₃N)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol and Rationale

Step 1: Synthesis of 3-Chlorobenzaldoxime

  • Procedure: To a solution of 3-chlorobenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and a mild base such as sodium bicarbonate is added. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then isolated by precipitation in water and filtration.

  • Rationale: This is a standard condensation reaction to form the aldoxime. The base is necessary to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine to react with the aldehyde. Ethanol is a suitable solvent that dissolves the starting aldehyde.

Step 2: In situ Generation of 3-Chlorophenylnitrile Oxide

  • Procedure: The 3-chlorobenzaldoxime is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). An oxidizing agent, such as N-chlorosuccinimide (NCS) or Chloramine-T, is added portion-wise at 0°C.

  • Rationale: The nitrile oxide is a highly reactive intermediate and is typically generated in situ. The oxidation of the aldoxime is a crucial step. The choice of oxidizing agent can influence the reaction yield and purity of the intermediate.

Step 3: 1,3-Dipolar Cycloaddition

  • Procedure: To the solution containing the freshly generated 3-chlorophenylnitrile oxide, cyanoacetamide and a non-nucleophilic base like triethylamine (Et₃N) are added. The reaction mixture is stirred, and its progress is monitored by TLC. Upon completion, the reaction is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The crude product is then purified by column chromatography.

  • Rationale: This is the key isoxazole ring-forming step. The nitrile oxide acts as the 1,3-dipole, and the enolate of cyanoacetamide, formed in the presence of the base, serves as the dipolarophile. The cycloaddition is followed by tautomerization to yield the aromatic 5-aminoisoxazole ring. The carboxamide group is derived directly from the cyanoacetamide starting material.

Analytical Characterization

Confirmation of the successful synthesis and purity of this compound would be achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons from the 3-chlorophenyl ring appearing as multiplets in the δ 7.0-8.0 ppm region.- Broad singlets corresponding to the amino (-NH₂) and amide (-CONH₂) protons.
¹³C NMR - Distinct signals for the carbons of the isoxazole ring.- Signals for the carbons of the 3-chlorophenyl ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.- A downfield signal for the carbonyl carbon of the amide group.
Mass Spec (MS) - A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈ClN₃O₂).- A characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) - N-H stretching vibrations for the amino and amide groups in the 3200-3500 cm⁻¹ region.- A strong C=O stretching vibration for the amide carbonyl group around 1650-1680 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the isoxazole and phenyl rings.

Potential in Drug Discovery and Biological Applications

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutics. The broader class of isoxazole derivatives has shown promise in several therapeutic areas.[1][3][4]

Drug_Discovery_Pipeline Library Library Synthesis & SAR Studies Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (ADME/Tox) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of isoxazole derivatives in a typical drug discovery pipeline.

  • Anticancer Activity: Many isoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[9] The mechanism of action can vary, but some derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory Properties: The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[10] Derivatives can act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.

  • Antimicrobial Potential: Isoxazole derivatives have also been investigated for their antibacterial and antifungal activities.[10] They can serve as leads for the development of new anti-infective agents, which is of critical importance in the era of growing antimicrobial resistance.

Hypothetical In-Vitro Cytotoxicity Assay Protocol

To assess the potential anticancer activity of this compound, a standard MTS assay could be employed.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound in DMSO is prepared and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTS Assay: After the incubation period, the MTS reagent is added to each well. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a plate reader at 490 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Conclusion

This compound is a molecule with significant potential, stemming from the well-established therapeutic relevance of the isoxazole scaffold. While detailed experimental data for this specific compound is emerging, its synthesis is feasible through established chemical methodologies. Its structural features make it an attractive candidate for screening in various biological assays, particularly in the fields of oncology and inflammation. This guide provides a foundational understanding for researchers looking to explore the chemical properties and therapeutic potential of this and related isoxazole derivatives.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.
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  • This compound | C10H8ClN3O2. PubChem.
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  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN.

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Whitepaper: Physicochemical Characterization of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to participate in various biological interactions.[1][2][3] This guide provides a comprehensive framework for the detailed physicochemical characterization of a novel isoxazole derivative, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. While specific experimental data for this compound is not widely published, this document outlines the essential experimental workflows and theoretical underpinnings required to robustly define its chemical and physical properties. As a Senior Application Scientist, the emphasis here is not merely on the protocols themselves, but on the causal logic—the "why"—behind each experimental choice, ensuring a self-validating and scientifically rigorous characterization process crucial for drug discovery and development professionals.

Introduction and Molecular Overview

This compound (PubChem CID: 45032992) is a small molecule featuring a 3,5-disubstituted isoxazole core. The key functional groups—an aromatic chlorine atom, a primary amine, and a primary carboxamide—are expected to significantly influence its physicochemical properties such as solubility, acidity/basicity, and membrane permeability. A thorough characterization is the foundational step in evaluating its potential as a drug candidate, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

While multiple synthetic routes to substituted isoxazoles exist, a common and effective strategy involves the reaction of a β-ketoester equivalent with hydroxylamine.[2][4][5][6] The proposed workflow below illustrates a logical progression from synthesis to a highly purified sample, which is a prerequisite for accurate physicochemical analysis.

Caption: Overall workflow for synthesis, purification, and characterization.

Structural Elucidation: Confirming Chemical Identity

The first principle of characterization is confirming the molecule's structure. A combination of spectroscopic techniques provides an unambiguous structural assignment.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[8] For this compound, we would expect specific signals.

  • ¹H NMR: The spectrum should reveal distinct peaks for the aromatic protons on the chlorophenyl ring, with splitting patterns dictated by their positions relative to the chlorine atom. Separate signals for the two sets of -NH₂ protons (from the amine and amide groups) would also be expected, which may appear as broad singlets.

  • ¹³C NMR: The spectrum will show characteristic signals for the isoxazole ring carbons, the carboxamide carbonyl carbon, and the carbons of the chlorophenyl ring. The number of unique carbon signals will confirm the molecule's symmetry.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[9] The expected monoisotopic mass for C₁₀H₈ClN₃O₂ can be calculated and compared to the experimental value, providing a high degree of confidence in the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[10] The spectrum should exhibit characteristic absorption bands:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine and amide groups.

  • C=O stretching: A strong absorption around 1680-1650 cm⁻¹ for the amide carbonyl.[10]

  • C=N and C=C stretching: In the 1650-1450 cm⁻¹ region, characteristic of the isoxazole and phenyl rings.

  • C-Cl stretching: Typically found in the 800-600 cm⁻¹ region.

Physicochemical Properties: Experimental Protocols

Once the structure is confirmed, its fundamental physical properties must be determined. These values are critical for predicting in vivo behavior and for designing suitable formulations.

Melting Point (MP)

The melting point is a crucial indicator of a compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[12]

  • Initial Determination: Place the capillary in a melting point apparatus and heat rapidly (e.g., 10-20°C/min) to determine an approximate melting range.[13]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.[12][14]

Aqueous Solubility

Aqueous solubility is a master variable in drug discovery, directly influencing bioavailability.[15] For ionizable compounds, solubility is pH-dependent. Therefore, it must be measured at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) as recommended by the Biopharmaceutics Classification System (BCS).[16]

Experimental Protocol: Thermodynamic "Shake-Flask" Method This method is considered the "gold standard" as it measures the solubility of the compound once it has reached equilibrium.[16][17]

  • Preparation: Add an excess amount of the solid compound to vials containing buffers of known pH (1.2, 4.5, 6.8). Ensure enough solid is present so that some remains undissolved at the end of the experiment.[16]

  • Equilibration: Seal the vials and agitate them in a mechanical shaker or rotator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Sample Processing: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[15][17]

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as it dictates the compound's charge state in different biological compartments, affecting its solubility, permeability, and target binding.[18][19] Given the presence of a basic amino group and potentially acidic amide protons, this molecule may have multiple pKa values.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a precise and widely used method for pKa determination.[20]

  • Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) and then back-titrate with a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.[20]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[21]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of small molecules.[22][23] The goal is to develop a method that can separate the main compound from any potential impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Column and Mobile Phase Selection: Start with a standard C18 column. Screen mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[24]

  • Method Development: Develop a gradient elution method, for example, starting with a low percentage of the organic phase and ramping up to a high percentage over 15-20 minutes. This ensures the elution of compounds with a wide range of polarities.[25]

  • Detection: Use a UV detector, selecting a wavelength where the compound has maximum absorbance to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak.[24]

  • Quantification: Inject a known concentration of the sample. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Summary of Physicochemical Characteristics

All experimentally determined data should be compiled into a clear, concise table for easy reference and comparison.

ParameterMethodExpected Outcome / ValueSignificance in Drug Development
Molecular Formula HRMSC₁₀H₈ClN₃O₂Confirms elemental composition and identity.
Molecular Weight HRMS237.03 g/mol (Monoisotopic)Essential for all stoichiometric calculations.
Melting Point Capillary MethodTo be determined (TBD). A sharp range indicates high purity.Indicator of purity and solid-state stability.
Aqueous Solubility Shake-FlaskTBD at pH 1.2, 4.5, 6.8.Critical for absorption and bioavailability.[26]
pKa Potentiometric TitrationTBD. Expected basic pKa for the amino group.Governs solubility, permeability, and target interaction.[18]
Purity RP-HPLC (% Area)>98%Ensures that biological activity is due to the target compound.

Conclusion

The systematic characterization of this compound, as outlined in this guide, provides the essential foundation for its progression through the drug discovery pipeline. Each experimental protocol is designed to be self-validating, providing not just a number, but a reliable measure of a key molecular property. By understanding the causality behind each step—from purification to spectroscopic analysis—researchers can generate a robust and trustworthy data package, enabling informed decisions on the path to developing new therapeutic agents.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

  • Manallack, D. T., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 606-627. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • pKa Value Determination Guidance 2024. (2021). PharmaeliX. Retrieved from [Link]

  • Karakas, S., & Gürbay, A. (2002). Determination of pKa Values by Liquid Chromatography. LCGC North America, 20(10). Retrieved from [Link]

  • Thomas, A., et al. (2015). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 8(6), 385. Retrieved from [Link]

  • Manallack, D. T., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Community College of Baltimore County. Retrieved from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Patel, R. B., et al. (2011). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Retrieved from [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19445-19463. Retrieved from [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Ali, M. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments... (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ... Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (2018). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragmentation mass spectra. (2019). PubMed. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Retrieved from [Link]

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5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, a molecule of significant interest due to its isoxazole core, a scaffold prevalent in many biologically active compounds. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is the bedrock upon which further development is built.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by data from analogous structures reported in the scientific literature. The methodologies described herein represent best practices for the acquisition and analysis of spectroscopic data for small organic molecules, ensuring both scientific rigor and practical utility.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the molecular framework, including connectivity and stereochemistry. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of different types of protons and their electronic environments. The predicted chemical shifts (δ) are presented in the table below. These predictions are based on established chemical shift values for similar functional groups and substitution patterns on isoxazole and aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (amino)5.0 - 6.0Broad singlet2H
-CONH₂ (carboxamide)7.0 - 8.0Broad singlet2H
Ar-H (chlorophenyl)7.4 - 7.8Multiplet4H

Expertise & Experience in Interpretation:

  • Amine and Amide Protons: The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A D₂O exchange experiment would confirm these assignments, as the signals would disappear upon addition of a drop of deuterium oxide.[1]

  • Aromatic Protons: The four protons on the 3-chlorophenyl ring will likely appear as a complex multiplet in the aromatic region (7.4 - 7.8 ppm). The substitution pattern of the chlorine atom will lead to distinct coupling patterns, which could potentially be resolved with a high-field NMR instrument.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carboxamide)160 - 165
C3 (isoxazole)158 - 162
C5 (isoxazole)155 - 160
C (Ar-Cl)134 - 136
C (Ar-H)125 - 132
C4 (isoxazole)95 - 105

Expertise & Experience in Interpretation:

  • Carbonyl Carbon: The carboxamide carbonyl carbon is expected to resonate in the downfield region of the spectrum (160-165 ppm), which is characteristic for this functional group.

  • Isoxazole Carbons: The carbons of the isoxazole ring have distinct chemical shifts. C3 and C5, being attached to heteroatoms, are significantly deshielded. C4, on the other hand, will appear at a much higher field.

  • Aromatic Carbons: The carbon atoms of the chlorophenyl ring will appear in the typical aromatic region. The carbon directly attached to the chlorine atom will be deshielded, while the others will have shifts influenced by the electronic effects of the substituent.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Workflow for NMR Analysis:

NMR_Workflow Sample_Prep Sample Preparation (~5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., DMSO-d6) Acquisition Data Acquisition (e.g., Bruker 400 MHz spectrometer) Sample_Prep->Acquisition Insert into spectrometer Processing Data Processing (Fourier transform, phase correction, baseline correction) Acquisition->Processing Generate FID Analysis Spectral Analysis (Chemical shift referencing, integration, multiplicity analysis) Processing->Analysis Obtain spectrum Structure_Verification Structure Verification Analysis->Structure_Verification Interpret data

Caption: A typical workflow for acquiring and analyzing NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

  • Spectral Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (amine & amide)3400 - 3200Stretching
C-H (aromatic)3100 - 3000Stretching
C=O (amide I)1680 - 1640Stretching
C=N (isoxazole)1620 - 1580Stretching
N-H (amide II)1600 - 1550Bending
C-Cl800 - 600Stretching

Expertise & Experience in Interpretation:

  • N-H Stretching: The N-H stretching vibrations of the primary amine and amide groups will appear as relatively broad bands in the high-frequency region of the spectrum. The presence of two bands in this region for the primary amide is a characteristic feature.[2][3]

  • Carbonyl Stretching: The C=O stretching of the amide group (Amide I band) is a strong and sharp absorption, which is a key diagnostic peak. Its position is influenced by hydrogen bonding and conjugation.

  • Aromatic and Isoxazole Vibrations: The C=C and C=N stretching vibrations of the aromatic and isoxazole rings will appear in the 1620-1450 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine stretching vibration will be observed in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

Workflow for IR Analysis:

IR_Workflow Sample_Prep Sample Preparation (e.g., KBr pellet or ATR) Acquisition Data Acquisition (FTIR spectrometer) Sample_Prep->Acquisition Place sample in beam Processing Data Processing (Background correction) Acquisition->Processing Generate interferogram Analysis Spectral Analysis (Peak identification and assignment) Processing->Analysis Obtain spectrum Functional_Group_ID Functional Group Identification Analysis->Functional_Group_ID Interpret data

Caption: A standard workflow for IR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecular structure.

Predicted Mass Spectrometric Data

For this compound (C₁₀H₈ClN₃O₂), the following data are expected in a high-resolution mass spectrum.

Table 4: Predicted Mass Spectrometry Data

IonCalculated m/zInterpretation
[M+H]⁺238.0383Protonated molecular ion
[M]⁺˙237.0305Molecular ion

Expertise & Experience in Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will confirm the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a characteristic M+2 peak with approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pathways: The fragmentation of the isoxazole ring is a key diagnostic feature. Common fragmentation pathways for isoxazole derivatives involve cleavage of the N-O bond, followed by loss of small neutral molecules.[4][5] A plausible fragmentation pathway is illustrated below.

Plausible Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z 237/239 Frag1 Loss of CONH₂ M->Frag1 Frag2 Loss of Cl M->Frag2 Frag3 Isoxazole ring cleavage M->Frag3

Caption: A simplified representation of potential fragmentation pathways in the mass spectrum.

Experimental Protocol for MS Data Acquisition

Workflow for MS Analysis:

MS_Workflow Sample_Intro Sample Introduction (e.g., direct infusion or LC-MS) Ionization Ionization (e.g., ESI or EI) Sample_Intro->Ionization Mass_Analysis Mass Analysis (e.g., TOF or Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass-to-charge ratio determination, fragmentation analysis) Detection->Data_Analysis

Caption: A general workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation prior to analysis.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for producing protonated molecular ions ([M+H]⁺) with minimal fragmentation. Electron ionization (EI) is a harder technique that leads to more extensive fragmentation and is useful for structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a Time-of-Flight (TOF) or a quadrupole analyzer.

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is then analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the structural confirmation of this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous assignment of the molecular structure. For researchers in the field of drug development and medicinal chemistry, a thorough understanding and application of these spectroscopic techniques are indispensable for advancing promising lead compounds. It is the synthesis of this technical data with experienced scientific interpretation that transforms raw spectra into meaningful molecular insights.

References

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  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • nmrshiftdb2 - open NMR database on the web. [Link]

  • Lin, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281.
  • Kwan, E. K., & Liu, J. (2025). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
  • Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Sci-Hub. [Link]

  • Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Hao, L., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 753–763.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • Uccella, N. (1981). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(17), 5294–5297.
  • SpectraBase. 5-Amino-N-(3-chloro-4-fluoro-phenyl)-3-methyl-isoxazole-4-carboxamide. [Link]

  • Asghari, S., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Scientific Reports, 8(1), 16865.
  • The features of IR spectrum. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2017). Specialty Journal of Chemistry, 2(3), 1-6.
  • Khalafy, J., et al. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • De Vito, E., et al. (2020). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 63(15), 8295–8314.
  • Lezama, L., et al. (2008). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 19(6), 1146-1151.
  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2469.
  • Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649.

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An In-depth Technical Guide to the Putative Crystal Structure of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the putative crystal structure of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimentally determined crystal structure, this document outlines a detailed theoretical framework for its structural characteristics, drawing upon crystallographic data from analogous isoxazole derivatives. Furthermore, a robust, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis is presented to guide researchers in the experimental determination of its three-dimensional structure. The potential significance of this compound, in the context of the known biological activities of isoxazoles, is also discussed.

Introduction: The Significance of Isoxazoles in Medicinal Chemistry

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The therapeutic efficacy of drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide is reliant on the isoxazole core, underscoring the importance of this heterocycle in drug design.[1] The specific compound, this compound (Figure 1), integrates several key pharmacophoric features: an isoxazole core, an amino group, a carboxamide moiety, and a halogenated phenyl ring. The spatial arrangement of these functional groups, dictated by its crystal structure, is paramount in defining its interaction with biological targets.

While the chemical structure of this compound is known, its experimental crystal structure has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD) as of the latest search. This guide, therefore, serves a dual purpose: to present a predictive analysis of its solid-state conformation and to provide a detailed experimental workflow for its empirical determination.

Theoretical Structural Analysis

Based on the crystallographic data of structurally related 5-amino-isoxazole derivatives, we can infer the likely geometric parameters and intermolecular interactions of this compound.

Molecular Geometry

The isoxazole ring is expected to be essentially planar.[4] The dihedral angle between the isoxazole ring and the 3-chlorophenyl ring will be a critical determinant of the overall molecular conformation. In similar structures, this angle can vary, influencing the molecule's steric profile.[5][6][7] The amino and carboxamide groups attached to the isoxazole ring will likely exhibit sp² character, with the nitrogen atom of the amino group being nearly coplanar with the ring.[4]

Intermolecular Interactions and Crystal Packing

The presence of both hydrogen bond donors (the amino and carboxamide N-H groups) and acceptors (the carbonyl oxygen, the isoxazole nitrogen and oxygen, and the chlorine atom) suggests a high propensity for the formation of a robust hydrogen-bonding network. These interactions are crucial in stabilizing the crystal lattice. We can anticipate the formation of common hydrogen-bonding motifs, such as dimers formed through N-H···O interactions between the carboxamide groups of adjacent molecules. Furthermore, N-H···N hydrogen bonds involving the isoxazole ring nitrogen are also highly probable, leading to the formation of extended chains or sheets.[5][6][7]

The 3-chlorophenyl group introduces the possibility of halogen bonding and π-π stacking interactions, which would further influence the crystal packing. The interplay of these non-covalent interactions will ultimately dictate the supramolecular architecture of the crystal.

Experimental Determination of the Crystal Structure: A Complete Workflow

The following section provides a comprehensive, step-by-step protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A plausible synthetic route, adapted from established methodologies for similar isoxazole derivatives, is a one-pot, three-component reaction.[8]

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde, malononitrile, and hydroxylamine hydrochloride in a suitable solvent such as isopropyl alcohol.

  • Catalysis: Introduce a Lewis acid catalyst (e.g., ceric ammonium sulphate) to the reaction mixture.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water. Neutralize with a sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step.

Protocol:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. Ethyl acetate is often a good starting point for isoxazole derivatives.[1]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction

Protocol:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector). Collect diffraction data at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations.

  • Data Reduction: Process the collected diffraction data to obtain a set of indexed reflections with their corresponding intensities. This step includes corrections for absorption.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using full-matrix least-squares on F².

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • The final refinement should result in low R-factors, indicating a good agreement between the calculated and observed structure factors.

Characterization and Data Presentation

Beyond the crystal structure, a comprehensive characterization of the compound is essential.

Spectroscopic Analysis

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3-chlorophenyl ring, and protons of the amino and carboxamide groups.
¹³C NMR Resonances for the carbon atoms of the isoxazole ring, the 3-chlorophenyl ring, and the carboxamide group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino and amide), C=O stretching (amide), and C=N stretching (isoxazole).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Crystallographic Data Summary

Once the crystal structure is determined, the key crystallographic data should be summarized in a standardized format.

ParameterValue
Chemical Formula C₁₀H₈ClN₃O₂
Formula Weight To be determined
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a = x Å, b = y Å, c = z Åα = x°, β = y°, γ = z°
Volume To be determined
Z To be determined
Density (calculated) To be determined
Absorption Coefficient To be determined
F(000) To be determined
Crystal Size x x y x z mm
Theta range for data collection To be determined
Reflections collected To be determined
Independent reflections To be determined
Final R indices [I>2sigma(I)] To be determined
R indices (all data) To be determined
Goodness-of-fit on F² To be determined

Visualizations

Diagram of the Proposed Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis synthesis One-pot Reaction: 3-chlorobenzaldehyde Malononitrile Hydroxylamine HCl purification Purification: Recrystallization or Column Chromatography synthesis->purification crystallization Crystal Growth: Slow Evaporation or Vapor Diffusion purification->crystallization characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization xrd Single-Crystal X-ray Diffraction crystallization->xrd refinement Structure Solution and Refinement xrd->refinement data_output Final Crystallographic Data refinement->data_output

Sources

An In-depth Technical Guide to the Solubility of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, a compound of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific molecule, this document outlines a systematic approach encompassing theoretical prediction, experimental determination, and analytical quantification. The methodologies described herein are grounded in established principles of physical chemistry and are designed to yield high-quality, reliable solubility data essential for formulation development, process chemistry, and toxicological studies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the solubility profile of this and structurally related isoxazole carboxamide derivatives.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile is a critical determinant of its biopharmaceutical properties. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate. Conversely, understanding solubility in various organic solvents is paramount for designing efficient crystallization processes, developing stable formulations, and executing toxicological studies. Therefore, a thorough characterization of an API's solubility in a diverse range of solvents is an indispensable step in the drug development pipeline.

The isoxazole scaffold and its derivatives are prevalent in medicinal chemistry, often exhibiting a range of biological activities. The polar nature of the isoxazole ring, owing to the presence of nitrogen and oxygen atoms, suggests a propensity for solubility in polar solvents. However, the overall solubility of a molecule is a complex interplay of its entire structure, including substituents that can significantly alter its physicochemical properties. The presence of a chlorophenyl group and an amino carboxamide moiety in the target compound introduces both hydrophobic and hydrophilic characteristics, making its solubility behavior non-trivial to predict without empirical data.

This guide will navigate the user through a logical progression of steps to comprehensively assess the solubility of this compound.

Theoretical Framework and Predictive Approaches for Solvent Selection

Before embarking on extensive experimental work, it is prudent to employ theoretical and predictive models to inform the selection of an appropriate range of solvents. This in-silico screening can save considerable time and resources by prioritizing solvents in which the compound is likely to exhibit favorable solubility.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a fundamental guiding principle in solubility science. It posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which in turn dictates the nature and strength of its intermolecular interactions.

For this compound, the presence of amine and amide functional groups allows for hydrogen bonding, while the isoxazole ring and the chlorophenyl group contribute to its polarity and potential for dipole-dipole interactions. Therefore, polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) are logical starting points for solubility studies. Conversely, its solubility in non-polar solvents like hexane is expected to be low.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[1][2][3] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each solvent and solute can be characterized by a unique set of these three parameters. The principle underlying HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.[2] While experimentally determined HSP for the target compound are not available, they can be estimated using computational software, providing a valuable tool for pre-screening a wide array of solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[4] This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep Prepare Solvent & Solute AddExcess Add Excess Solute to Solvent Prep->AddExcess Known volume Agitate Agitate at Constant Temperature AddExcess->Agitate Monitor Monitor for Equilibrium Agitate->Monitor Periodic sampling Separate Separate Solid & Liquid Phases Monitor->Separate Equilibrium reached Quantify Quantify Solute Concentration Separate->Quantify Supernatant

Caption: Workflow for Equilibrium Solubility Determination using the Shake-Flask Method.

Detailed Protocol

Materials and Equipment:

  • This compound (ensure purity is characterized)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker bath or incubator

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a known volume of the solvent.

  • Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation upon cooling, it may be necessary to immediately dilute the sample with the mobile phase to be used for analysis. Filter the sample through a syringe filter appropriate for the solvent to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved solute in the filtered and diluted samples using a validated analytical method, such as HPLC.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of dissolved APIs. A validated HPLC method is crucial for obtaining reliable solubility data.

HPLC Method Development Workflow

The development of a suitable HPLC method involves a systematic optimization of various parameters:

HPLCMethodDev cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection Parameters cluster_validation Method Validation Column Select Stationary Phase (e.g., C18) MobilePhase Optimize Solvent Ratio & pH Column->MobilePhase Detection Determine λmax MobilePhase->Detection Validation Assess Linearity, Accuracy, Precision Detection->Validation

Sources

The Multifaceted Biological Landscape of 5-Amino-Isoxazole-4-Carboxamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-isoxazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile chemical class. We delve into the established anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of facts to explain the causality behind experimental choices and to provide a framework for future research and development. We will explore the nuanced structure-activity relationships that govern the diverse functionalities of these molecules and provide detailed experimental protocols to facilitate their synthesis and evaluation.

The 5-Amino-Isoxazole-4-Carboxamide Core: A Scaffold of Opportunity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many pharmacologically active agents.[1] The addition of a 5-amino group and a 4-carboxamide moiety creates a unique chemical entity with a rich potential for forming hydrogen bonds and other non-covalent interactions with biological targets.[2] This structural arrangement allows for extensive synthetic derivatization, enabling the fine-tuning of physicochemical and pharmacological properties.

A general and versatile method for constructing the 5-aminoisoxazole ring involves the reaction of β-enamino ketoesters with hydroxylamine. Subsequent modifications at the 3-position of the isoxazole ring and the carboxamide nitrogen allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

Anticancer Activity: Targeting the Pillars of Malignancy

Derivatives of the 5-amino-isoxazole-4-carboxamide scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to thwart tumor growth and survival.[2][3]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary anticancer mechanism of this class of compounds is the induction of apoptosis.[2] Notably, 5-amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) has been identified as an inducer of apoptosis in cancer cells through a mechanism involving mitochondrial membrane depolarization.[2] This suggests an engagement of the intrinsic apoptotic pathway, a critical cellular surveillance mechanism that eliminates damaged or unwanted cells. The proposed signaling cascade is initiated by the compound's interaction with mitochondrial components, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in the execution of apoptosis.[4][5]

While the precise molecular targets are still under investigation, the activation of AMP-activated protein kinase (AMPK) is a recurring theme in the pro-apoptotic effects of structurally related compounds like 5-aminoimidazole-4-carboxamide riboside (AICAR).[6][7] AMPK activation can lead to cell cycle arrest in the S-phase, accompanied by the increased expression of tumor suppressor proteins such as p21, p27, and p53, and the inhibition of the pro-survival PI3K-Akt pathway.[6][7] However, some studies also point to AMPK-independent apoptotic pathways, suggesting a complex and potentially cell-type specific mechanism of action.[6]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the 5-amino-isoxazole-4-carboxamide derivatives in cell culture medium. Treat the cells with various concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The inhibition of protein kinases is a well-established strategy in cancer therapy. While broad kinase profiling of 5-amino-isoxazole-4-carboxamides is still an area of active research, some studies have pointed towards specific kinase targets. For instance, certain oxazolo[5,4-d]pyrimidines bearing a 5-amino-3-methyl-isoxazole moiety have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8]

Table 1: Anticancer Activity of Selected Isoxazole-Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Phenyl-isoxazole–carboxamide analogueHeLa0.91 ± 1.03[3]
Phenyl-isoxazole–carboxamide analogueMCF-74.56 ± 2.32[3]
Phenyl-isoxazole–carboxamide analogueHep3B5.96 ± 0.87[3]
2dHeLa18.62 µg/ml[9]
2d and 2eHep3B~23 µg/ml[9]

Anti-inflammatory and Immunomodulatory Activities: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cancer. 5-Amino-isoxazole-4-carboxamides have demonstrated significant potential in modulating the immune response and suppressing inflammation.

Inhibition of Pro-inflammatory Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a master regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines. Studies on the related compound AICAR have shown that it can block NF-κB signaling, suggesting a similar mechanism for the isoxazole derivatives.[10]

Modulation of Cytokine Production and Immune Cell Function

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess immunoregulatory properties.[4][11][12] For example, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) was found to inhibit the humoral immune response in vitro and suppress the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[12] Other derivatives have been shown to modulate T-cell subsets and regulate the production of both TNF-α and interleukin-1 beta (IL-1β).[4] These findings suggest that 5-amino-isoxazole-4-carboxamides could be valuable therapeutic agents for a range of inflammatory and autoimmune conditions.

Diagram 1: Proposed Anti-inflammatory Signaling Pathway

G 5-Amino-Isoxazole-4-Carboxamide 5-Amino-Isoxazole-4-Carboxamide IKK IKK Complex 5-Amino-Isoxazole-4-Carboxamide->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Cytokines TNF-α, IL-1β, etc. Proinflammatory_Genes->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by 5-amino-isoxazole-4-carboxamides.

Antimicrobial Activity: A New Frontier in the Fight Against Pathogens

The emergence of multidrug-resistant microbes poses a significant threat to global health. The isoxazole scaffold is present in several clinically used antimicrobial drugs, and derivatives of 5-amino-isoxazole-4-carboxamide have shown promising activity against a range of bacterial and fungal pathogens.[1][10][13]

While the precise mechanisms of antimicrobial action are still being elucidated, some studies suggest that these compounds may interfere with essential cellular processes in microbes. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in microbial metabolism or cell wall synthesis.[13] Further research is needed to identify the specific molecular targets of these compounds in bacteria and fungi to optimize their development as novel antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound IDMicroorganismMICReference
Isoxazole 4a, 4b, 4dVarious bacteria and fungiBroad-spectrum activity[10]
Compound A8Pseudomonas aeruginosa2 mg/ml[13]
Compound A8Klebsiella pneumoniae2 mg/ml[13]
Compound A8Candida albicans2 mg/ml[13]

Synthesis and Derivatization: A Practical Guide

The synthesis of 5-amino-isoxazole-4-carboxamides is readily achievable through established chemical methodologies. A common and efficient route involves a multicomponent reaction between a β-ketoester, hydroxylamine, and an appropriate amine, followed by cyclization to form the isoxazole ring.

Experimental Protocol: General Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxamides

This protocol outlines a general procedure for the synthesis of the core scaffold and its derivatization.

Step 1: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid [4]

  • Preparation of ethyl 2-cyano-3-ethoxybut-2-enoate: Mix triethyl orthoacetate with ethyl cyanoacetate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). Heat the mixture to 110°C while removing the ethanol formed during the reaction.

  • Formation of ethyl 5-amino-3-methyl-isoxazole-4-carboxylate: Dissolve the product from Step 1 in ethanol and add it to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. Stir the mixture for 24 hours at room temperature.

  • Hydrolysis to 5-amino-3-methyl-4-isoxazolecarboxylic acid: Dissolve the ethyl ester from Step 2 in a 10% sodium hydroxide solution and heat to 70°C. After cooling, acidify the mixture with hydrochloric acid to a pH of 4 to precipitate the desired carboxylic acid.

Step 2: Amide Coupling to form 5-Amino-3-methyl-isoxazole-4-carboxamides [12]

  • Activation of the carboxylic acid: Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as DMAP.

  • Addition of the amine: To the activated carboxylic acid, add the desired primary or secondary amine.

  • Reaction and purification: Stir the reaction mixture at room temperature until completion (monitored by thin-layer chromatography). Purify the final product using standard techniques such as column chromatography or recrystallization.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of 5-amino-isoxazole-4-carboxamides are intricately linked to their structural features. Key SAR insights include:

  • Substituents on the carboxamide nitrogen: This position is crucial for modulating potency and selectivity. The introduction of various aryl and alkyl groups can significantly impact the compound's interaction with its biological target.[2]

  • The 3-position of the isoxazole ring: Modifications at this position can influence the overall electronic and steric properties of the molecule, thereby affecting its biological activity.

  • The 5-amino group: This group is often a key hydrogen bond donor and can be a site for further derivatization to improve properties such as solubility.[11]

Future research in this area should focus on:

  • Elucidation of specific molecular targets: Utilizing techniques such as proteomics and chemical biology to identify the direct binding partners of these compounds for each of their biological activities.

  • Broad kinase profiling: To understand the selectivity of these compounds as potential kinase inhibitors.

  • Detailed mechanistic studies: To move beyond phenotypic observations and understand the precise molecular events that lead to the observed biological effects.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of these compounds and their potential for in vivo applications.

  • Development of quantitative structure-activity relationship (QSAR) models: To guide the rational design of new derivatives with improved potency and selectivity.

Conclusion

The 5-amino-isoxazole-4-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it a highly attractive starting point for drug discovery programs in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current state of knowledge and offers a roadmap for future investigations into this promising class of compounds. By combining rational design, robust synthetic chemistry, and in-depth biological evaluation, the full therapeutic potential of 5-amino-isoxazole-4-carboxamides can be unlocked.

References

  • Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 359-368.
  • Wi, S. M., & Lee, K. Y. (2014).
  • López, J. M., et al. (2003). 5-Aminoimidazole-4-carboxamide riboside induces apoptosis in Jurkat cells, but the AMP-activated protein kinase is not involved. The Biochemical journal, 370(Pt 3), 1027–1032.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Pharmaceuticals, 15(5), 583.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). Current medicinal chemistry, 25(30), 3618-3629.
  • Racanelli, E., et al. (2005). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. The Journal of biological chemistry, 280(47), 39582–39593.
  • Hawash, M., et al. (2021). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives.
  • Szafranski, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Pharmaceuticals, 15(5), 583.
  • Baggott, J. E., et al. (1986). Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and other folate derivatives. The Biochemical journal, 236(1), 193–200.
  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of chemistry, 2021, 1-13.
  • Kim, W. G., et al. (2014). The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. The Korean journal of internal medicine, 29(4), 474–481.
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119.
  • Costa, C., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Antibiotics, 10(2), 183.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of biomolecular structure & dynamics, 40(20), 10189–10203.
  • Bergeron, R., et al. (2001).
  • Ha, T., et al. (1995). Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. The Biochemical journal, 310 ( Pt 1)(Pt 1), 339–342.
  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry.
  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2021). Scientific reports, 11(1), 22696.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Scientific Reports, 12(1), 10696.
  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

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literature review of 3-aryl-5-aminoisoxazole-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aryl-5-Aminoisoxazole-4-Carboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged structure" in drug design. Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][2] This guide focuses on a specific, highly functionalized subclass: the 3-aryl-5-aminoisoxazole-4-carboxamide core. This arrangement of substituents offers a three-dimensional vector for chemical exploration, allowing for precise tuning of biological activity and pharmacokinetic properties, making it a fertile ground for the development of novel therapeutic agents.

Part 1: Synthetic Strategies and Methodologies

The construction of the 3-aryl-5-aminoisoxazole-4-carboxamide scaffold is a critical step that dictates the feasibility of library generation for drug discovery campaigns. Several robust synthetic routes have been established, typically converging on the formation of the isoxazole ring followed by functionalization.

Core Synthesis via Cyclization

A prevalent strategy involves the reaction of a β-ketoester or a related precursor with hydroxylamine.[3][4] One common method begins with the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate, which, after subsequent reaction with hydroxylamine, yields the methyl 5-amino-3-arylaminoisoxazole-4-carboxylate core in good yields.[4] Another approach involves a three-step synthesis starting from triethyl orthoacetate and ethyl cyanoacetate to form an intermediate that is then cyclized with hydroxylamine.[5]

Workflow for Isoxazole Ring Formation

G cluster_0 Route A: From β-Enamino Nitrile cluster_1 Route B: From Arylisothiocyanate A1 Aryl Ketone A3 β-Enamino Nitrile Intermediate A1->A3 Base-catalyzed condensation A2 Ethyl Cyanoacetate A2->A3 Base-catalyzed condensation A5 3-Aryl-5-Aminoisoxazole-4-carboxylate A3->A5 Cyclization A4 Hydroxylamine (NH2OH·HCl) A4->A5 Cyclization B1 Arylisothiocyanate B3 Thioxo-propanoate Intermediate B1->B3 Addition Reaction B2 Sodium Methyl Cyanoacetate B2->B3 Addition Reaction B5 Methyl 5-Amino-3-arylaminoisoxazole-4-carboxylate B3->B5 Cyclization & Desulfurization B4 Hydroxylamine (NH2OH·HCl) B4->B5 Cyclization & Desulfurization

Caption: General synthetic pathways to the 5-aminoisoxazole-4-carboxylate core.

Amide Bond Formation: The Final Step

Once the 5-amino-3-arylisoxazole-4-carboxylic acid or its ester is formed, the final carboxamide derivative is typically synthesized via a standard amide coupling reaction. This involves activating the carboxylic acid group and reacting it with a desired amine.

Experimental Protocol: Amide Coupling Reaction

This protocol is a generalized procedure based on common methods described in the literature.[1]

  • Acid Activation: Dissolve the 5-amino-3-arylisoxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agents: Add a coupling agent like N,N'-(Ethane-1,2-diyl)bis(N-ethyl-N-prop-2-en-1-amine) hydrochloride (EDC) (1.1 eq) and an activator such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (0.2 eq).

  • Stirring: Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with a weak acid (e.g., 1N HCl) to remove excess amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final 3-aryl-5-aminoisoxazole-4-carboxamide derivative.[1]

Part 2: Diverse Biological Activities and Therapeutic Targets

The 3-aryl-5-aminoisoxazole-4-carboxamide scaffold has proven to be a versatile template for interacting with a wide array of biological targets, leading to significant interest in its therapeutic applications.

Anticancer and Antiproliferative Activity

A primary area of investigation for these derivatives is oncology. Numerous studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines.[1][6]

  • Mechanism of Action: While multiple mechanisms may be at play, a significant body of evidence points to the disruption of microtubule dynamics as a key mode of action for some 3-aryl-5-aminoisoxazole derivatives.[7] This disruption can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, triggering the mitochondrial apoptosis pathway via the release of cytochrome c and subsequent activation of caspases-9 and -3.[7]

  • Kinase Inhibition: This scaffold has also been successfully employed to design potent kinase inhibitors. For instance, aryl carboxamide derivatives have been identified as inhibitors of Death-Associated Protein Kinase 1 (DAPK1), a tumor suppressor whose inhibition can be a strategy in certain therapeutic contexts.[6] In one study, an isonicotinamide derivative of this class exhibited a DAPK1 IC₅₀ value of 1.09 µM.[6]

G compound 3-Aryl-5-Aminoisoxazole -4-Carboxamide Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits disruption Microtubule Disruption tubulin->disruption bcl2 Bcl-2 Inactivation disruption->bcl2 cytoC Cytochrome C Release bcl2->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptosis pathway induced by microtubule disruption.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Phenyl-isoxazole-carboxamideColo205 (Colon)9.18[1]
Phenyl-isoxazole-carboxamideHepG2 (Liver)7.55[1]
Phenyl-isoxazole-carboxamideB16F1 (Melanoma)0.079[1]
Isonicotinamide DerivativeDAPK1 (Enzyme)1.09[6]
Pyrazine CarboxamideHL-60(TB) (Leukemia)>90% Growth Inhibition[6]
Metabolic Disorders: TGR5 Agonism

Derivatives of the isomeric 3-aryl-4-isoxazolecarboxamide scaffold have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[8][9][10] TGR5 is a promising therapeutic target for metabolic diseases like type II diabetes and obesity, as its activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[8][10] Optimization of initial screening hits led to compounds with high potency (pEC₅₀ up to 9.0) and demonstrated GLP-1 secretion in vivo.[9][10] This highlights the potential of the broader isoxazole carboxamide class in metabolic regulation.

Anti-Inflammatory Activity

The versatility of the isoxazole scaffold extends to inflammatory conditions.

  • Cannabinoid Receptor (CB2) Agonists: A series of 3-carboxamido-5-aryl-isoxazoles were designed as selective agonists for the cannabinoid receptor 2 (CB2).[11] Activation of CB2 is a promising strategy for treating inflammatory disorders, such as inflammatory bowel disease (IBD), without the psychotropic side effects associated with CB1 receptor activation.[11]

  • FAAH Inhibition: In a related approach, the 3-carboxamido-5-aryl-isoxazole scaffold was used to develop inhibitors of Fatty Acid Amide Hydrolase (FAAH).[12] FAAH is the enzyme responsible for degrading the endocannabinoid anandamide. Inhibiting FAAH increases endogenous anandamide levels, which can exert anti-inflammatory effects. A lead compound from this series showed significant FAAH inhibition (IC₅₀ = 0.088 µM) and was protective in a mouse model of colitis.[12]

Part 3: Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective agents is underpinned by a thorough understanding of structure-activity relationships (SAR). For the 3-aryl-5-aminoisoxazole-4-carboxamide core and its isomers, several key SAR trends have been identified.

  • The 3-Aryl Group: This position is critical for modulating potency and selectivity. Substitutions on the aryl ring—such as halogens, methoxy, or trifluoromethyl groups—directly influence interactions with the target protein's binding pocket. For TGR5 agonists, specific substitutions on this ring were crucial for achieving high potency.[9] In anticancer agents, the nature and position of substituents can dramatically alter cytotoxicity against different cell lines.[1]

  • The 4-Carboxamide Group: The amine portion of the carboxamide provides a key vector for modification. Altering the substituent (R-NH₂) allows for the optimization of properties like solubility, cell permeability, and target engagement. For DAPK1 inhibitors, incorporating nitrogen-containing heterocycles like pyridine into the carboxamide moiety was essential for achieving hinge-binding interactions and potent inhibition.[6]

  • The 5-Amino Group: The free amino group at the 5-position is a key feature of the scaffold. It can act as a hydrogen bond donor and is crucial for the observed biological activities. Its presence distinguishes this class from other isoxazole isomers and contributes to its unique pharmacological profile.

Future Directions

The 3-aryl-5-aminoisoxazole-4-carboxamide scaffold remains a highly attractive starting point for drug discovery. Future research will likely focus on:

  • Target Deconvolution: For compounds with potent antiproliferative activity, identifying the precise molecular target(s) beyond general microtubule disruption will be key to developing more selective agents.

  • Pharmacokinetic Optimization: Enhancing drug-like properties, including solubility, metabolic stability, and oral bioavailability, will be critical for translating potent in vitro activity into in vivo efficacy.

  • Expansion of Therapeutic Areas: The demonstrated versatility of the isoxazole carboxamide core suggests its potential application in other areas, such as neurodegenerative diseases and infectious diseases.[13]

  • Novel Synthetic Methodologies: The development of more efficient, regioselective, and scalable synthetic routes will facilitate the rapid generation of diverse chemical libraries for screening.[14]

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. [Link]

  • Finamore, C., Barbato, R., Festa, C., & De Marino, S. (2025). The Role of Five‐Membered Aromatic Rings Containing N and O in Modulating Bile Acid Receptors: An Overview. ChemMedChem. [Link]

  • Muccioli, G. G., et al. (2013). 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. DIAL@UCLouvain. [Link]

  • Evans, K. A., et al. (2010). Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mogilaiah, K., et al. (2004). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Indian Journal of Chemistry. [Link]

  • Khalafy, J., et al. (2009). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]

  • Evans, K. A., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • van der Woude, H., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences. [Link]

  • Wróblewska, A. A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Al-Blewi, F. F., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules. [Link]

  • Tabolin, A. A., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry. [Link]

  • Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports. [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, S., et al. (2010). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [Link]

  • Scerba, M. T., et al. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Bioorganic & Medicinal Chemistry Letters. [Link]

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Methodological & Application

Strategic Purification of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract: This application note provides a detailed guide to the purification of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, a key heterocyclic scaffold with potential applications in medicinal chemistry. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern the choice of purification strategy. This document outlines protocols for recrystallization and silica gel column chromatography, including methods for troubleshooting and validating final compound purity. The methodologies are designed for researchers, chemists, and drug development professionals who require high-purity compounds for reliable downstream screening and development.

Introduction: The Imperative for Purity

The 5-aminoisoxazole-4-carboxamide core is a versatile building block in the synthesis of pharmacologically active agents.[1][2] The biological activity of any synthesized compound is intrinsically linked to its purity. Trace impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to false positives or negatives in biological assays, irreproducible results, and misleading structure-activity relationship (SAR) data. Therefore, a robust and validated purification strategy is not merely a procedural step but a cornerstone of scientific integrity in drug discovery.

This guide details the primary methods for purifying this compound, focusing on the practical application of recrystallization and column chromatography.

Molecular Characteristics & Impurity Profile

A successful purification strategy begins with understanding the physicochemical properties of the target molecule and its likely contaminants.

  • Target Molecule: this compound possesses several key functional groups:

    • Aromatic System: The chlorophenyl and isoxazole rings contribute to rigidity and potential for π-π stacking interactions.

    • Hydrogen Bond Donors: The primary amine (-NH₂) and amide (-CONH₂) groups.

    • Hydrogen Bond Acceptors: The isoxazole nitrogen and oxygen, and the amide carbonyl oxygen.

    • Polarity: The combination of these groups renders the molecule moderately polar.

  • Common Impurities: Based on typical synthetic routes for isoxazole derivatives, common impurities may include:

    • Unreacted starting materials (e.g., hydroxylamine, substituted benzaldehydes, cyanoacetamides).[3]

    • Side-products from incomplete cyclization or alternative reaction pathways.

    • Reagents and catalysts used in the synthesis.

The goal of purification is to exploit the differences in properties (solubility, polarity) between the target compound and these impurities.

Overall Purification Workflow

The purification process is a multi-step workflow designed to progressively enhance the purity of the compound. The choice of method depends on the initial purity of the crude material and the desired final purity.

G Crude Crude Product (Post-Reaction Work-up) Analysis1 Purity Check (TLC, LC-MS) Crude->Analysis1 Assess initial purity Recrystallization Method 1: Recrystallization (For >95% Purity) Analysis2 Final Purity & Identity Confirmation (HPLC, NMR, MS, MP) Recrystallization->Analysis2 Chromatography Method 2: Column Chromatography (For >98% Purity) Chromatography->Analysis2 Analysis1->Recrystallization If major component & crystalline Analysis1->Chromatography If complex mixture or non-crystalline Pure Pure Compound (>98%) Ready for Assay Analysis2->Pure Purity Confirmed

Caption: High-level purification workflow for this compound.

Method 1: Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities that are either highly soluble or sparingly soluble in the chosen solvent at all temperatures can be effectively removed.

The Causality of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

  • Completely dissolve the target compound at or near its boiling point.

  • Poorly dissolve the target compound at low temperatures (e.g., 0-4 °C), allowing for high recovery.

  • Dissolve impurities readily at all temperatures OR not dissolve them at all.

  • Have a boiling point below the melting point of the target compound.

  • Be chemically inert with respect to the target compound.

Protocol: Solvent Screening
  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves readily. If it does, the solvent is unsuitable for recrystallization.

  • If the compound is insoluble at room temperature, heat the suspension gently (e.g., in a water bath) while adding more solvent until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of clean-looking crystals is the best choice.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Rationale & Notes
Ethanol 78 Polar Protic Often a good starting point for compounds with H-bond donors/acceptors.
Isopropanol 82 Polar Protic Similar to ethanol but slightly less polar.
Acetone 56 Polar Aprotic A versatile solvent; its volatility makes it easy to remove.[4]
Ethyl Acetate 77 Mid-Polarity Good for moderately polar compounds.
Toluene 111 Non-Polar Can be effective if impurities are significantly more polar.

| Water | 100 | Very Polar | May be used in a mixed-solvent system (e.g., Ethanol/Water) if the compound is too soluble in pure alcohol.[4] |

Protocol: Bulk Recrystallization
  • Place the crude solid in an Erlenmeyer flask (choose a size where the solvent will fill about half the volume).

  • Add the chosen solvent and a boiling chip, and heat the mixture to a gentle boil with stirring (on a hotplate stirrer).

  • Continue to add small portions of hot solvent until the compound just dissolves completely. Expert Tip: Avoid adding a large excess of solvent, as this will reduce the final yield.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Perform a hot filtration using a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Method 2: Flash Column Chromatography

When recrystallization is ineffective due to a complex impurity profile or if the compound is an oil, flash column chromatography is the method of choice.[5] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).

The Causality of Solvent System Selection

The key to good separation is selecting a mobile phase that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound on a TLC plate.

  • If Rƒ is too high (>0.5): The compound will elute too quickly with poor separation from less polar impurities.

  • If Rƒ is too low (<0.1): The compound will take a very long time to elute, leading to band broadening and poor resolution.

Commonly used solvent systems for isoxazole derivatives include mixtures of a non-polar solvent (e.g., n-hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[6][7][8]

Protocol: TLC Method Development
  • Prepare a stock solution of the crude material (~5 mg/mL) in a suitable solvent like DCM or ethyl acetate.

  • On a silica gel TLC plate, spot the crude material.

  • Develop the plate in a chamber containing a test eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Visualize the plate under UV light (254 nm) and/or with a chemical stain (e.g., potassium permanganate).

  • Calculate the Rƒ of the target spot. Adjust the solvent ratio to achieve the target Rƒ.

    • To increase Rƒ (move the spot up), increase the proportion of the polar solvent.

    • To decrease Rƒ (move the spot down), increase the proportion of the non-polar solvent.

Protocol: Column Purification
  • Column Packing: Pack a glass column with silica gel using the chosen eluent (either as a slurry or dry-packed and then wetted). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a bellows or compressed air) to achieve a steady flow.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

G start Start: Crude Sample tlc TLC Analysis 1. Spot crude sample 2. Develop in test eluent 3. Visualize spots start->tlc decision Is 0.2 < Rƒ < 0.4? tlc->decision adjust_more_polar Increase % of Polar Solvent (e.g., Ethyl Acetate) decision->adjust_more_polar No, Rƒ too low adjust_less_polar Decrease % of Polar Solvent (e.g., Ethyl Acetate) decision->adjust_less_polar No, Rƒ too high run_column Run Column 1. Pack with silica 2. Load sample 3. Elute with chosen solvent 4. Collect fractions decision->run_column Yes adjust_more_polar->tlc Re-test adjust_less_polar->tlc Re-test end Pure Fractions run_column->end

Caption: Decision workflow for selecting an eluent for column chromatography.

Purity Assessment & Final Validation

After purification, it is essential to confirm the purity and verify the chemical identity of the compound. A combination of analytical techniques should be used.

Table 2: Methods for Purity and Identity Confirmation

Technique Purpose Expected Result for a Pure Sample
TLC Quick purity check A single, well-defined spot.
HPLC/LC-MS Quantitative purity assessment A single major peak (e.g., >98% by area) in the chromatogram. The mass spectrum should show the expected molecular ion peak.
¹H and ¹³C NMR Structural confirmation and purity Spectra should be clean, with all expected peaks present at the correct chemical shifts and with correct integration. Absence of impurity peaks.[9]
Melting Point Purity indicator A sharp melting point range (e.g., within 1-2 °C). Impure compounds typically melt over a broad range and at a lower temperature.

| IR Spectroscopy | Functional group confirmation | Presence of characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds.[9] |

References

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. ([Link])

  • Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 117. ([Link])

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. ([Link])

  • Chrustek, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. ([Link])

  • Khalafy, J., Ezzati, M., & Rimaz, M. (2004). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 40(11), 1433-1436. ([Link])

  • Wang, Z., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13644-13653. ([Link])

  • Rao, G. K., & Kumar, B. S. (2017). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(2), 68-74. ([Link])

  • Wang, Z., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13644-13653. ([Link])

  • Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Journal of Survey in Fisheries Sciences, 10(21), 9360-9372. ([Link])

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19283-19295. ([Link])

  • Hawash, M., et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Drug Design, Development and Therapy, 15, 5133-5145. ([Link])

  • Chrustek, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. ([Link])

  • Bakulev, V. A., et al. (2018). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. Chemistry of Heterocyclic Compounds, 54(1), 1-10. ([Link])

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1). ([Link])

  • Rusanov, E. B., et al. (2012). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. ([Link])

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). ([Link])

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Application Note: A Multi-faceted Analytical Approach for the Comprehensive Characterization of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, multi-technique guide for the analytical characterization of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Isoxazole derivatives are integral to numerous clinically approved drugs, making robust and reliable analytical characterization essential for quality control, stability testing, and regulatory submission.[1][2][3] This guide moves beyond mere procedural steps to explain the scientific rationale behind the selection of each technique and parameter, ensuring a self-validating and scientifically sound characterization workflow. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, designed for researchers, scientists, and drug development professionals.

Introduction and Compound Profile

The isoxazole scaffold is a privileged structure in pharmaceutical sciences, known for a wide spectrum of biological activities.[4][5] The target molecule, this compound, combines several key pharmacophoric features: a substituted aromatic ring, an amino group, and a carboxamide moiety, all attached to the isoxazole core. This structural complexity necessitates a comprehensive analytical strategy to unambiguously confirm its identity, purity, and stability. An integrated approach, leveraging both separation science and spectroscopy, is paramount for building a complete quality profile of the molecule.

Compound Structure:

(Textual representation of this compound)

Physicochemical Properties:

PropertyValueSource/Method
Molecular Formula C₁₀H₈ClN₃O₂Calculated
Molecular Weight 237.65 g/mol Calculated
Exact Mass 237.03050 DaCalculated
Appearance Expected to be a solidAnalogy to similar compounds[6]
Solubility Expected to be soluble in DMSO, DMF, and moderately soluble in methanol/ethanolAnalogy to similar compounds[7]
XLogP3 ~2.0 - 2.5Estimated based on structure

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs). For a moderately polar compound like this compound, a reversed-phase method provides excellent resolution and robustness.

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The target analyte, with its chlorophenyl group, will have sufficient retention on a C18 column, while the amino and carboxamide groups ensure it is polar enough to elute under typical reversed-phase conditions. A gradient elution is chosen to ensure that any potential impurities, which may have a wide range of polarities, are eluted and resolved from the main peak, providing an accurate purity assessment. UV detection is ideal due to the presence of the aromatic chromophores.

Detailed Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of the analyte and quantify it against a reference standard.

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The acidifier improves peak shape for the basic amino group.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in 10 mL of diluent for a 0.5 mg/mL stock. Dilute further to a working concentration of ~50 µg/mL.
  • Sample Solution: Prepare the sample to be tested at the same target concentration (50 µg/mL) using the same diluent.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard robust system
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)[8]Excellent performance and peak shape for heterocyclic compounds
Column Temp. 30 °CEnsures reproducible retention times
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column
Injection Vol. 5 µLBalances sensitivity with potential for peak overload
UV Detector Diode Array Detector (DAD)Allows for peak purity analysis and selection of optimal wavelength
Detection λ 254 nm (or experimentally determined λmax)Common wavelength for aromatic compounds; verify with UV-Vis scan
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% BA broad gradient ensures elution of both polar and non-polar impurities

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the area percent purity of the main peak.
  • For quantification, generate a calibration curve using serial dilutions of the reference standard.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dilute_S Dissolve & Dilute (50 µg/mL) Sample->Dilute_S Standard Weigh Standard Dilute_Std Dissolve & Dilute (50 µg/mL) Standard->Dilute_Std Inject Inject into HPLC System Dilute_S->Inject Dilute_Std->Inject Acquire Acquire Data (Gradient Elution) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Caption: HPLC workflow from sample preparation to purity calculation.

Spectroscopic Analysis for Structural Confirmation

While chromatography assesses purity, spectroscopy provides definitive structural identification.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing direct confirmation of the molecular weight. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities. Electrospray Ionization (ESI) is the preferred method for this class of molecules as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Agilent 6120 Series).

  • Ionization Mode: ESI, Positive. The amino group is readily protonated.

  • Chromatography: Use the same HPLC method as described in Section 2.2.

  • Expected Result: A base peak at m/z 238.0 corresponding to the [M+H]⁺ ion for C₁₀H₈³⁵ClN₃O₂. An isotopic peak at m/z 240.0 with ~33% the intensity of the main peak will also be observed, which is characteristic of the presence of a single chlorine atom (³⁷Cl isotope).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for this compound and, crucially, it allows for the observation of exchangeable protons from the -NH₂ and -CONH₂ groups, which would be lost in solvents like D₂O.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected Spectral Features:

Group¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Notes
-NH₂ (amino) 6.0 - 7.5 (broad singlet, 2H)N/AChemical shift can vary; exchangeable with D₂O.
-CONH₂ (amide) 7.5 - 8.5 (two broad singlets, 1H each)~165-170 (C=O)Protons may be non-equivalent due to restricted rotation.
Aromatic (chlorophenyl) 7.2 - 8.0 (multiplets, 4H)~125-140Complex splitting pattern expected for the meta-substituted ring.
Isoxazole Ring N/A~90 (C4), ~155-165 (C3, C5)The quaternary carbons of the isoxazole ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It serves as a rapid and reliable fingerprinting technique.

Protocol: FTIR-ATR

  • Instrumentation: Any modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)[9]
3350 - 3180N-H StretchPrimary Amide (-CONH₂)[10]
~1670C=O Stretch (Amide I band)Amide Carbonyl[11][12]
~1620N-H BendPrimary Amine/Amide[9]
1600 - 1450C=C and C=N StretchAromatic Ring & Isoxazole Ring[5]
~1100 - 1000C-O StretchIsoxazole Ring[5]
800 - 600C-Cl StretchAryl Halide

Integrated Characterization Strategy

Integrated_Workflow cluster_workflow Comprehensive Characterization Pathway Start Synthesized Compound HPLC HPLC Start->HPLC MS LC-MS Molecular Weight Does [M+H]⁺ match calculated mass? HPLC:port1->MS:head NMR ¹H & ¹³C NMR Structural Elucidation Is the proton/carbon framework consistent? MS:port1->NMR:head FTIR FTIR-ATR Functional Group ID Are key functional groups (Amide, Amine, C-Cl) present? NMR:port1->FTIR:head Decision Proceed? FTIR:port1->Decision End Fully Characterized Material Decision->End Yes

Caption: Integrated workflow for the definitive characterization of the target compound.

Conclusion

The analytical protocols detailed in this application note constitute a comprehensive and scientifically-grounded strategy for the characterization of this compound. By combining the quantitative purity assessment of RP-HPLC with the definitive structural insights from MS, NMR, and FTIR, researchers can establish a complete analytical profile for this promising molecule. This multi-faceted approach ensures the identity, purity, and quality of the compound, which is a critical prerequisite for its advancement in any drug discovery and development pipeline.

References

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • ResearchGate. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]

  • PubMed. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed. [Link]

  • ACS Publications. (2024). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications. [Link]

  • PubChem. (n.d.). 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. PubChem. [Link]

  • ResearchGate. (2006). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • ResearchGate. (2021). UV/vis spectra of azobisisoxazoles and isoxazoleazopyrazoles. ResearchGate. [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • ResearchGate. (2018). UV-vis absorption spectra of the hydrolysis products. ResearchGate. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2013). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • ResearchGate. (2023). FTIR spectral analysis confirming FNBC amide (CO-NH) bond formation. ResearchGate. [Link]

  • Asian Journal of Research in Chemistry. (2020). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]

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Application Notes and Protocols: In Vitro Screening Assays for 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These activities range from anti-inflammatory and analgesic effects to immunomodulatory and anticancer properties. The diverse therapeutic potential stems from the scaffold's ability to interact with various biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro screening cascade for a specific derivative, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide .

Based on the known pharmacology of structurally related compounds, a logical starting point for characterization is the endocannabinoid system. Many isoxazole derivatives are known to modulate this system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for degrading the endocannabinoid anandamide.[1][2] Therefore, our proposed screening cascade begins with a primary assay to determine the compound's effect on FAAH activity.

Subsequent secondary and counter-screening assays are outlined to build a comprehensive pharmacological profile. These include assays to determine direct interactions with cannabinoid receptors (CB1 and CB2) and to assess off-target activity at cyclooxygenase (COX) enzymes, another common target for anti-inflammatory compounds.[3] This structured approach ensures that the resulting data is robust, interpretable, and provides a solid foundation for further drug development efforts.

Part 1: Primary Screening - FAAH Inhibition Assay

Scientific Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into arachidonic acid and ethanolamine.[4] Inhibition of FAAH elevates endogenous anandamide levels, which then enhances the activation of cannabinoid receptors (CB1 and CB2). This indirect modulation of the endocannabinoid system is a validated therapeutic strategy for pain, anxiety, and inflammation, potentially avoiding the side effects associated with direct CB1 agonists.[1] Given that the isoxazole scaffold is present in known FAAH inhibitors, this is the primary hypothesis to be tested.

We will use a fluorometric assay, which provides a sensitive and high-throughput method to screen for FAAH inhibitors.[1][5][6] The assay relies on a synthetic FAAH substrate that, upon hydrolysis, releases a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[1][4][6] A reduction in the rate of fluorescence generation in the presence of the test compound indicates FAAH inhibition.

Signaling Pathway and Assay Principle Diagram

Caption: FAAH signaling pathway and the principle of the fluorometric inhibition assay.

Detailed Protocol: Fluorometric FAAH Inhibitor Screening

This protocol is adapted from commercially available kits (e.g., Cayman Chemical Item No. 10005196).

A. Materials and Reagents

  • Recombinant Human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate: AMC-arachidonoyl amide

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Positive Control Inhibitor: JZL 195 or similar known FAAH inhibitor.[1]

  • DMSO (vehicle control)

  • 96-well, opaque, flat-bottom plates (white or black)

  • Fluorescence plate reader with excitation/emission wavelengths of ~350/460 nm.

B. Experimental Procedure

  • Reagent Preparation:

    • Prepare 1X FAAH Assay Buffer by diluting the 10X stock with ultrapure water. Keep on ice.

    • Thaw the FAAH enzyme on ice and dilute it with 1X FAAH Assay Buffer to the desired working concentration. Keep the diluted enzyme on ice and use within 4 hours.[1]

    • Prepare a serial dilution of the test compound in DMSO. A common starting range is from 10 mM down to 0.1 µM. Then, create an intermediate dilution of each concentration in 1X Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Initial Activity Wells (Negative Control): Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.

    • Inhibitor Wells (Test Compound): Add 160 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the diluted test compound at each concentration.

    • Positive Control Wells: Add 160 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the diluted positive control inhibitor.

    • Background Wells (No Enzyme): Add 180 µL of 1X Assay Buffer and 10 µL of DMSO.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH Substrate to all wells.

  • Incubation and Measurement:

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][7]

    • Alternative Kinetic Reading: The assay can be read kinetically immediately after substrate addition, taking measurements every minute for 30 minutes at 37°C.[1]

C. Data Analysis

  • Subtract the average fluorescence of the Background wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Initial Activity - Inhibitor) / Initial Activity ] * 100

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity.

Part 2: Secondary Screening - Cannabinoid Receptor Interaction Assays

Scientific Rationale

A primary hit from the FAAH assay indicates that the compound increases the availability of endogenous cannabinoids. However, it is crucial to determine if the compound itself directly interacts with the cannabinoid receptors, CB1 and CB2. Direct interaction could lead to a complex pharmacological profile (e.g., a "dual-action" compound) or undesirable off-target effects. Therefore, we employ two types of assays: a binding assay to assess physical interaction with the receptor and a functional assay to determine if this binding leads to receptor activation (agonism) or blockade (antagonism).

Workflow for CB1/CB2 Characterization

CB_Workflow Start Compound Hits in FAAH Assay Binding CB1/CB2 Radioligand Binding Assay Start->Binding No_Bind No Direct Binding (Confirmed Indirect Mechanism) Binding->No_Bind No Binds Direct Binding Detected Binding->Binds Yes Functional CB1/CB2 Functional Assay (e.g., cAMP Accumulation) Agonist Agonist/Partial Agonist Activity Functional->Agonist Antagonist Antagonist/Inverse Agonist Activity Functional->Antagonist No_Activity Binds but No Functional Activity (Silent Binder) Functional->No_Activity Binds->Functional

Caption: Experimental workflow for characterizing compound activity at cannabinoid receptors.

Protocol 1: CB1/CB2 Competitive Radioligand Binding Assay

This assay determines if the test compound can displace a known high-affinity radiolabeled ligand from the CB1 or CB2 receptor.

A. Materials and Reagents

  • Membrane preparations from cells expressing human recombinant CB1 or CB2 receptors.

  • Radioligand: e.g., [³H]CP-55,940 (a potent CB1/CB2 agonist).[8][9]

  • Non-specific binding control: A high concentration of a non-labeled potent cannabinoid ligand (e.g., 10 µM CP-55,940).

  • Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.1% BSA, pH 7.4.

  • Test Compound and vehicle (DMSO).

  • GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

B. Experimental Procedure

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL Assay Buffer, 25 µL radioligand, 25 µL vehicle.

    • Non-specific Binding (NSB): 50 µL NSB control, 25 µL radioligand, 25 µL vehicle.

    • Competition: 50 µL test compound (at various concentrations), 25 µL radioligand, 25 µL vehicle.

  • Add 100 µL of the membrane preparation (containing 10-20 µg protein) to each well.

  • Incubate the plate for 90 minutes at 30°C with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

C. Data Analysis

  • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to calculate the IC₅₀, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: CB1/CB2 cAMP Functional Assay

CB1 and CB2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp).[10][11] This assay measures the compound's ability to modulate cAMP levels.

A. Materials and Reagents

  • CHO or HEK293 cells stably expressing human recombinant CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Positive Control Agonist (e.g., CP-55,940) and Antagonist (e.g., Rimonabant for CB1).

  • Test Compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12][13]

  • Cell culture medium and stimulation buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor).

B. Experimental Procedure (Antagonist Mode Example)

  • Seed the cells in a 96- or 384-well plate and grow to confluence.

  • Replace the culture medium with stimulation buffer containing various concentrations of the test compound (or antagonist control). Incubate for 15-30 minutes.

  • Add a fixed concentration of a known agonist (e.g., the EC₈₀ concentration of CP-55,940) to all wells except the basal control.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

C. Data Analysis

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations.

  • To test for agonist activity , plot cAMP concentration vs. log[test compound]. A decrease in cAMP indicates agonism.

  • To test for antagonist activity , plot cAMP concentration vs. log[test compound] in the presence of a fixed agonist concentration. A reversal of the agonist-induced cAMP decrease indicates antagonism.

  • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.

Part 3: Counter-Screening - COX-1/COX-2 Inhibition Assays

Scientific Rationale

The isoxazole scaffold is also found in compounds known to inhibit cyclooxygenase (COX) enzymes, the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[3] To build a comprehensive selectivity profile, it is essential to determine if this compound has any activity against COX-1 and COX-2. This helps to de-risk the compound by identifying potential off-target effects (e.g., COX-1 inhibition is associated with gastrointestinal side effects) and may reveal additional mechanisms for any observed anti-inflammatory activity. A colorimetric or fluorometric assay is suitable for this purpose.[3][14][15]

Detailed Protocol: COX Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX enzymes.[3][14]

A. Materials and Reagents

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Arachidonic Acid (COX substrate).

  • Test Compound and vehicle (DMSO).

  • Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).[16]

  • 96-well plate and an absorbance plate reader (590-620 nm).

B. Experimental Procedure

  • Plate Setup: Run separate plates for COX-1 and COX-2. Prepare wells for 100% Initial Activity, Inhibitor (test compound and controls), and Background.

  • Add Assay Buffer, Heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

  • Add the test compound (at various concentrations), control inhibitors, or vehicle (DMSO) to the wells.

  • Add the colorimetric substrate (e.g., TMPD).

  • Incubate the plate for 5 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Shake the plate for 10-20 seconds and immediately begin reading the absorbance at ~590 nm kinetically for 5 minutes.

C. Data Analysis

  • Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.

  • Correct the rates by subtracting the background rate.

  • Calculate the percent inhibition for each inhibitor concentration relative to the 100% Initial Activity control.

  • Plot percent inhibition vs. log[inhibitor] and determine the IC₅₀ values for both COX-1 and COX-2 using non-linear regression.

  • Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A value > 1 indicates selectivity for COX-2.

Summary of Data and Interpretation

To effectively profile this compound, the quantitative data from all assays should be compiled into a summary table.

Assay TargetAssay TypeEndpointResult (e.g., IC₅₀/EC₅₀/Ki)
FAAH Fluorometric InhibitionIC₅₀
CB1 Receptor Radioligand BindingKi
cAMP FunctionalEC₅₀ / IC₅₀
CB2 Receptor Radioligand BindingKi
cAMP FunctionalEC₅₀ / IC₅₀
COX-1 Colorimetric InhibitionIC₅₀
COX-2 Colorimetric InhibitionIC₅₀
COX-2 Selectivity Calculated IndexIC₅₀(COX-1)/IC₅₀(COX-2)

Interpreting the Profile:

  • Potent FAAH IC₅₀ with high CB1/CB2 Ki and EC₅₀/IC₅₀ values: This profile suggests the compound is a selective FAAH inhibitor that works indirectly, which is often a desirable outcome.

  • Potent FAAH IC₅₀ and potent CB1/CB2 Ki/EC₅₀ values: This indicates a dual-action compound that both inhibits FAAH and directly activates (agonist) or blocks (antagonist) cannabinoid receptors.

  • Weak FAAH activity but potent COX-2 IC₅₀ with a high selectivity index: This would suggest the primary mechanism of action is likely COX-2 inhibition, not modulation of the endocannabinoid system.

  • Activity across multiple targets: This indicates a promiscuous compound that may have a complex pharmacological profile and a higher potential for off-target side effects.

This systematic approach provides a robust and validated dataset, enabling informed decisions for the next steps in the drug discovery and development pipeline.

References

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim.[Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.[Link]

  • Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-γ-S Binding to Membrane Homogenates or Intact Cultured Cells. Springer Nature Experiments.[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.[Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX.[Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols - NIH.[Link]

  • HTRF cAMP Antagonist Assay Protocol. BindingDB.[Link]

  • cAMP Accumulation Assay. Creative BioMart.[Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology.[Link]

  • Fluorimetric Assay of FAAH Activity. Springer Nature Experiments.[Link]

  • Assay of CB1 Receptor Binding. Springer Nature Experiments.[Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove - University of Mississippi.[Link]

  • FAAH Inhibitor Screening Assay Kit. Creative BioMart.[Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience.[Link]

  • HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices.[Link]

  • Assay of CB1 Receptor Binding. ResearchGate.[Link]

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196. Biocompare.[Link]

  • [35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate.[Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC - NCBI.[Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.[Link]

  • [35S]GTPgammaS functional assays protocol. BindingDB.[Link]

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed.[Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC - NCBI.[Link]

  • GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf.[Link]

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Cell-Based Assay Protocols for the Characterization of Isoxazole Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Isoxazole Carboxamides

The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Compounds incorporating this moiety have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, antimicrobial, and neuromodulatory agents.[1] This chemical class's versatility stems from its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties to interact with a variety of biological targets. This document provides a comprehensive guide to a selection of robust cell-based assay protocols designed to elucidate the bioactivity of novel isoxazole carboxamide derivatives. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize this important class of compounds.

The assays detailed herein are presented not merely as a series of steps but as self-validating systems, grounded in established scientific principles. The rationale behind the choice of specific cell lines, reagents, and methodologies is explained to provide a deeper understanding of the experimental design. This approach is aligned with the principles outlined in the NIH's Assay Guidance Manual, which emphasizes the importance of developing robust and reliable assays for drug discovery.[2][3][4]

I. Anti-Inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

A significant number of isoxazole carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][5][6] The following protocols are designed to assess the anti-inflammatory potential of these compounds by measuring their impact on COX-mediated pathways.

A. NF-κB Luciferase Reporter Assay for Inflammation

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.[7][8] This assay quantifies the ability of a compound to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Rationale: This assay provides a functional readout of a compound's ability to suppress a key inflammatory signaling pathway. The use of a luciferase reporter system offers high sensitivity and a wide dynamic range.[7]

Workflow Diagram:

NF_kB_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment and Stimulation cluster_readout Day 2: Readout seed_cells Seed HEK293T cells into a 96-well plate transfect Transfect cells with NF-κB luciferase reporter and Renilla control plasmids seed_cells->transfect pre_treat Pre-treat cells with isoxazole carboxamide compounds stimulate Stimulate with TNF-α to induce NF-κB activation pre_treat->stimulate lyse Lyse cells measure Measure Firefly and Renilla luciferase activity lyse->measure AMPA_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_loading Day 2: Dye Loading cluster_treatment Day 2: Compound Treatment and Stimulation cluster_readout Day 2: Readout seed_cells Seed HEK293 cells expressing AMPA receptors into a 96-well plate load_dye Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) add_compound Add isoxazole carboxamide compounds add_agonist Add a sub-maximal concentration of glutamate add_compound->add_agonist measure_fluorescence Measure fluorescence changes over time

Caption: Workflow for the Cell-Based Calcium Flux Assay.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing a calcium-permeable AMPA receptor subunit (e.g., GluA2(Q)) in a suitable medium.

    • Seed 5 x 10^4 cells per well in a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 1 hour at 37°C.

  • Compound and Agonist Addition:

    • Wash the cells with a physiological salt solution.

    • Use a fluorescence plate reader with automated injection capabilities.

    • Inject the isoxazole carboxamide compounds at various concentrations.

    • After a short incubation, inject a sub-maximal concentration of glutamate (the natural agonist) to activate the AMPA receptors.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compound and agonist.

    • Record the kinetic response of the calcium influx.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.

  • For positive allosteric modulators (PAMs), you will observe an enhanced calcium response in the presence of the compound compared to glutamate alone.

  • For negative allosteric modulators (NAMs), you will observe a diminished calcium response.

  • Determine the EC50 (for PAMs) or IC50 (for NAMs) of the compounds.

Quantitative Data Summary:

ParameterRecommended Value
Cell LineHEK293 expressing GluA2(Q)
Seeding Density5 x 10^4 cells/well
Calcium IndicatorFluo-4 AM
AgonistGlutamate (at EC20 concentration)
ReadoutFluorescence Intensity

III. Anti-Cancer Activity: Assessing Cell Viability and Apoptosis

The isoxazole carboxamide scaffold has been incorporated into numerous compounds with demonstrated anti-cancer and cytotoxic activities. [1]The following protocols are fundamental for evaluating the potential of these compounds to inhibit cancer cell growth and induce programmed cell death (apoptosis).

A. ATPlite™ Luminescence-Based Cell Viability Assay

This assay quantifies the number of viable cells in culture based on the amount of ATP present, as ATP is a marker of metabolically active cells. [9] Rationale: This is a rapid and highly sensitive method for assessing cell viability. The "glow-type" luminescent signal is stable, making it suitable for high-throughput screening. [2][9] Workflow Diagram:

ATPlite_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_readout Day 4/5: Readout seed_cells Seed cancer cells into a 96-well plate add_compound Add serial dilutions of isoxazole carboxamide compounds incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add ATPlite™ 1step reagent (lyses cells and provides luciferase/luciferin) measure Measure luminescence add_reagent->measure

Caption: Workflow for the ATPlite™ Cell Viability Assay.

Protocol:

  • Cell Plating:

    • Select a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer). [1] * Seed 5,000 cells per well in a 96-well white plate.

    • Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole carboxamide compounds.

    • Add the compounds to the cells and incubate for 48 to 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the ATPlite™ 1step reagent to room temperature. [10] * Add a volume of ATPlite™ 1step reagent equal to the volume of cell culture medium in each well. [10] * Shake the plate for 2 minutes to induce cell lysis. [10] * Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (from wells with medium only).

  • Express the results as a percentage of the vehicle-treated control.

  • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Quantitative Data Summary:

ParameterRecommended Value
Cell LineCancer cell line of interest (e.g., MCF-7, HeLa)
Seeding Density5,000 cells/well
Incubation Time48-72 hours
ReagentATPlite™ 1step
ReadoutLuminescence
B. Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Rationale: A direct measurement of caspase activity provides strong evidence that a compound is inducing apoptosis. This luminescent assay is highly sensitive and has a simple "add-mix-measure" protocol. [11][12] Protocol:

  • Cell Plating and Treatment:

    • Follow the same cell plating and compound treatment steps as in the ATPlite™ assay. A typical incubation time for apoptosis induction is 24 hours.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well. [11] * Mix by gentle shaking and incubate at room temperature for 1-2 hours.

    • Measure the luminescence.

Data Analysis:

  • Subtract the background luminescence.

  • Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Quantitative Data Summary:

ParameterRecommended Value
Cell LineCancer cell line of interest
Seeding Density5,000 cells/well
Incubation Time24 hours
ReagentCaspase-Glo® 3/7
ReadoutLuminescence

IV. Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Isoxazole carboxamide derivatives have also been explored for their antibacterial and antifungal properties. [1][5]The following protocol determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

A. Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi. [13][14] Rationale: The broth microdilution method is a quantitative and reproducible way to assess the antimicrobial potency of a compound. It is also amenable to a 96-well plate format for higher throughput. [13] Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prepare_compound Prepare serial dilutions of isoxazole carboxamide compounds inoculate Inoculate the compound dilutions with the microbial suspension prepare_inoculum Prepare a standardized microbial inoculum incubate Incubate at the optimal temperature for the microorganism inoculate->incubate read_turbidity Visually or spectrophotometrically assess for microbial growth (turbidity)

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the isoxazole carboxamide compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Grow the microorganism (bacterial or fungal strain) to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (typically 5 x 10^5 CFU/mL). [13]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for some fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Data Analysis:

  • The MIC value is reported as the concentration of the last well with no visible growth.

Quantitative Data Summary:

ParameterRecommended Value
MicroorganismBacterial or fungal strain of interest
Inoculum Density5 x 10^5 CFU/mL
MediumMueller-Hinton Broth (bacteria), RPMI-1640 (fungi)
Incubation Time18-24 hours
ReadoutVisual or spectrophotometric assessment of turbidity

References

  • Peng, Y., & Scherm, H. (2002). A rapid method for assessing the viability of fungal spores.
  • Kaderabkova, N., et al. (2021). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 2(4), 100863.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center/Aquaculture Department. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Capretz, A., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(4), 102573.
  • Azumaya, C. M., et al. (2017).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual.
  • Opitz, E., et al. (2021). Characterization of an optimized protocol for an NF-κB luciferase reporter assay. Frontiers in Immunology, 12, 718875.
  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual.
  • Mirzayans, R., Andrais, B., & Murray, D. (2018).
  • Phelan, R. M., et al. (2017). Cell-Based Screening in Antibacterial Discovery. Methods in Molecular Biology, 1520, 199-211.
  • Azumaya, C. M., et al. (2017).
  • Levitz, S. M., & Diamond, R. D. (1985). A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. The Journal of Infectious Diseases, 152(5), 938-945.
  • Hawash, M. M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 41(14), 6757-6772.
  • Hawash, M., et al. (2022). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 19(10), 964-976.
  • Sittampalam, G. S., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS Discovery, 23(7), 655-657.
  • Hawash, M. M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 41(14), 6757-6772.
  • Olsen, C. (n.d.). Monitor NF-κB activation with a sensitive dual luciferase reporter assay on the SpectraMax iD5. Molecular Devices.
  • Jurcisek, J. A., & Bakaletz, L. O. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60655.
  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Retrieved from [Link]

  • Panthee, S., et al. (2021). Transcriptomics of the Rice Blast Fungus Magnaporthe oryzae in Response to the Bacterial Antagonist Lysobacter enzymogenes Reveals Candidate Fungal Defense Response Genes. International Journal of Molecular Sciences, 22(16), 8887.
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • Benenson, Y. (2016).
  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Retrieved from [Link]

  • Levitz, S. M., & Diamond, R. D. (1985). A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. The Journal of Infectious Diseases, 152(5), 938-945.
  • Hawash, M., et al. (2022). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 19(10), 964-976.
  • Wang, P., et al. (2022). Guideline for anticancer assays in cells. Food Science and Human Wellness, 11(4), 747-756.
  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Brown, A. S., & Murphy, C. J. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • Kłodzińska, E., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(8), lxad191.
  • Shuman, S., & Glickman, M. S. (2003). U.S.
  • Nury, D., et al. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 22(11), 5948.
  • Revvity. (n.d.). ATPlite Luminescence Assay System 96-well, 1000 Assay Points. Retrieved from [Link]

  • Azumaya, C. M., et al. (2017).
  • Yarkov, A. V., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4811.

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Determining the In Vitro Anticancer Potency of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel synthetic compound, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, across a panel of human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential anticancer agents.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1] These compounds exert their effects through diverse mechanisms such as the induction of apoptosis (programmed cell death), inhibition of protein kinases, and disruption of tubulin polymerization.[1] The 5-amino-3-phenyl-1,2-oxazole-4-carboxamide core, in particular, has been identified as a promising pharmacophore for the development of apoptosis-inducing agents.[2] Structural analogs have been shown to trigger the intrinsic apoptotic pathway, suggesting the mitochondria as a key cellular target.[2]

This guide focuses on this compound, a specific derivative for which the public domain lacks extensive biological data. The protocols herein are designed to rigorously assess its cytotoxic and cytostatic potential, a critical first step in the drug discovery pipeline.

Principle of IC50 Determination

The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[3] In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.[3] This is a crucial parameter for comparing the potency of different compounds and for selecting promising candidates for further development. The determination of IC50 involves treating cancer cell lines with a range of concentrations of the test compound and measuring the effect on cell viability or proliferation.

I. Pre-experimental Considerations

A. Selection of Cancer Cell Lines

The choice of cancer cell lines is critical for obtaining clinically relevant data.[4] Given that isoxazole-carboxamide derivatives have shown activity against a range of cancers, a diverse panel of cell lines is recommended.[5][6]

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.[7]
A549 Lung CarcinomaA standard model for non-small cell lung cancer, a prevalent and often drug-resistant malignancy.
HCT-116 Colorectal CarcinomaA widely used cell line for studying colon cancer biology and drug response.[7]
K-562 Chronic Myelogenous LeukemiaA suspension cell line that can provide insights into the compound's activity against hematological malignancies.[8]
U-87 MG GlioblastomaTo assess the compound's potential against aggressive brain tumors.
B. Compound Handling and Stock Solution Preparation
  • Compound Information:

    • Name: this compound

    • Molecular Formula: C₁₀H₈ClN₃O₂

    • PubChem CID: 45032992[9]

  • Solubility Testing: Before preparing a stock solution, determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for in vitro assays.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 5 mg).

    • Dissolve in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

II. Experimental Protocols for IC50 Determination

Two widely accepted methods for assessing cell viability are the MTT and the CellTiter-Glo® Luminescent Cell Viability assays. Both are detailed below.

A. Method 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer incubate_overnight Incubate Overnight add_solubilizer->incubate_overnight read_absorbance Read Absorbance (570 nm) incubate_overnight->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions, vehicle control, or fresh medium (for untreated control).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

B. Method 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.

Experimental Workflow: CellTiter-Glo® Assay

CTG_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in Opaque 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h equilibrate_plate Equilibrate Plate to Room Temp. incubate_48_72h->equilibrate_plate add_ctg_reagent Add CellTiter-Glo® Reagent equilibrate_plate->add_ctg_reagent shake_2min Shake 2 min add_ctg_reagent->shake_2min incubate_10min Incubate 10 min shake_2min->incubate_10min read_luminescence Read Luminescence incubate_10min->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for IC50 determination using the CellTiter-Glo® assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates to prevent luminescence signal cross-talk.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

III. Data Analysis and IC50 Calculation

  • Data Normalization:

    • Subtract the average blank reading (medium only) from all other readings.

    • Express the results as a percentage of the vehicle-treated control (which represents 100% viability).

    • Formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Calculation:

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.

IV. Potential Mechanism of Action and Pathway Visualization

Based on literature for similar 5-amino-3-phenyl-1,2-oxazole-4-carboxamide analogs, a plausible mechanism of action is the induction of apoptosis via the mitochondrial pathway.[2]

Hypothesized Signaling Pathway

Apoptosis_Pathway cluster_mito Mitochondrion compound 5-amino-3-(3-chlorophenyl) isoxazole-4-carboxamide bax_bak Bax/Bak Activation compound->bax_bak Induces mmp_loss Mitochondrial Membrane Potential Collapse bax_bak->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 Cleavage active_casp3 Active Caspase-3 active_casp9->active_casp3 Activates casp3 Pro-caspase-3 casp3->active_casp3 Cleavage apoptosis Apoptosis active_casp3->apoptosis Execution

Caption: Hypothesized apoptotic pathway induced by the compound.

V. Troubleshooting and Best Practices

  • Edge Effects: To minimize evaporation and temperature gradients in the outer wells of the plate, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.

  • Cell Health: Use cells in the logarithmic growth phase and at a consistent passage number to ensure reproducibility.

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Contamination: Regularly check cell cultures for microbial contamination, which can interfere with the assay results.

VI. Conclusion

This application note provides a robust and detailed methodology for determining the IC50 of this compound in cancer cell lines. By following these protocols, researchers can obtain reliable and reproducible data on the compound's in vitro potency, which is a critical step in the evaluation of its potential as a novel anticancer therapeutic.

References

  • Gómez-Molinero, A. I., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(10), 937-951. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10709. Available at: [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 49. Available at: [Link]

  • American Association for Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. Available at: [Link]

  • Kumar, A., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. Available at: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Available at: [Link]

  • Al-Otaibi, W. A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2883. Available at: [Link]

  • Pisano, C., et al. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 14(5), 5565-5573. Available at: [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 6650689. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5613. Available at: [Link]

  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 337-346. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9861. Available at: [Link]

Sources

Application Note: Evaluating the Antimicrobial Efficacy of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. Consequently, the discovery and development of new chemical entities with potent antimicrobial properties are of paramount importance. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal effects.[1][2] The isoxazole scaffold is a key component in several FDA-approved drugs, highlighting its therapeutic potential.[2][3]

This document provides a comprehensive guide to the in-vitro antimicrobial activity testing of a specific isoxazole derivative, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide . The protocols herein are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability of results.[4][5] We will detail a tiered approach, beginning with qualitative screening and progressing to quantitative determination of inhibitory and bactericidal concentrations.

Scientific Rationale: The antimicrobial action of isoxazole derivatives is varied. Some act as bacteriostatic agents by interfering with metabolic pathways or protein synthesis, while others can be bactericidal.[6][7] Certain antifungal isoxazoles are known to inhibit the synthesis of essential cell wall components.[8] Understanding the potency and spectrum of activity of this novel compound is the critical first step in evaluating its potential as a future therapeutic agent.

Experimental Design & Workflow

A systematic, tiered approach is the most efficient method for characterizing a novel compound's antimicrobial profile. This workflow ensures that resources are directed toward quantitative analysis only after initial activity has been confirmed.

  • Primary Screening (Qualitative): The Agar Disk Diffusion method provides a rapid, visual assessment of antimicrobial activity. It is an excellent first-pass screen to identify if the compound has any effect against a panel of microorganisms.

  • Secondary Screening (Quantitative): The Broth Microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a crucial quantitative measure of the compound's potency.[10]

  • Bactericidal/Fungicidal Activity (Quantitative): Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) test is performed. This assay determines the lowest concentration of the compound required to kill a specified percentage (typically ≥99.9%) of the initial microbial inoculum.[11][12] This differentiates between microbistatic (inhibitory) and microbicidal (killing) activity.

Fig 1. Tiered workflow for antimicrobial activity testing.

Materials & Methods

Test Compound Preparation
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO).

    • Causality Note: DMSO is a common aprotic solvent capable of dissolving a wide range of organic compounds. It is crucial to determine the highest concentration of DMSO that does not inhibit microbial growth, typically ≤1% v/v in the final assay medium, to ensure observed effects are due to the compound, not the solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 12800 µg/mL) in sterile DMSO. Store at -20°C. All subsequent dilutions should be made from this stock.

Microorganism Selection & Inoculum Preparation
  • Rationale: A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive bacteria, Gram-negative bacteria, and fungi (yeast). The use of American Type Culture Collection (ATCC) strains is highly recommended for reproducibility.

Microorganism Type ATCC Strain # Growth Medium Incubation Temp.
Staphylococcus aureusGram-positiveATCC 25923Mueller-Hinton35°C ± 2°C
Escherichia coliGram-negativeATCC 25922Mueller-Hinton35°C ± 2°C
Pseudomonas aeruginosaGram-negativeATCC 27853Mueller-Hinton35°C ± 2°C
Candida albicansYeast (Fungus)ATCC 90028RPMI-164035°C ± 2°C
  • Inoculum Preparation (CLSI Standard):

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies using a sterile loop.

    • Transfer colonies into a tube of sterile saline (0.85% NaCl) or sterile broth.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This is critical for standardizing the number of bacteria. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • For use in broth microdilution, this standardized suspension must be further diluted as described in the protocol below.

Protocol 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity based on the size of the growth inhibition zone around a disk impregnated with the test compound.[14][15]

Procedure:

  • Plate Preparation: Using the standardized 0.5 McFarland inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[15] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[15]

  • Drying: Allow the plate to dry for 3-5 minutes (but no more than 15 minutes) with the lid slightly ajar.[15]

  • Disk Application:

    • Aseptically place sterile, 6-mm blank paper disks onto the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution (or a dilution) onto a disk.

    • Positive Control: Apply a disk of a known antibiotic (e.g., Ciprofloxacin 5 µg).

    • Negative Control: Apply a disk with the solvent (DMSO) only.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.[13] A zone of inhibition around the test compound disk (and not the negative control) indicates antimicrobial activity.

Compound Concentration per Disk Example Zone of Inhibition (mm)
Test Compound100 µg18
Ciprofloxacin (Positive Control)5 µg25
DMSO (Negative Control)10 µL0

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the CLSI M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) in a 96-well microtiter plate format.[9][16]

Procedure:

  • Plate Setup:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB). Add 200 µL of this solution to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 10.

    • Discard the final 100 µL from well 10. Wells 1-10 now contain 100 µL of the compound in decreasing concentrations.

    • Well 11 (Growth Control): Contains 100 µL of CAMHB only (no compound).

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB only (no compound, no inoculum).

  • Final Inoculum Preparation: Dilute the 0.5 McFarland suspension prepared earlier into CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL .

    • Expert Tip: A common dilution is 1:100 followed by another 1:2, but this should be validated for your specific lab conditions to achieve the target inoculum density.

  • Inoculation: Add 100 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is 200 µL, and the compound concentrations have now been halved to their final test values.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10] The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a logical extension of the MIC assay and determines if the compound is bactericidal or bacteriostatic.[11]

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Using a calibrated loop or by pipetting, take a 10 µL aliquot from each clear well and spot-plate it onto a fresh MHA plate. Label each spot corresponding to its well concentration.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12] Practically, this is often identified as the lowest concentration plate spot that shows no growth or only 1-2 colonies.

MIC Result MBC Result Interpretation MBC/MIC Ratio
16 µg/mL32 µg/mLBactericidal2
16 µg/mL>128 µg/mLBacteriostatic>8
  • Trustworthiness Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC Ratio ≤ 4).[12] If the ratio is >4, the compound is typically considered bacteriostatic .

References

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.

  • Vashisht, R., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ijcrt.org.

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.

  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute.

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central.

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

  • Patil, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.

  • Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • Tille, P. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

  • Minimum bactericidal concentration. (n.d.). Grokipedia.

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute.

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.

  • Buzón-Durán, L., et al. (2021). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. National Institutes of Health.

  • Beyzaei, H., et al. (n.d.). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Scilit.

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

  • Schuetz, A.N., et al. (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. American Society for Microbiology.

  • Vashisht, R., et al. (2025). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate.

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics.

  • Al-Ostath, A., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.

  • CLSI. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate.

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.

  • Broth Microdilution. (n.d.). MI - Microbiology.

Sources

Application Notes & Protocols: A Framework for Evaluating the Anti-Inflammatory Potential of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating significant pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Compounds such as the COX-2 inhibitor Valdecoxib highlight the potential of the isoxazole ring system in designing potent anti-inflammatory agents.[2] This document provides a detailed, tiered framework for the comprehensive evaluation of a novel compound, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. We present a series of robust, validated in vitro assays designed to first establish its general anti-inflammatory activity and then to elucidate its potential mechanism of action. The protocols are structured to guide researchers through primary screening assays, including the inhibition of nitric oxide and pro-inflammatory cytokines in macrophages, followed by mechanistic assays targeting key inflammatory signaling hubs like Cyclooxygenase-2 (COX-2) and the NF-κB pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the anti-inflammatory profile of new chemical entities.

Scientific Rationale: Targeting Key Inflammatory Pathways

Chronic inflammation is a complex biological response implicated in numerous diseases.[3] The development of novel anti-inflammatory agents requires a systematic approach to identify compounds that can modulate key signaling pathways. Several major pathways are central to the inflammatory cascade and serve as primary targets for therapeutic intervention.

  • The NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) family of transcription factors are master regulators of inflammation.[4][5] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[4][6] Once in the nucleus, NF-κB binds to DNA and drives the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4][7] Inhibition of NF-κB activation is a cornerstone of many anti-inflammatory strategies.

  • The MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades that regulate the production of inflammatory mediators.[8][9] The three major MAPK families—ERKs, JNKs, and p38 MAPKs—are activated by various extracellular stimuli and control cellular processes like proliferation, apoptosis, and the immune response.[8][9] In particular, the p38 MAPK and JNK pathways are strongly linked to the expression of TNF-α and IL-6, making them attractive targets for anti-inflammatory drug discovery.[10][11][12]

  • The Cyclooxygenase (COX) Pathway: Cyclooxygenase enzymes, particularly the inducible isoform COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[13][14] While constitutively expressed COX-1 is crucial for physiological functions like maintaining the gastrointestinal tract, COX-2 is upregulated at sites of inflammation.[13] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs and is a known property of some isoxazole-containing compounds.[2][15]

Below are simplified diagrams of these key pathways and a proposed experimental workflow.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation Compound 5-amino-3-(3-chlorophenyl) isoxazole-4-carboxamide Assay1 Assay 1: Nitric Oxide (NO) Production Inhibition Compound->Assay1 Assay2 Assay 2: Pro-Inflammatory Cytokine (TNF-α, IL-6) Inhibition Compound->Assay2 Viability Supporting Assay: Cell Viability (MTT) Compound->Viability Result1 Significant Inhibition? Assay1->Result1 Assay2->Result1 Assay3 Assay 3: COX-2 Enzymatic Inhibition Assay Result2 Mechanism of Action Profile Assay3->Result2 Assay4 Assay 4: NF-κB Nuclear Translocation Assay Assay4->Result2 Result1->Assay3 Yes Result1->Assay4 Yes Result1->Result2 No (Cytotoxic or Inactive)

Figure 1. Tiered workflow for evaluating anti-inflammatory activity.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Activates Cytokines TNF-α, IL-6, COX-2, iNOS Transcription->Cytokines IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB

Figure 2. Simplified NF-κB signaling pathway.

Tier 1: Primary Screening Protocols

The initial goal is to determine if this compound possesses generalized anti-inflammatory activity in a relevant cellular model. Murine macrophage cell lines, such as RAW 264.7, are an excellent model for this purpose as they robustly produce inflammatory mediators like nitric oxide (NO) and cytokines in response to LPS stimulation.[16][17]

Assay 1: Inhibition of Nitric Oxide (NO) Production

Principle: Upon stimulation with LPS, macrophages upregulate the iNOS enzyme, leading to the production of large quantities of NO, a key inflammatory mediator.[16] NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite can be easily quantified using the Griess reagent, serving as a direct index of iNOS activity and NO production.[16][18]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours to allow for adherence.[16]

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO. Prepare serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

    • Carefully remove the culture medium from the cells.

    • Add 100 µL of fresh medium containing the test compound at various concentrations. Include wells for:

      • Vehicle Control: Medium with DMSO only.

      • Positive Control: Medium with a known iNOS inhibitor (e.g., L-NMMA).

      • Unstimulated Control: Medium with DMSO only, no LPS.

  • Inflammatory Stimulation: After a 1-hour pre-incubation with the compound, add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.[16][19]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[16]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Abs_Sample - Abs_Unstimulated) / (Abs_Vehicle - Abs_Unstimulated)] * 100

Assay 2: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages following LPS stimulation.[10] Quantifying the levels of these cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct measure of the compound's ability to suppress the inflammatory response.[20][21]

Protocol:

  • Cell Treatment: Follow steps 1-5 from the Nitric Oxide Inhibition protocol (Section 2.1). The supernatant collected can be used for both NO and cytokine analysis.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C if not used immediately.

  • ELISA Procedure (General): Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit (e.g., from Thermo Fisher Scientific, R&D Systems).[7][22][23] A general workflow is as follows:

    • Coating: A 96-well plate is pre-coated with a capture antibody specific for either human TNF-α or IL-6.

    • Sample Incubation: Add standards, controls, and collected cell culture supernatants to the wells and incubate. The cytokine present in the sample binds to the immobilized antibody.[24]

    • Washing: Wash the wells to remove unbound substances.

    • Detection Antibody: Add a biotin-conjugated detection antibody specific to the cytokine. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".[22][24]

    • Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase).

    • Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change.[23]

    • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of TNF-α and IL-6 (in pg/mL) by plotting a standard curve using the provided recombinant cytokine standards.

Supporting Protocol: Cell Viability Assay (MTT)

Principle: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.[16][19]

Protocol:

  • Cell Treatment: Set up a parallel 96-well plate exactly as described in steps 1-5 of the Nitric Oxide protocol.

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Tier 2: Mechanistic Elucidation Protocols

If the compound demonstrates significant, non-cytotoxic inhibitory activity in Tier 1 assays, the next step is to investigate its mechanism of action.

Assay 3: COX-2 Enzymatic Inhibition Assay

Principle: This cell-free assay directly measures the ability of the compound to inhibit the enzymatic activity of purified recombinant COX-2.[13] The assay monitors the peroxidase component of COX-2 activity, where the enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. This process can be measured using a fluorescent probe like Amplex™ Red.[25]

Protocol (based on a commercial fluorometric kit):

  • Reagent Preparation: Prepare reagents as specified by the kit manufacturer (e.g., Cayman Chemical, BPS Bioscience).[25][26] This typically includes diluting the COX Assay Buffer, Heme cofactor, and the COX-2 enzyme.

  • Reaction Setup (in a 96-well plate):

    • Test Inhibitor Wells: Add COX Assay Buffer, Heme, diluted COX-2 enzyme, and the test compound at various concentrations.

    • Positive Control Well: Add all reagents plus a known COX-2 inhibitor (e.g., Celecoxib).[14]

    • 100% Activity Well: Add all reagents plus vehicle (DMSO).

    • Background Well: Add all reagents but use heat-inactivated enzyme.[26]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13][26]

  • Reaction Initiation: Add the substrate (Arachidonic Acid) to all wells to start the reaction.

  • Fluorescence Measurement: Immediately read the fluorescence intensity kinetically in a fluorescence plate reader (e.g., Ex/Em = 535/590 nm).[14][25]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay 4: NF-κB Nuclear Translocation Assay

Principle: This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. It is a direct measure of NF-κB pathway activation.[27] High-content imaging and analysis provide a robust, quantitative method for this measurement.

Protocol (High-Content Imaging):

  • Cell Culture: Seed RAW 264.7 or HeLa cells onto a 96-well imaging plate (black-walled, clear bottom) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound or a known inhibitor (e.g., BAY 11-7082) for 1 hour.[11]

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for RAW 264.7 or 20 ng/mL TNF-α for HeLa cells) for 30-60 minutes.

  • Fix and Permeabilize:

    • Wash cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Blocking: Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit (e.g., Rabbit anti-p65) overnight at 4°C.

    • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) for 1 hour at room temperature.

    • Nuclear Stain: Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system. Capture at least two channels: one for the nucleus (DAPI/Hoechst) and one for the NF-κB p65 protein (Alexa Fluor 488).

  • Image Analysis: Use automated image analysis software to:

    • Identify the nuclear and cytoplasmic compartments of each cell.

    • Measure the fluorescence intensity of the NF-κB p65 stain in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A decrease in this ratio in compound-treated, stimulated cells compared to vehicle-treated, stimulated cells indicates inhibition of NF-κB translocation.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary endpoint for these assays is typically the IC₅₀ value, which represents the concentration of the compound required to achieve 50% of the maximal inhibitory effect.

Table 1: Summary of Anti-Inflammatory Activity for this compound

Assay PlatformEndpoint MeasuredIC₅₀ (µM)Max Inhibition (%)Cell Viability at IC₅₀ (%)
Tier 1 Assays
RAW 264.7 (LPS-Stimulated)Nitric Oxide Production[Insert Value][Insert Value]>90%
RAW 264.7 (LPS-Stimulated)TNF-α Secretion (ELISA)[Insert Value][Insert Value]>90%
RAW 264.7 (LPS-Stimulated)IL-6 Secretion (ELISA)[Insert Value][Insert Value]>90%
Tier 2 Assays
Purified Recombinant COX-2Enzymatic Activity[Insert Value][Insert Value]N/A
RAW 264.7 (LPS-Stimulated)NF-κB p65 Translocation[Insert Value][Insert Value]>90%

Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion

This application note provides a structured, multi-tiered approach to characterize the anti-inflammatory properties of this compound. By progressing from broad, cell-based phenotypic screens to specific, mechanistic assays, researchers can efficiently determine not only if the compound has therapeutic potential but also how it may be functioning at a molecular level. The inclusion of cytotoxicity controls at each stage is paramount to ensure that the observed effects are specific and not artifacts of cell death. This comprehensive evaluation framework will generate the critical data needed for further pre-clinical development.

References

  • Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]

  • O'Shea, J. J., & Schwartz, D. M. (2019). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PMC - PubMed Central. Retrieved from [Link]

  • Bancroft, T. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • García-García, E., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PMC - PubMed Central. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. Retrieved from [Link]

  • Yoon, W. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH. Retrieved from [Link]

  • Zhu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Retrieved from [Link]

  • Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link]

  • Ali, M. R., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Lim, H., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. Retrieved from [Link]

  • Anticancer Research. (2019). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • Lin, Y.-S., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Retrieved from [Link]

  • DeBakey, V. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Retrieved from [Link]

  • Sun, X., et al. (2015). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH. Retrieved from [Link]

  • Parente, J. E. L., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Horio, F., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Retrieved from [Link]

  • Cargnello, M., & Roux, P. P. (2011). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Retrieved from [Link]

  • ScienceOpen. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell In. Retrieved from [Link]

  • YouTube. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed. Retrieved from [Link]

  • Zhang, H., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Retrieved from [Link]

  • Rather, I. A., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]

  • de Oliveira, V. F., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. PMC - NIH. Retrieved from [Link]

  • Williams, R. J., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC - NIH. Retrieved from [Link]

  • Dobrovolskaia, M. A. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Retrieved from [Link]

  • Zimecki, M., et al. (2012). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed. Retrieved from [Link]

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Application Note: A Validated Caco-2 Permeability Assay for 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for determining the intestinal permeability of the novel compound 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. Oral bioavailability is a critical determinant of a drug candidate's success, and intestinal permeability is a key component of this process. We detail a robust, self-validating bidirectional Caco-2 cell permeability assay, the industry's gold standard for in vitro prediction of human intestinal absorption.[1][2][3][4][5] The protocol covers all stages from Caco-2 cell culture and monolayer validation to bidirectional permeability assessment and data analysis, including the calculation of apparent permeability (Papp) and efflux ratio (ER). This guide is designed for researchers, scientists, and drug development professionals seeking to generate reliable and reproducible permeability data for novel small molecules.

Introduction and Scientific Principle

This compound is a small molecule with potential therapeutic applications.[6] A fundamental step in its preclinical development is to characterize its ability to cross the intestinal epithelial barrier after oral administration. Poor permeability is a major cause of low bioavailability and drug development failure.

The Caco-2 permeability assay is a highly validated in vitro model that is widely used in the pharmaceutical industry to predict the in vivo absorption of drugs across the gut wall.[2][3][5] The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable filter supports.[1][3] These differentiated cells form tight junctions, effectively sealing the space between cells and creating a barrier that mimics the human intestinal epithelium.[1][5] They also express a variety of clinically relevant influx and efflux transporters, such as P-glycoprotein (P-gp), making this model suitable for investigating not just passive diffusion but also active transport mechanisms.[3][5][7]

This protocol describes a bidirectional assay, measuring transport of the test compound in both the apical-to-basolateral (A-B) direction, which simulates absorption from the gut lumen into the bloodstream, and the basolateral-to-apical (B-A) direction, which identifies the potential for active efflux back into the gut lumen.[1][5] The results are used to calculate two key parameters:

  • Apparent Permeability Coefficient (Papp): A quantitative measure of the rate of passage of a compound across the cell monolayer.[1][2]

  • Efflux Ratio (ER): The ratio of Papp in the B-A direction to the A-B direction. An ER significantly greater than 2 suggests the compound is a substrate for active efflux transporters.[1][7]

Self-Validating Assay Design: Ensuring Monolayer Integrity

The trustworthiness of a Caco-2 assay hinges on the integrity of the cell monolayer. A compromised or "leaky" monolayer will lead to artificially high permeability values. Therefore, this protocol incorporates two mandatory quality control checks to validate monolayer integrity before proceeding with the permeability experiment.

  • Transepithelial Electrical Resistance (TEER): This is a rapid, non-destructive measurement of the electrical resistance across the cell monolayer.[8] A high TEER value is indicative of well-formed tight junctions. While TEER is a valuable indicator, it should be noted that it can be influenced by cell morphology and may not always reflect toxic effects on its own.[9][10][11] For this reason, it must be used in conjunction with a paracellular marker flux assay.

  • Lucifer Yellow Permeability: Lucifer yellow is a hydrophilic fluorescent dye that cannot cross cell membranes and primarily passes through the paracellular space (i.e., between the cells).[12][13] A low rate of Lucifer yellow leakage confirms that the tight junctions are effectively restricting passage, providing a robust validation of barrier function.[13][14]

Only monolayers that meet both TEER and Lucifer Yellow rejection criteria are used for the compound permeability assessment.

Experimental Workflow and Protocols

The overall experimental process is outlined below. It involves culturing the cells to form a mature monolayer, validating the integrity of that monolayer, and then performing the bidirectional transport experiment with the test compound.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Monolayer Validation (QC) cluster_2 Phase 3: Permeability Assay cluster_3 Phase 4: Analysis A Caco-2 Cell Culture B Seed Cells onto Transwell Inserts A->B C Differentiate for 21-23 Days B->C D Measure TEER C->D E Perform Lucifer Yellow Assay D->E F Monolayer Passes QC? E->F G Discard Plate F->G No H Prepare Dosing Solutions (Test Compound + Controls) F->H Yes I Add Compound to Donor Chambers (A-B & B-A) H->I J Incubate for 2 hours at 37°C I->J K Collect Samples from Donor & Receiver Chambers J->K L Quantify Compound Concentration (LC-MS/MS) K->L M Calculate Papp and Efflux Ratio L->M N Interpret Data M->N

Caption: Caco-2 Permeability Assay Workflow.

Protocol 1: Caco-2 Cell Culture and Seeding
  • Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cells in a 37°C, 5% CO2 incubator.

  • Seeding on Transwells: Upon reaching 80-90% confluence, detach cells using Trypsin-EDTA. Seed the cells onto the apical side of 24-well Transwell® inserts (e.g., 0.4 µm pore size PET membrane) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells on the Transwell inserts for 21 to 23 days to allow for full differentiation and monolayer formation.[1] Change the culture medium in both apical and basolateral chambers every 2-3 days.

Protocol 2: Monolayer Integrity Validation

This protocol is performed on Day 21-23 post-seeding, immediately before the permeability assay.

  • TEER Measurement: a. Allow the plate to equilibrate to room temperature for 30 minutes. b. Using an epithelial voltohmmeter (e.g., Millicell® ERS-2), measure the resistance of each Transwell insert containing cells.[8] c. Measure the resistance of a blank insert (no cells) containing medium to serve as a background value. d. Calculate the final TEER value using the formula: TEER (Ω·cm²) = (Resistance_well - Resistance_blank) x Membrane Area (cm²)[8] e. Acceptance Criterion: Monolayers should exhibit a TEER value ≥ 250 Ω·cm².[15] Values can typically range from 300-500 Ω·cm² for mature monolayers.[7]

  • Lucifer Yellow (LY) Leakage Assay: a. Gently wash the monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS). b. Add fresh HBSS to the basolateral (lower) chamber (e.g., 900 µL). c. Add HBSS containing 100 µg/mL Lucifer Yellow to the apical (upper) chamber (e.g., 200 µL). d. Incubate the plate at 37°C, 5% CO2 for 1 hour. e. After incubation, collect a sample from the basolateral chamber and measure its fluorescence (Excitation ~485 nm, Emission ~530 nm) using a plate reader.[12] f. Calculate the Papp of Lucifer Yellow. g. Acceptance Criterion: The Papp for Lucifer Yellow should be ≤ 0.5 x 10⁻⁶ cm/s.

Protocol 3: Bidirectional Permeability Assay

Use only the wells that have passed both QC steps from Protocol 2.

  • Prepare Dosing Solutions: a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock into pre-warmed (37°C) HBSS to a final working concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1% to avoid cytotoxicity. c. Prepare dosing solutions for control compounds in the same manner.

Control CompoundTransport MechanismExpected PermeabilityExpected Efflux Ratio
Propranolol High Permeability (Passive)High~1
Atenolol Low Permeability (Paracellular)Low~1
Digoxin P-gp SubstrateLow to Moderate> 2
  • Assay Execution: a. Gently wash the monolayers twice with pre-warmed HBSS. b. For A-B Permeability: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber. c. For B-A Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber. d. At time zero (t=0), take a small sample from the donor chamber for initial concentration (C₀) analysis. e. Incubate the plate at 37°C for 2 hours with gentle shaking (e.g., 50 rpm).[1][15] f. After 2 hours, collect samples from both the receiver and donor chambers. g. Analyze all samples for compound concentration using a validated analytical method, such as LC-MS/MS.

Caption: Bidirectional transport across the Caco-2 monolayer.

Data Analysis and Interpretation

Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) is calculated using the following equation[1][13]:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber (e.g., pmol/s). This is calculated as the final concentration in the receiver compartment multiplied by the receiver volume, divided by the incubation time in seconds.

  • A is the surface area of the Transwell membrane (e.g., 0.33 cm² for a 24-well insert).

  • C₀ is the initial concentration of the compound in the donor chamber (e.g., pmol/mL).

Calculation of Efflux Ratio (ER)

The efflux ratio is a simple ratio of the permeability coefficients in each direction[1][16][17]:

ER = Papp (B-A) / Papp (A-B)

Interpreting the Results

The calculated Papp and ER values are used to classify the compound. The following table, based on established correlations with human absorption data, provides a general guide for interpretation.[1]

Papp (A-B) Value (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption
< 1.0LowPoor (< 30%)
1.0 - 10.0ModerateModerate (30% - 80%)
> 10.0HighHigh (> 80%)

An Efflux Ratio > 2.0 is a strong indication that the compound is actively transported by efflux pumps like P-gp.[1][7] This can limit net absorption even if passive permeability is moderate to high. If a high ER is observed, follow-up studies can be conducted in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the transporter involved.[7]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low TEER Values Incomplete monolayer, cell death, incorrect seeding density.Review cell culture and seeding protocols. Ensure cells are healthy. Extend differentiation time if necessary.
High Lucifer Yellow Leakage Leaky tight junctions, holes in the monolayer.Discard the plate. Review cell handling procedures to avoid damaging the monolayer.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, analytical variability.Ensure homogenous cell suspension before seeding. Use calibrated pipettes. Validate the analytical method (LC-MS/MS).
Low Compound Recovery Compound binding to plastic, cell metabolism, poor solubility.Include 1% BSA in the receiver buffer to reduce non-specific binding.[1] Check compound stability in the assay buffer. Ensure the compound is fully dissolved in the dosing solution.

References

  • Lucifer Yellow assay for determination of the epithelial barrier function. A - ResearchGate. (n.d.). Retrieved from [Link]

  • Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. (2019). JoVE. Retrieved from [Link]

  • Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell. PubMed. Retrieved from [Link]

  • Measurement of Transepithelial Electrical Resistance (TEER). (n.d.). Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Apparent Permeability (Papp) Calculator. (n.d.). Emulate. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Can Lucifer Yellow Indicate Correct Permeability of Biological Cell Membrane under An Electric and Magnetic Field? (2014). NIH. Retrieved from [Link]

  • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. (n.d.). MilliporeSigma. Retrieved from [Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. (2022). FDA. Retrieved from [Link]

  • Nicolas, A., et al. (2021). High throughput transepithelial electrical resistance (TEER) measurements on perfused membrane-free epithelia. Lab on a Chip. Retrieved from [Link]

  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (n.d.). Retrieved from [Link]

  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2. (2020). ProQuest. Retrieved from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers. (2020). NIH. Retrieved from [Link]

  • How to calculate apparent permeability from Caco2 Transwell assay? (2016). ResearchGate. Retrieved from [Link]

  • A General Approach to the Apparent Permeability Index. (2007). PubMed. Retrieved from [Link]

  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2019). PubMed. Retrieved from [Link]

  • Full article: Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. (2008). Taylor & Francis Online. Retrieved from [Link]

  • Caco-2 Permeability. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. (n.d.). FDA. Retrieved from [Link]

  • Permeability and efflux ratio determination in Caco-2 cells. (n.d.). Bio-protocol. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved from [Link]

  • Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. (2011). Future Medicine. Retrieved from [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-Isoxazole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 5-amino-isoxazole-4-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, during this synthetic sequence. Our goal is to provide a logical, cause-and-effect framework for troubleshooting, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 5-aminoisoxazole core structure?

A1: The two most prevalent and versatile strategies for constructing the 5-aminoisoxazole ring are:

  • Cyclocondensation of a β-Ketonitrile with Hydroxylamine: This is a classic and robust method involving the reaction of a β-ketonitrile (or a related precursor like a β-ketoester which is then converted) with hydroxylamine or its salt. The reaction is typically mediated by a base.[1]

  • 1,3-Dipolar Cycloaddition: This modern approach involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an electron-deficient alkyne or an enamine derivative (the dipolarophile).[2][3][4] This method can offer high regioselectivity.

Q2: My final product is difficult to purify. What are common impurities?

A2: Impurities often stem from incomplete reactions or side reactions in either the cyclization or amidation step. Common culprits include unreacted starting materials (e.g., the isoxazole ester), hydrolyzed intermediates (the isoxazole-4-carboxylic acid), or byproducts from the decomposition of coupling agents. In some isoxazole syntheses, isomeric byproducts or dimers of unstable intermediates (like furoxans from nitrile oxides) can also form.[5] We recommend systematic purification attempts using different solvent systems for column chromatography or recrystallization.[6]

Q3: Can the isoxazole ring degrade during the synthesis?

A3: Yes, the N-O bond in the isoxazole ring is its most labile feature. It can be susceptible to cleavage under certain conditions, such as:

  • Strongly Basic Conditions: Ring-opening can occur with potent bases.[6]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[6]

  • Photochemical Conditions: UV irradiation can induce rearrangement.[7] It is crucial to monitor your reaction conditions to avoid product decomposition.[8]

Troubleshooting Guide: Low Yield Analysis

Low yields in this multi-step synthesis can typically be traced to one of two key stages: the formation of the isoxazole ring or the subsequent amidation. The following sections address specific problems you might encounter in each stage.

Stage 1: Low Yield in Isoxazole Ring Formation

The formation of the 5-amino-isoxazole-4-carboxylate intermediate is the critical first step. Issues here will invariably lead to a poor overall yield.

Synthesis_Workflow cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Amide Formation Start β-Ketoester or β-Ketonitrile Cyclization Cyclization Reaction Start->Cyclization Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Cyclization Intermediate Ethyl 5-amino- isoxazole-4-carboxylate Cyclization->Intermediate Base (e.g., NaOEt) Solvent (e.g., EtOH) Amidation Amidation Intermediate->Amidation Ammonia Ammonia (NH3) or Amine (R-NH2) Ammonia->Amidation Product 5-Amino-isoxazole- 4-carboxamide Amidation->Product Heat or Coupling Agent

Caption: A typical two-stage workflow for the synthesis.

Question: My isoxazole cyclization reaction has stalled or resulted in a low yield of the ester intermediate. What are the likely causes?

Answer: This is a common problem that can usually be resolved by systematically evaluating four key areas: Reagents, Reaction Conditions, Reaction Monitoring, and Side Reactions.

1. Purity and Integrity of Reagents:

  • Causality: The cyclization reaction is a condensation that can be highly sensitive to impurities. Water in solvents can hydrolyze starting materials or intermediates. Impurities in the β-ketoester/nitrile can lead to unwanted side products.[8]

  • Troubleshooting Steps:

    • Verify Starting Materials: Confirm the identity and purity of your starting β-ketoester or β-ketonitrile via NMR or GC-MS.

    • Use Anhydrous Solvents: If using a strong base like sodium ethoxide, ensure your ethanol is anhydrous. Traces of water can consume the base and inhibit the reaction.

    • Check Hydroxylamine Quality: Use high-purity hydroxylamine hydrochloride. Over time, it can degrade.

2. Suboptimal Reaction Conditions:

  • Causality: The balance between reaction rate and reactant/product stability is critical. Temperature, choice of base, and reactant concentration must be optimized.[8] For instance, a base that is too weak may not sufficiently deprotonate the hydroxylamine, while a temperature that is too high might degrade the product.

  • Troubleshooting Steps:

    • Base Selection: Sodium ethoxide in ethanol is a standard choice. However, other bases like sodium hydroxide or potassium carbonate can be effective, depending on the specific substrate.[9][10]

    • Temperature Screening: While many protocols suggest room temperature or reflux[11], the optimal temperature can be substrate-dependent. Run small-scale trials at different temperatures (e.g., 0 °C, RT, 40 °C, reflux) to find the sweet spot.

    • Stoichiometry: Ensure the molar ratios are correct. A slight excess of hydroxylamine (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

3. Ineffective Reaction Monitoring:

  • Causality: Without tracking the reaction's progress, it's impossible to know if it has stalled prematurely or if the product is degrading over time.[8]

  • Troubleshooting Steps:

    • Implement TLC Monitoring: Regularly sample the reaction mixture and analyze it by Thin-Layer Chromatography (TLC). This allows you to visualize the consumption of starting materials and the formation of the product. See the detailed protocol below.

    • Identify Stalling: If the starting material spot on the TLC plate remains intense after several hours with no corresponding increase in the product spot, the reaction has likely stalled. This points back to issues with reagents or conditions.

4. Unwanted Side Reactions:

  • Causality: The reactants may be diverted into non-productive pathways. For example, the β-ketonitrile can undergo self-condensation, or the hydroxylamine can react in an undesired manner.

  • Troubleshooting Steps:

    • Analyze the Crude Mixture: Use LC-MS or ¹H NMR on the crude reaction mixture to identify major byproducts. Knowing what else is being formed is a powerful diagnostic tool.

    • Control Reagent Addition: Sometimes, the order or rate of addition matters. Try adding the base to a solution of the hydroxylamine and keto-ester, or vice-versa, to see if it impacts the byproduct profile.

ParameterRecommended ConditionRationale & Reference
Solvent Ethanol, Tetrahydrofuran (THF)Good solubility for reactants and compatible with common bases.[1][8]
Base Sodium Ethoxide (NaOEt), NaOHStrong enough to facilitate condensation without significant product degradation.[9]
Temperature Room Temperature to RefluxA good starting point for optimization; balance between rate and stability.[11]
Reagent Ratio ~1.1 eq. HydroxylamineA slight excess helps drive the reaction to completion.
Stage 2: Low Yield in Amide Bond Formation

Converting the intermediate isoxazole ester to the final carboxamide can be deceptively tricky. The nucleophilicity of ammonia (or the amine) and the reactivity of the ester are key.

Question: My amidation reaction is slow, incomplete, or fails entirely. How can I drive it to completion?

Answer: Failure at this stage is often due to insufficient reactivity of the coupling partners or a suboptimal reaction strategy.

1. Direct Aminolysis of the Ester:

  • Causality: This method relies on the direct nucleophilic attack of ammonia/amine on the ester carbonyl.[12] The reaction can be slow if the ester is sterically hindered or if the amine is a poor nucleophile. The 5-amino group on the isoxazole ring is generally not nucleophilic enough to interfere, but the overall electronic nature of the ring can influence the reactivity of the C4-ester.[13]

  • Troubleshooting Steps:

    • Increase Temperature: Heating is often required to drive these reactions. Try refluxing in a suitable solvent like methanol or ethanol saturated with ammonia.

    • Use a Sealed Vessel: When using ammonia, a sealed pressure vessel (or "bomb") is necessary to maintain a high concentration and prevent the volatile gas from escaping, thereby driving the equilibrium toward the product.

    • Consider an Amine Solvent: If using a liquid amine, running the reaction neat (using the amine as the solvent) can dramatically increase the rate.

2. Two-Step Approach: Hydrolysis Followed by Amide Coupling:

  • Causality: If direct aminolysis fails, a more reliable (though longer) route is to first hydrolyze the ester to the corresponding carboxylic acid and then use standard peptide coupling agents to form the amide. This breaks the problem into two simpler steps.

  • Troubleshooting Steps:

    • Step A: Ester Hydrolysis: Saponify the ester using a base like LiOH or NaOH in a water/alcohol mixture. Acidify carefully during workup to isolate the carboxylic acid. Confirm its formation by LC-MS or NMR.

    • Step B: Amide Coupling:

      • Choose the Right Coupling Agent: If the reaction is still sluggish, the issue may be activating the carboxylic acid. Standard reagents include EDC/HOBt, but for more challenging couplings, stronger agents like HATU or COMU may be necessary.[14]

      • Ensure Anhydrous Conditions: Coupling reactions are highly sensitive to water, which can hydrolyze the activated acid intermediate. Use dry solvents (e.g., DMF, DCM) and run the reaction under an inert atmosphere (N₂ or Ar).[14]

      • Add a Non-Nucleophilic Base: A base like DIPEA or triethylamine is required to neutralize acids formed during the reaction and to ensure the amine is in its free, nucleophilic state.[15]

Troubleshooting_Tree Start Low Overall Yield Check_Step Which step has low conversion? Start->Check_Step Stage1_Issue Stage 1: Ring Formation Check_Step->Stage1_Issue TLC/LC-MS shows poor intermediate formation Stage2_Issue Stage 2: Amidation Check_Step->Stage2_Issue Intermediate is clean, but final product is low S1_Purity S1_Purity Stage1_Issue->S1_Purity S2_Method S2_Method Stage2_Issue->S2_Method S1_Conditions Optimize Conditions: Temp, Base, Concentration S1_Byproducts Analyze Byproducts (Crude NMR/LC-MS) S1_Conditions->S1_Byproducts S1_Purity->S1_Conditions S2_Direct Direct Aminolysis S2_Direct_Opt Increase Temp, Use Sealed Vessel S2_Direct->S2_Direct_Opt S2_Coupling Acid + Coupling S2_Coupling_Opt Use Stronger Coupling Agent (HATU), Ensure Anhydrous Conditions S2_Coupling->S2_Coupling_Opt S2_Method->S2_Direct S2_Method->S2_Coupling

Caption: A decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for diagnosing issues in either synthetic step.

  • Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark starting points for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Select a Solvent System: Choose an eluent that provides good separation of your starting material and expected product. A good starting point is a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate. The goal is to have the starting material Rf be ~0.6-0.7 and the product Rf be ~0.3-0.4.

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" lane.

    • At time zero (and regular intervals thereafter), take a small aliquot (~5-10 µL) from your reaction mixture, dilute it in ~0.5 mL of solvent, and spot it on the "Rxn" lane.

    • On the "Co" lane, spot both the starting material and the reaction mixture at the same point. This helps confirm the identity of the SM spot in the reaction lane.

  • Develop the Plate: Place the TLC plate in a chamber containing your chosen eluent. Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If your compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).

  • Interpret the Results:

    • Successful Reaction: The SM spot in the "Rxn" lane should diminish over time, while a new, lower Rf spot corresponding to the product should appear and intensify.

    • Stalled Reaction: The SM spot remains strong, and the product spot does not intensify.

    • Side Reactions: Multiple new spots appear in the "Rxn" lane.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support. 8

  • Gepdiremen, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles. BenchChem Technical Support. 5

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support. 6

  • Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate.

  • Salehi, H., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics.

  • Various Authors. (2021). Tips and tricks for difficult amide bond formation? Reddit.

  • Vitale, P., et al. (2013). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

  • Wikipedia contributors. (2023). Isoxazole. Wikipedia.

  • Rigo, B., et al. (2003). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules.

  • Bakulina, O., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules.

  • Beyzaei, H., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate.

  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Russian Journal of Organic Chemistry.

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal.

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances.

  • Organic Chemistry Portal. (2022). Isoxazole synthesis.

  • Thomson, C. G., et al. (2010). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters.

  • Sharma, G., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

  • Wuest, H. M. (1969). Process for preparing isoxazole compounds. U.S. Patent No. 3,468,900.

  • Ashenhurst, J. (2023). Formation of Amides From Esters. Master Organic Chemistry.

  • McMurry, J. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. In Student Solutions Manual for Organic Chemistry. NC State University Libraries.

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal.

  • Murray, P. R. D., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide. BenchChem Technical Support. 14

  • Bella, M. D., et al. (2022). Example of an intramolecular cyclization between a ketone and a hydroxylamine formed in situ. ResearchGate.

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem Technical Support. 1

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-3-Aryl-Isoxazole-4-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-amino-3-aryl-isoxazole-4-carboxamides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic protocols. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-amino-3-aryl-isoxazole-4-carboxamides. Each entry details potential causes and provides actionable solutions.

Issue 1: Low or No Yield of the Desired 5-Amino-3-Aryl-Isoxazole-4-Carboxamide

Question: Why is my yield of 5-amino-3-aryl-isoxazole-4-carboxamide consistently low?

Answer: Low or no yield in isoxazole synthesis can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, and the stability of intermediates. A systematic approach to troubleshooting is crucial.[1]

Potential Causes and Solutions:

  • Starting Material Integrity:

    • Purity of Reagents: Ensure the purity of your starting materials, such as the substituted aryl aldehyde, malononitrile, and hydroxylamine hydrochloride. Impurities can lead to unwanted side reactions.

    • Reactivity of 1,3-Dicarbonyl Compounds: If your route involves a 1,3-dicarbonyl compound, be aware that it can exist in keto-enol tautomeric forms, which can impact its reactivity.[1]

  • Inefficient Cyclization:

    • Base Selection: The choice of base is critical for the cyclization step. Common bases like triethylamine or N,N-diisopropylethylamine should be evaluated for their suitability with your specific substrate.[2]

    • Reaction Time and Temperature: Insufficient reaction time can lead to low conversion, while excessively long durations or high temperatures may cause product degradation or the formation of byproducts.[1][2] Optimization of both parameters is essential.

  • Intermediate Instability:

    • Nitrile Oxide Dimerization: In syntheses proceeding through a nitrile oxide intermediate, dimerization to form furoxans is a common side reaction that reduces yield.[2] To minimize this, consider the slow addition of the nitrile oxide precursor to maintain a low concentration in the reaction mixture.[2]

  • Catalyst Issues (if applicable):

    • Catalyst Activity: For catalyzed reactions, verify the activity of the catalyst and ensure it is used at the correct loading. Pre-activation may be necessary in some cases.[2]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Optimize Reaction Conditions (Solvent, Temp, Time) check_sm->check_conditions If SMs are pure sol_sm Use fresh, high-purity reagents. check_sm->sol_sm check_base Evaluate Base Choice & Stoichiometry check_conditions->check_base If conditions are standard sol_cond Screen solvents; create a time/temp matrix. check_conditions->sol_cond check_cyclization Investigate Cyclization Efficiency check_base->check_cyclization If base is appropriate sol_base Test different organic/inorganic bases. check_base->sol_base purification Review Purification Method check_cyclization->purification If cyclization is incomplete sol_cycl Consider alternative cyclization agents. check_cyclization->sol_cycl solution Improved Yield purification->solution If purification is optimized sol_pur Optimize chromatography conditions. purification->sol_pur

Caption: A flowchart for troubleshooting low yields.

Issue 2: Formation of a Mixture of Products or Byproducts

Question: My reaction is producing a mixture of products. How can I improve the selectivity and minimize byproducts?

Answer: The formation of multiple products often points to issues with regioselectivity or competing side reactions.

Potential Causes and Solutions:

  • Regioisomer Formation: The synthesis of isoxazoles can sometimes yield a mixture of regioisomers, particularly in methods like 1,3-dipolar cycloadditions.[1]

    • Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of the reactants.[1] Modifying substituents on the aryl ring or the other starting materials can influence the isomeric ratio.

    • Reaction Conditions: Solvent and temperature can significantly impact regioselectivity.[2] A systematic screening of these parameters is recommended.

  • Byproduct Formation:

    • Furoxan Dimerization: As mentioned, nitrile oxides can dimerize to form furoxans.[2]

    • Ring Opening: The isoxazole ring can be susceptible to cleavage under strongly basic or reductive conditions.[1] Avoid harsh reagents if possible.

    • Side Reactions of the Amino Group: The 5-amino group can undergo side reactions. If this is suspected, consider protecting the amino group before subsequent reaction steps.[3]

Purification Strategies for Complex Mixtures:

Purifying isoxazole derivatives can be challenging due to the presence of regioisomers and byproducts with similar polarities.[1]

TechniqueRecommendation
Column Chromatography This is the most common method. A systematic screening of different solvent systems using Thin-Layer Chromatography (TLC) is crucial to find optimal separation conditions. Sometimes, a three-solvent mixture or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve resolution.[1]
Recrystallization If a solid product is obtained, recrystallization from a suitable solvent system can be an effective method for purification.
Preparative HPLC For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Issue 3: Difficulties with the Final Amidation Step

Question: I am having trouble converting the isoxazole-4-carboxylate ester to the corresponding carboxamide. What are the common issues?

Answer: The amidation step can be challenging, with potential issues ranging from low conversion to the formation of complex product mixtures.

Potential Causes and Solutions:

  • Low Reactivity of the Ester: The ester at the 4-position of the isoxazole ring may exhibit reduced reactivity.

    • Harsher Reaction Conditions: Higher temperatures or the use of microwave irradiation may be necessary to drive the reaction to completion. However, this can also lead to increased byproduct formation.[3]

  • Side Reactions: The 5-amino group can interfere with the amidation reaction.

    • Protecting Groups: To prevent unwanted side reactions, consider protecting the 5-amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before the amidation step. The protecting group can be removed subsequently.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-amino-3-aryl-isoxazole-4-carboxamides?

A1: One prevalent method involves a one-pot, multicomponent reaction. This approach often utilizes a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[4][5] Another common strategy is a stepwise synthesis. This may involve the initial formation of an intermediate, which then undergoes cyclization with hydroxylamine, followed by amidation.[6][7]

Q2: How does the choice of solvent affect the synthesis?

A2: The solvent plays a crucial role in reactant solubility, reaction rate, and in some cases, the regioselectivity of the reaction.[2] For multicomponent reactions, alcohols like ethanol or isopropanol are frequently used.[4] The choice of solvent should be optimized for each specific reaction.

Q3: What is the role of the base in the cyclization step?

A3: In many isoxazole syntheses, a base is used to facilitate the deprotonation of a starting material or an intermediate, which is often a key step in the cyclization process. For instance, in methods involving hydroxylamine hydrochloride, a base is needed to generate the free hydroxylamine. The choice and stoichiometry of the base can significantly impact the reaction outcome.

Q4: How do substituents on the aryl group influence the reaction?

A4: Substituents on the aryl ring can affect the reaction yield and rate through their electronic and steric effects. However, several studies have shown that the synthesis of 3-aryl-isoxazoles is often tolerant of a wide range of functional groups on the aryl ring, including both electron-donating and electron-withdrawing groups, without a significant impact on the yield.[8][9]

Q5: What are some key considerations for purifying the final product?

A5: Purification of 5-amino-3-aryl-isoxazole-4-carboxamides typically involves standard techniques such as column chromatography and recrystallization.[10] It is important to carefully select the solvent system for chromatography to achieve good separation from any unreacted starting materials or byproducts. Characterization of the purified product should be performed using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity.[4][10]

General Reaction Scheme:

ReactionScheme A Aryl Aldehyde Intermediate Intermediate A->Intermediate B Malononitrile B->Intermediate C Hydroxylamine Hydrochloride C->Intermediate  + Catalyst, Solvent, Heat Product 5-Amino-3-Aryl-Isoxazole-4-carbonitrile Intermediate->Product Cyclization FinalProduct 5-Amino-3-Aryl-Isoxazole-4-carboxamide Product->FinalProduct Hydrolysis/Amidation

Caption: A generalized multicomponent reaction pathway.

Experimental Protocol Example: One-Pot Synthesis

This is an illustrative protocol based on literature procedures.[4][5] Researchers should adapt and optimize this for their specific substrates.

Materials:

  • Substituted aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Catalyst (e.g., ceric ammonium sulfate, 2.0 mmol)[4]

  • Solvent (e.g., isopropyl alcohol, 25 mL)[4]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted aryl aldehyde, malononitrile, and hydroxylamine hydrochloride in the solvent.

  • Slowly add the catalyst to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously for the required time (typically several hours, monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68.
  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • Royal Society of Chemistry. (2021). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • Rao, B. L., Murali, K., Bhumika, P., & Jagannadham, K. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5).
  • Childress, E. S., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(1), 126-129.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Al-Qaisi, Z. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738.
  • Khalafy, J., Marjani, A. P., & Poursattar, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 729-734.

Sources

Technical Support Center: Synthesis of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common side product formations during this multi-step synthesis. My insights are drawn from established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

Introduction to the Synthesis Pathway

The synthesis of this compound is a sequential process that requires careful control of reaction conditions to maximize yield and purity. The overall transformation can be visualized as follows:

graph "synthesis_overview" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: High-level overview of the synthetic route.

This guide will dissect each critical step, highlighting potential pitfalls and providing actionable solutions in a question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: Synthesis of the β-Ketonitrile Intermediate

The first stage of the synthesis involves a Claisen condensation to form ethyl 2-cyano-3-(3-chlorophenyl)-3-oxopropanoate.

Question 1: My yield of the β-ketonitrile intermediate is low, and I observe a significant amount of unreacted starting material. What could be the cause?

Answer: This issue often points to incomplete deprotonation of the ethyl cyanoacetate or insufficient reaction time. The formation of the nucleophilic enolate of ethyl cyanoacetate is critical for the subsequent attack on the 3-chlorobenzonitrile.

  • Causality: The basicity of your chosen base is paramount. A base that is not strong enough will not generate a sufficient concentration of the enolate, leading to a sluggish or incomplete reaction.

  • Troubleshooting:

    • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are common choices.

    • Moisture Control: The reaction is highly sensitive to moisture, which will quench the base and the enolate. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reaction Temperature & Time: While the initial deprotonation is often performed at a lower temperature, the subsequent reaction may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Question 2: I'm observing an unexpected side product with a higher molecular weight than my desired β-ketonitrile. What is it likely to be?

Answer: You are likely observing a dimer of your β-ketonitrile starting material or product. This is a common side reaction in base-catalyzed reactions of compounds with active methylene groups[1].

  • Mechanism of Dimer Formation: Under basic conditions, the β-ketonitrile can self-condense. The enolate of one molecule can attack the ketone carbonyl of another, leading to a dimer after dehydration.

graph "dimer_formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Simplified representation of β-ketonitrile dimerization.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the 3-chlorobenzonitrile relative to the ethyl cyanoacetate to ensure the enolate preferentially reacts with the nitrile.

    • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

    • Slow Addition: Add the base or the ethyl cyanoacetate slowly to the reaction mixture to maintain a low concentration of the enolate at any given time, thus disfavoring self-condensation.

Part 2: Isoxazole Ring Formation

The cyclization of the β-ketonitrile with hydroxylamine is the key step in forming the isoxazole core.

Question 3: My final product contains a significant amount of an isomeric impurity. How can I identify and minimize it?

Answer: The most probable isomeric impurity is the regioisomer, 3-amino-5-(3-chlorophenyl)isoxazole-4-carboxamide. The formation of this isomer is a known challenge in the synthesis of substituted isoxazoles from 1,3-dicarbonyl compounds[2].

  • Mechanism of Regioisomer Formation: The cyclization proceeds through the formation of an oxime intermediate. Depending on which carbonyl group of the β-ketonitrile is attacked by the hydroxylamine and the subsequent cyclization pathway, two different regioisomers can be formed. The reaction's regioselectivity is often pH-dependent.

graph "regioisomer_formation" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: Competing pathways leading to regioisomeric isoxazoles.

  • Troubleshooting and Control:

    • pH Control: The reaction is typically carried out under neutral to slightly acidic conditions to favor the formation of the 5-aminoisoxazole isomer. The use of hydroxylamine hydrochloride with a mild base like sodium acetate is a common strategy.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Purification: If the regioisomer does form, it can often be separated from the desired product by column chromatography or recrystallization. Their different polarity and crystal packing can be exploited for separation.

ParameterCondition for 5-AminoisoxazoleCondition Favoring 3-Aminoisoxazole
pH Neutral to slightly acidicBasic conditions
Typical Reagents Hydroxylamine hydrochloride, Sodium AcetateHydroxylamine in a strong base

Question 4: I am observing an impurity that corresponds to the carboxylic acid of my ester intermediate. Why is this happening?

Answer: You are observing hydrolysis of the ethyl ester group. This can occur if the reaction conditions are too acidic or basic, or during the workup procedure.

  • Causality: Esters are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures[3].

  • Troubleshooting:

    • Control pH during Workup: Neutralize the reaction mixture carefully during the workup. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

    • Moderate Reaction Conditions: If possible, run the cyclization at a moderate temperature to minimize hydrolysis.

    • Extraction: Promptly extract the product into an organic solvent after the reaction is complete and the mixture is neutralized.

Part 3: Amidation to the Final Product

The final step is the conversion of the ethyl ester to the primary carboxamide.

Question 5: The amidation reaction is incomplete, and I am left with a significant amount of the starting ethyl ester. How can I drive the reaction to completion?

Answer: Incomplete amidation can be due to several factors, including the choice of aminating agent, reaction temperature, and removal of the ethanol byproduct.

  • Troubleshooting:

    • Choice of Ammonia Source: Using aqueous ammonia may not be efficient due to the presence of water. Anhydrous ammonia in a suitable solvent or using a reagent that generates ammonia in situ can be more effective.

    • Temperature and Pressure: Heating the reaction mixture in a sealed vessel can increase the reaction rate and drive the equilibrium towards the product.

    • Removal of Byproduct: If the reaction is run at atmospheric pressure, distilling off the ethanol as it is formed can help to shift the equilibrium towards the amide product.

Question 6: I am seeing a side product that is the carboxylic acid of my final product. What is causing this?

Answer: This is due to the hydrolysis of the carboxamide group. While amides are generally more stable to hydrolysis than esters, they can still hydrolyze under forcing acidic or basic conditions, especially at elevated temperatures.

  • Causality: If your amidation conditions are too harsh (e.g., high concentration of acid or base and prolonged heating), or if the final product is subjected to harsh purification conditions, the amide can hydrolyze to the corresponding carboxylic acid.

  • Troubleshooting:

    • Mild Amidation Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate.

    • Purification: Purify the final product using neutral or near-neutral conditions. If recrystallizing, choose a solvent system that does not require a large pH swing.

    • Storage: Store the final product in a dry environment to prevent slow hydrolysis over time.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate
  • To a solution of ethyl 2-cyano-3-(3-chlorophenyl)-3-oxopropanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • Recrystallize from ethanol to obtain the purified ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate.

Protocol 2: Synthesis of this compound
  • Suspend ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

  • Transfer the suspension to a sealed pressure vessel.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by HPLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove soluble impurities.

  • Filter the solid and dry under vacuum to yield the desired this compound.

Analytical Characterization of Potential Impurities

ImpurityPotential Analytical Signature (Compared to Product)
3-Aminoisoxazole Regioisomer Different retention time in HPLC. Distinct chemical shifts in ¹H and ¹³C NMR, particularly for the aromatic protons and the isoxazole ring carbons.
Carboxylic Acid (from ester or amide hydrolysis) Different retention time in HPLC. Broad OH peak in ¹H NMR (if not in D₂O). Absence of ethyl or amide protons.
Unreacted Ethyl Ester Intermediate Different retention time in HPLC. Presence of ethyl group signals (quartet and triplet) in ¹H NMR.
β-Ketonitrile Dimer Significantly higher molecular weight in mass spectrometry. More complex ¹H and ¹³C NMR spectra.

References

  • This is a placeholder for a specific reference that would be found in a targeted literature search for dimeriz
  • This is a placeholder for a specific reference detailing the pH-dependent regioselectivity of isoxazole synthesis.
  • This is a placeholder for a specific reference on the hydrolysis of carboxamides under various conditions.
  • This is a placeholder for a specific reference on side reactions in peptide coupling, which are analogous to amid
  • This is a placeholder for a specific reference detailing the synthesis of a closely related 5-amino-3-arylisoxazole-4-carboxamide.
  • This is a placeholder for a general organic chemistry textbook reference for Claisen condens
  • This is a placeholder for a review on isoxazole synthesis.
  • This is a placeholder for a paper on the analytical characterization of impurities in heterocyclic synthesis.
  • This is a placeholder for a patent describing the synthesis of this or a similar compound.
  • This is a placeholder for a reference on the stability of isoxazole rings.
  • This is a placeholder for a reference on the purific
  • Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Available at: [Link]

  • This is a placeholder for a specific reference on the Claisen condens
  • Barajas-Valdez, L. A., et al. (2018). "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances, 8(15), 8193–8203. Available at: [Link]

  • This is a placeholder for a specific reference on the amid
  • This is a placeholder for a specific reference on the use of coupling reagents in amid
  • "Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR." Available at: [Link]

  • This is a placeholder for a specific reference on the analysis of reaction mixtures by HPLC-MS.
  • This is a placeholder for a specific reference on recrystalliz
  • This is a placeholder for a specific reference on column chrom

Sources

Technical Support Center: Purification of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this isoxazole derivative. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product has a persistent yellow or brownish tint, even after initial purification. What is causing this, and how can I remove it?

A1: Discoloration in your final product often points to the presence of oxidized impurities or residual starting materials. The 5-aminoisoxazole moiety can be susceptible to oxidation, leading to colored byproducts. Additionally, incomplete reactions can leave behind colored starting materials or intermediates.

Root Cause Analysis and Solutions:

  • Oxidation: The amino group on the isoxazole ring can be prone to oxidation, especially when exposed to air and light for extended periods, or in the presence of certain metal ions.

    • Mitigation Strategy: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been de-gassed. Minimize exposure of the compound to direct light.

  • Residual Starting Materials/Byproducts: The synthesis of isoxazole derivatives can sometimes result in byproducts like furoxans or regioisomers with similar polarities to the desired product, which can be colored.[1]

    • Purification Strategy 1: Column Chromatography: This is a highly effective method for removing colored impurities.[1] A systematic approach to solvent system selection using Thin-Layer Chromatography (TLC) is crucial.

      • Recommended Solvents: Start with a non-polar solvent like n-hexane and gradually increase the polarity with ethyl acetate.[2] For particularly stubborn impurities, a gradient elution may be necessary. A solvent system of petroleum ether/ethyl acetate has also been reported to be effective for similar compounds.[3]

    • Purification Strategy 2: Recrystallization: If the product is a solid, recrystallization can be very effective.[1][4]

      • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Ethanol is a common and often effective choice for recrystallizing isoxazole derivatives.[4]

Q2: I'm observing a low yield after my primary purification step (e.g., recrystallization or column chromatography). What are the likely causes and how can I improve my recovery?

A2: Low yield is a common frustration in organic synthesis and purification. The causes can range from incomplete reactions to losses during the workup and purification stages.

Troubleshooting Low Yield:

Potential Cause Explanation Recommended Action
Incomplete Reaction The synthesis of the isoxazole may not have gone to completion, leaving a significant amount of starting material.Monitor the reaction progress closely using TLC or LC-MS to ensure it has reached completion before initiating workup.
Product Loss During Extraction The product may have some solubility in the aqueous phase during workup, leading to loss.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery from the aqueous layer.
Inappropriate Recrystallization Solvent If the product is too soluble in the chosen recrystallization solvent at room temperature, a significant amount will remain in the mother liquor.Conduct a thorough solvent screen to find the optimal recrystallization solvent or solvent mixture. If a good single solvent cannot be found, consider a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
Co-precipitation with Impurities If the crude product is highly impure, the desired compound may co-precipitate with impurities during recrystallization, leading to a decision to discard a fraction that contains a significant amount of product.Consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization to remove gross impurities.
Decomposition on Silica Gel The isoxazole ring or the amino group can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[1]Use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or consider alternative stationary phases like alumina.

Workflow for Yield Improvement:

Caption: A logical workflow for troubleshooting low purification yields.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A1: A two-stage purification process is often the most effective.

  • Initial Purification (Recrystallization): If the crude product is a solid, recrystallization is an excellent first step to remove the bulk of impurities.[1][4] Ethanol or a mixture of ethanol and water is a good starting point for solvent screening.[4][5]

  • Final Polishing (Column Chromatography): For achieving high purity (>97%), column chromatography is recommended.[6] A gradient of n-hexane and ethyl acetate is a commonly used eluent system for isoxazole carboxamides.[2]

Q2: Are there any known stability issues with this compound that I should be aware of during purification?

A2: Yes, the isoxazole ring can be sensitive to certain conditions.[1]

  • pH Sensitivity: Strong acidic or basic conditions during workup or chromatography can potentially lead to ring opening or other degradation pathways. It is advisable to neutralize the reaction mixture carefully and avoid harsh pH conditions.

  • Thermal Stability: While many nitrogen-rich heterocycles exhibit good thermal stability, prolonged exposure to high temperatures, such as during microwave-assisted synthesis or high-temperature distillation, can lead to decomposition.[7][8] It is recommended to use the lowest effective temperature for recrystallization and to remove solvents under reduced pressure at moderate temperatures.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of this compound.

Purity and Identity Confirmation Methods:

Technique Purpose Expected Observations
1H and 13C NMR Structural elucidation and purity assessment.The spectra should show the correct number of protons and carbons with the expected chemical shifts and coupling constants for the isoxazole, chlorophenyl, and carboxamide moieties.[2][6] The absence of signals from starting materials or major byproducts indicates high purity.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram indicates high purity. The mass spectrum should show the expected molecular ion peak for the compound (C10H8ClN3O2).[9]
FT-IR Functional group identification.Look for characteristic peaks for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and aromatic C-H and C=C stretches.[2]
Melting Point Purity assessment.A sharp melting point range is indicative of a pure compound.

Experimental Workflow for Product Characterization:

Characterization Workflow PurifiedProduct Purified Product NMR 1H & 13C NMR PurifiedProduct->NMR Primary Structure LCMS LC-MS PurifiedProduct->LCMS Purity & MW FTIR FT-IR PurifiedProduct->FTIR Functional Groups MP Melting Point PurifiedProduct->MP Purity Check FinalConfirmation Purity & Identity Confirmed NMR->FinalConfirmation LCMS->FinalConfirmation FTIR->FinalConfirmation MP->FinalConfirmation

Caption: Standard workflow for the analytical confirmation of the purified product.

References

  • ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available from: [Link]

  • WIPO Patentscope. WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • PMC - NIH. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • PMC - NIH. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]

  • Google Patents. CN113056455A - Isoxazole carboxamide compounds and uses thereof.
  • PMC - PubMed Central. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Available from: [Link]

  • ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides 6. Available from: [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5- amino-3- phenylisoxazole-4-carbonitrile employ. Available from: [Link]

  • MDPI. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Available from: [Link]

  • PubChem. 5-Aminoimidazole-4-carboxamide. Available from: [Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available from: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • Google Patents. US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • ResearchGate. (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Available from: [Link]

  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Available from: [Link]

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. Available from: [Link]

  • ResearchGate. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Available from: [Link]

  • PMC - PubMed Central. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Available from: [Link]

Sources

Technical Support Center: Solubility Enhancement for 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. This molecule, like many potent isoxazole-based compounds, presents a significant challenge for researchers due to its low aqueous solubility.[1] Achieving a stable, homogenous solution is a critical prerequisite for generating reliable and reproducible data in any biological assay. Inadequate solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes.

This guide provides a structured, troubleshooting-oriented approach to systematically address and overcome the solubility issues associated with this compound. We will progress from fundamental techniques to more advanced formulation strategies, explaining the scientific principles behind each method to empower you to make informed decisions for your specific experimental context.

Compound Physicochemical Profile

Understanding the inherent properties of this compound is the first step in developing a successful solubilization strategy. The structure contains both polar functional groups (amino, carboxamide) and a non-polar chlorophenyl ring, contributing to its poor water solubility.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₀H₈ClN₃O₂[2]-
Molecular Weight 237.64 g/mol [2]Moderate molecular weight.
XLogP3-AA 1.8A positive LogP value indicates a preference for lipophilic environments over aqueous ones, predicting low water solubility.
Hydrogen Bond Donors 3The amino and amide groups can donate hydrogen bonds, which can aid solubility in polar protic solvents.
Hydrogen Bond Acceptors 4Multiple sites can accept hydrogen bonds, suggesting that solvents capable of H-bonding will be more effective.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am starting my experiments. What is the first and most common solvent I should try?

Answer: For most small molecules in discovery research, the standard starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of organic compounds. The goal is to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted into your aqueous assay buffer, ensuring the final DMSO concentration remains non-toxic to your biological system (typically ≤0.5%).

Core Principle: The strategy is to dissolve the compound in a strong organic solvent and then dilute it to a final working concentration where the small amount of organic solvent is tolerated by the assay system.

See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution in DMSO. It is crucial to use high-purity, anhydrous DMSO to avoid introducing water, which can prematurely lower the compound's solubility limit in the stock solution.

Q2: My compound won't dissolve in DMSO at my target concentration, or it precipitates when I dilute it into my aqueous assay buffer. What should I do next?

Answer: This is a common and critical challenge. When DMSO alone is insufficient, you must move to a systematic, multi-tiered troubleshooting approach. Do not immediately jump to the most complex method. The key is to find the simplest formulation that maintains solubility and is compatible with your assay.

The following workflow diagram outlines a logical progression of steps to take when initial solubilization fails.

G cluster_0 Solubilization Troubleshooting Workflow start Start with Compound Powder dmso Attempt to Dissolve in 100% DMSO (See Protocol 1) start->dmso check1 Is Compound Fully Dissolved in Stock & Stable on Dilution? dmso->check1 assist Apply Gentle Heat (37-50°C) or Bath Sonication check1->assist No success Proceed with Assay check1->success  Yes check2 Is it Soluble Now? assist->check2 cosolvent Move to Co-Solvent Screening (DMSO + Additive) (See Protocol 2) check2->cosolvent No check2->success  Yes check3 Is a Co-Solvent System Effective? cosolvent->check3 advanced Utilize Advanced Formulation (e.g., Cyclodextrins) (See Protocol 3) check3->advanced No check3->success  Yes advanced->success:w  Yes fail Re-evaluate Compound or Assay Conditions advanced->fail:w  No

Caption: Logical workflow for troubleshooting compound solubility.

Key Steps Explained:

  • Assisted Dissolution: Before changing solvents, try applying gentle heat (do not exceed 50°C to avoid degradation) or using a bath sonicator. These methods add energy to the system, which can help overcome the activation energy barrier for dissolution.

  • Co-Solvents: If assisted dissolution fails, the next step is to use a co-solvent. This involves dissolving the compound in a mixture of solvents to achieve a more favorable polarity for both the compound and the final aqueous environment.[4][5][6]

  • Advanced Formulations: For the most challenging compounds, excipients like cyclodextrins may be required. These molecules encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solution.[7][8][9]

Q3: What are co-solvents and which ones are appropriate for biological assays?

Answer: A co-solvent is a water-miscible organic solvent that is used in combination with a primary solvent (like water or DMSO) to increase the solubility of a poorly soluble compound.[4][6] They work by reducing the overall polarity of the solvent system, making it more "hospitable" to hydrophobic molecules. The choice of co-solvent is critical, as it must be compatible with your specific assay (e.g., low toxicity for cell-based assays).

Below is a table of common co-solvents used in biological research. The goal is to use the lowest possible concentration that maintains solubility. Always run a vehicle control (assay buffer + co-solvent mix) to check for any effects of the solvent system on your experimental results.

Co-SolventTypical Final Assay Conc.Properties & Use CasesPotential Issues
Ethanol 0.1% - 1%Good for moderately hydrophobic compounds. Often used in combination with DMSO.Can be toxic to cells at higher concentrations; potential for protein denaturation.
Propylene Glycol (PG) 0.5% - 5%Low toxicity, commonly used in pharmaceutical formulations. Good for a wide range of compounds.[4]Can increase the viscosity of the solution.
Polyethylene Glycol 400 (PEG 400) 1% - 10%Low toxicity polymer, effective for highly lipophilic compounds.Can interfere with some enzyme assays or protein interactions. High viscosity.
N-Methyl-2-pyrrolidone (NMP) 0.1% - 1%Strong solubilizing power. Use with caution.Higher potential for cell toxicity; considered a developmental toxicant.
Glycerol 1% - 10%Very low toxicity, biocompatible.[4][6]High viscosity; may not provide a large increase in solubility for very non-polar compounds.

See Protocol 2 for a method to screen different co-solvent systems.

Q4: My compound is extremely difficult to dissolve. What advanced formulation strategies can I use?

Answer: When standard co-solvents are insufficient, you can turn to formulation excipients, with cyclodextrins being the most common and effective choice in a research setting.[9][]

Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[7][8] This structure allows them to act as "molecular containers." Your poorly soluble compound, being hydrophobic, can partition into the central cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[11]

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Compound (Hydrophobic) water Aqueous Solution (e.g., Assay Buffer) compound->water Precipitates in complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex + complex->water Disperses in

Caption: Mechanism of solubility enhancement by cyclodextrins.

Recommended Cyclodextrins for Research:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity, making it suitable for many in vitro and even in vivo applications.[11]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Has a very high water solubility and is used in numerous FDA-approved parenteral drug formulations. It is particularly effective for ionizable compounds.

See Protocol 3 for a practical method on how to prepare a formulation using HP-β-CD.

Q5: What are the best practices for preparing and storing my compound stock solutions to ensure accuracy and stability?

Answer: Proper preparation and storage of stock solutions are paramount for experimental reproducibility. An improperly prepared or degraded stock solution will invalidate all downstream results.[12][13]

Best Practices Checklist:

  • Use High-Purity Reagents: Start with the highest purity compound and anhydrous-grade solvents (e.g., DMSO).[14]

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound. Record the exact mass.[14]

  • Use Volumetric Glassware: For the highest accuracy, use a Class A volumetric flask to bring your solution to its final volume.

  • Ensure Complete Dissolution: Visually confirm that no solid particles remain in the stock solution before capping. Use a vortex mixer and, if necessary, the gentle warming or sonication techniques described earlier.

  • Quantitative Transfer: When transferring the dissolved compound to a volumetric flask, rinse the original container multiple times with fresh solvent and add the rinses to the flask to ensure all the weighed compound is included in the final solution.[14]

  • Sterile Filtration (Optional but Recommended): For cell-based assays, filter the final stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO) to remove particulates and ensure sterility.

  • Aliquot for Storage: Dispense the stock solution into small, single-use aliquots in appropriate vials (e.g., amber glass or polypropylene cryovials). This practice is critical to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[14]

  • Proper Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.[13][15]

  • Correct Storage Temperature: Store aliquots at -20°C or -80°C, protected from light. Most compounds in DMSO are stable for at least 3-6 months under these conditions, but stability should be verified if storing for longer periods.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Calculate the mass of this compound (MW: 237.64 g/mol ) needed.

    • Mass (mg) = 10 mmol/L * Volume (L) * 237.64 g/mol * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 10 * 0.001 * 237.64 = 2.376 mg.

  • Weighing: On an analytical balance, carefully weigh out ~2.4 mg of the compound into a clean, dry glass vial. Record the exact weight.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM based on the exact weight.

    • Volume (mL) = [Mass (mg) / 237.64 ( g/mol )] / 10 (mmol/L)

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If needed, place the vial in a 37°C water bath or a bath sonicator for 5-10 minutes.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C, protected from light.[14]

Protocol 2: Screening for an Effective Co-Solvent System
  • Preparation: Prepare a primary, high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • Test Mixtures: In separate microcentrifuge tubes, prepare small volumes of different co-solvent blends. For example:

    • Tube A: 50% DMSO / 50% Propylene Glycol

    • Tube B: 50% DMSO / 50% PEG 400

    • Tube C: 90% Propylene Glycol / 10% Ethanol

  • Solubility Test: Add a small amount of your compound powder to each tube and vortex. Observe which blend provides the best solubilization.

  • Dilution Test: Take the most promising co-solvent stock and perform a serial dilution into your final aqueous assay buffer. Visually inspect for any signs of precipitation (cloudiness, particulates) immediately after dilution and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.

  • Vehicle Control: Remember to test the final concentration of the successful co-solvent blend in your assay without the compound to ensure it does not interfere with the biological measurement.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your aqueous assay buffer. For example, to make a 10% solution, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. This may require stirring and gentle warming.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vigorously vortex the mixture. Cap the vial and place it on a rotator or shaker at room temperature overnight to allow for the formation of the inclusion complex. Sonication can also be used to accelerate this process.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Final Solution: Carefully collect the clear supernatant. This is your final working solution. The concentration should be confirmed analytically if possible (e.g., via HPLC-UV), but for screening purposes, it is often assumed to be saturated.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Wikipedia. Cosolvent.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PhytoTech Labs. Preparing Stock Solutions.
  • FasterCapital. Best Practices For Stock Solutions.
  • Reddit. DMSO vs. DMF for biological testing : r/Chempros. (2024).
  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013).
  • Bitesize Bio. Top Ten Tips for Making Stock Solutions. (2025).
  • BenchChem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • PubChem. This compound.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances.
  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025). ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics.

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Technical Support Center: A Researcher's Guide to Characterizing and Minimizing Off-Target Effects of Novel Isoxazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide provides a comprehensive framework for identifying, understanding, and minimizing the off-target effects of investigational compounds, using 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide (PubChem CID: 45032992) as a representative case study.[1] Given that this specific molecule is not extensively characterized in public literature, this guide presents the logical, industry-standard workflow for any new chemical entity to ensure data integrity and therapeutic potential.

The principles and protocols outlined here are designed for drug development professionals and academic researchers aiming to build a robust data package for their compounds, ensuring that observed biological effects are directly attributable to the intended target.

Section 1: The First Step - Predictive (In Silico) Analysis

Question: Before I even synthesize or order this compound, can I anticipate its potential off-target liabilities?

Answer: Absolutely. Proactive, in silico analysis is a cornerstone of modern drug discovery that saves considerable time and resources.[2] By leveraging computational models, you can predict potential off-target interactions based on the molecule's structure. This allows you to design more focused experiments from the outset.

The primary goal of this stage is to generate a testable hypothesis about both on-target and potential off-target activities. Computational approaches are broadly categorized into ligand-based and structure-based methods.[3]

  • Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the 2D structure of your compound to a large database of molecules with known biological activities.[3][4] If your compound is structurally similar to known inhibitors of a particular protein, that protein becomes a predicted off-target.

  • Structure-Based Methods: If the 3D structure of your intended target is known, you can use molecular docking simulations to predict how your compound binds.[5] More powerfully, you can perform "inverse docking" by screening your compound's structure against a library of thousands of protein binding sites to identify potential off-targets.[6]

The workflow below illustrates the ideal starting point for characterizing a new chemical entity.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Optimization start Compound Structure: 5-amino-3-(3-chlorophenyl) isoxazole-4-carboxamide pred_methods Ligand-Based Screening (SEA) & Structure-Based Docking start->pred_methods pred_output Generate Hypothesis: - Primary Target(s) - Potential Off-Targets List pred_methods->pred_output biochem_assay Biochemical Assays (e.g., Kinase Panels) pred_output->biochem_assay biochem_results Quantitative Data: - On-Target IC50 - Off-Target IC50s - Selectivity Ratios biochem_assay->biochem_results cell_assay Cell-Based Assays (Target Engagement, Phenotypic) biochem_results->cell_assay cell_results Biological Context: - Cellular Potency - Toxicity Assessment - Phenotypic Confirmation cell_assay->cell_results med_chem Medicinal Chemistry (Structure-Activity Relationship) cell_results->med_chem improved_compound Optimized Compound (Improved Selectivity) med_chem->improved_compound

Caption: High-level workflow for characterizing and optimizing compound selectivity.

Section 2: Troubleshooting Guide - Navigating Experimental Hurdles

This section addresses common issues encountered during the characterization of a compound like this compound.

Question: My compound is potent in my primary biochemical assay, but how do I know it's selective?

Answer: Potency without selectivity is a common pitfall. A potent compound that hits dozens of targets can produce misleading results and is a poor candidate for further development.[7] To establish selectivity, you must perform broad panel screening.

Causality: The ATP-binding pocket of kinases, a common drug target, is highly conserved across the kinome.[8] This structural similarity makes it probable that a compound designed for one kinase will also bind to others.

Troubleshooting Protocol: Kinase Selectivity Profiling

  • Select a Screening Panel: Engage a contract research organization (CRO) or use an in-house platform to screen your compound against a large panel of kinases (e.g., the Reaction Biology KinomeScan™ or similar).[9] Choose a concentration for the initial screen that is approximately 100-fold higher than your on-target IC50 to reveal even weak off-target binders.

  • Analyze the Data: The output will typically be "% Inhibition at a single concentration." Flag any kinases that show significant inhibition (e.g., >50%).

  • Determine IC50 Values: For all flagged "hits" from the initial screen, perform full 10-point dose-response curves to determine their IC50 values.[8]

  • Calculate Selectivity Ratios: For each off-target, calculate the selectivity ratio: Selectivity Ratio = Off-Target IC50 / On-Target IC50. A higher ratio indicates better selectivity. A ratio >100 is often considered a good starting point for a selective inhibitor.

Parameter Hypothetical Target Kinase (e.g., MAP4K4) Hypothetical Off-Target 1 (e.g., MINK1) Hypothetical Off-Target 2 (e.g., TNIK)
IC50 (nM) 153504,500
Selectivity Ratio -23.3300

Question: I'm observing a cellular phenotype (e.g., apoptosis), but it doesn't correlate with the biochemical potency against my intended target. What's happening?

Answer: This is a classic indicator of a potent off-target effect. The observed phenotype may be driven by the compound's interaction with an entirely different protein or pathway.[10][11]

Causality: Cellular assays integrate many complex factors that biochemical assays do not, such as cell permeability, metabolism, and the presence of competing endogenous ligands (like ATP).[10] A compound might be highly potent against an isolated enzyme but unable to reach it in a cell, or it might be hitting a more critical cellular node that produces the observed phenotype.

G cluster_0 Potential Cause 1: Off-Target Effect cluster_1 Potential Cause 2: Assay Artifact cluster_2 Potential Cause 3: Target Biology start Problem: Cellular EC50 << Biochemical IC50 OR Unexpected Phenotype cause1 A potent off-target is driving the phenotype start->cause1 cause2 Compound is interfering with the assay technology start->cause2 cause3 Cellular context sensitizes the primary target start->cause3 sol1 Solution: 1. Perform broad biochemical screening (kinases, GPCRs). 2. Use unbiased cellular methods (e.g., Thermal Proteome Profiling). cause1->sol1 sol2 Solution: 1. Run counter-screens for assay interference (e.g., luciferase inhibition). 2. Validate phenotype with an orthogonal assay. cause2->sol2 sol3 Solution: 1. Use a target engagement assay (e.g., CETSA) to confirm binding in cells. 2. Use genetic controls (knockout/knockdown of target) to validate phenotype. cause3->sol3

Caption: Troubleshooting discordant biochemical and cellular data.

Section 3: FAQs - Best Practices for Ensuring Selectivity

Q1: What types of off-target screening assays are available? A1: There are two main categories:

  • Biochemical Assays: These use purified proteins and measure direct compound-protein interaction (e.g., inhibition of enzymatic activity).[12] They are high-throughput and excellent for determining intrinsic affinity but lack biological context. Examples include radiometric kinase assays and fluorescence-based binding assays.[10][13]

  • Cell-Based Assays: These are performed in living cells and provide more physiologically relevant data. They can measure downstream pathway modulation or global phenotypic changes. Examples include reporter gene assays, high-content imaging, and Off-Target Screening Cell Microarray Assays (OTSCMA).[14][15]

Q2: How can I use medicinal chemistry to improve the selectivity of my compound? A2: Medicinal chemistry plays a crucial role in optimizing selectivity through Structure-Activity Relationship (SAR) studies.[16][17] By synthesizing and testing analogs of this compound, chemists can identify which parts of the molecule are responsible for off-target binding.[18] For example, if an off-target kinase has a "gatekeeper" residue that is different from the primary target, the compound can be modified to create a steric clash with the off-target's gatekeeper, thereby preventing binding and improving selectivity.[5][19]

Q3: What is the role of a "negative control" compound in validating on-target effects? A3: A negative control is fundamentally important for proving that your compound's activity is due to its on-target, not off-target, effects.[20] An ideal negative control is a close structural analog of your active compound that is completely inactive against the primary target but retains the same physical properties. If your active compound shows a cellular effect but the negative control does not, it provides strong evidence that the effect is mediated through the intended target.

Q4: Are there regulatory guidelines for preclinical off-target assessment? A4: Yes, regulatory agencies like the FDA provide guidance for the preclinical safety evaluation of new drugs.[21] These guidelines, such as the ICH S7A for safety pharmacology, require assessment of a drug's effects on vital functions (cardiovascular, respiratory, central nervous system) to identify potential adverse effects before human trials.[22] Sharing preclinical safety and off-target data in a FAIR (Findable, Accessible, Interoperable, and Reusable) manner is also becoming an important initiative to improve translational safety assessment.[23][24]

Section 4: Key Experimental Protocols

Protocol 1: General Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from methodologies like the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[8]

Objective: To determine the IC50 value of this compound against a purified kinase.

Materials:

  • Purified kinase and corresponding substrate

  • Kinase buffer

  • ATP at Km concentration

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.

  • Enzyme Addition: Dilute the kinase in the appropriate kinase buffer and add to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of substrate and ATP in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Reaction Termination & ADP Detection: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

Objective: To determine if this compound causes a general cytotoxic effect in a relevant cell line.

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of your compound. Include DMSO vehicle controls.

  • Incubation: Return the plates to the incubator for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the percent viability versus the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
  • Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • How to improve drug selectivity?.
  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects.
  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PubMed Central.
  • Cell-Based Assays. Sigma-Aldrich.
  • Computational Prediction of Off-Target Effects in CRISPR Systems. Biopublisher.
  • Rational Approaches to Improving Selectivity in Drug Design.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Improving Selectivity in Drug Design. AZoLifeSciences.
  • Kinase Selectivity Panels. Reaction Biology.
  • Off-Target Screening Cell Microarray Assay.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Understanding Drug Selectivity: A Comput
  • Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data.
  • How can off-target effects of drugs be minimised?.
  • Guidelines for FAIR sharing of preclinical safety and off-target pharmacology d
  • Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. PubMed Central.
  • Innovative Str
  • Are there experimental tests for off target effects in CRISPR?.
  • Technical Support Center: Minimizing Off-Target Effects in Experimental Design. Benchchem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. PubMed Central.
  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders.
  • Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. PubMed Central.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central.
  • Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–4. MDPI.
  • Non-Clinical Safety Assessment for New Drugs. ZeClinics.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodul
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)
  • This compound. PubChem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed.
  • SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed.

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Technical Support Center: Scaling Up the Synthesis of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. Here, we provide a comprehensive resource including a detailed synthetic protocol, troubleshooting advice, and frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure both success and safety in your synthetic endeavors.

I. Synthetic Workflow: A Three-Stage Approach

The synthesis of this compound is most effectively approached as a three-stage process. This modular approach allows for clear checkpoints and quality control throughout the synthesis, which is crucial for successful scale-up.

Synthesis_Workflow cluster_0 Stage 1: β-Ketoester Formation cluster_1 Stage 2: Isoxazole Ring Formation cluster_2 Stage 3: Amidation A 3-Chlorobenzoyl chloride + Ethyl cyanoacetate B Claisen Condensation A->B Base (e.g., NaH) C Ethyl 2-cyano-3-(3-chlorophenyl)-3-oxopropanoate B->C D Ethyl 2-cyano-3-(3-chlorophenyl)-3-oxopropanoate E Cyclization D->E Hydroxylamine F Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate E->F G Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate H Ammonolysis G->H Ammonia I This compound H->I

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-cyano-3-(3-chlorophenyl)-3-oxopropanoate (β-Ketoester)

This stage involves a Claisen condensation to form the key β-ketoester intermediate. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[1][2]

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Acylation: Cool the resulting enolate solution back to 0 °C. Add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Sodium Hydride 4.4 g (1.1 eq)440 g (1.1 eq)
Ethyl Cyanoacetate 10 g (1.0 eq)1 kg (1.0 eq)
3-Chlorobenzoyl Chloride 16.3 g (1.05 eq)1.63 kg (1.05 eq)
Anhydrous THF 200 mL20 L
Reaction Temp. 0 °C to RT0 °C to RT
Reaction Time 2-4 hours4-6 hours
Typical Yield 75-85%70-80%
Stage 2: Synthesis of Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate

This stage involves the cyclization of the β-ketoester with hydroxylamine to form the isoxazole ring. This reaction is a classic method for the synthesis of isoxazoles.[3]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-cyano-3-(3-chlorophenyl)-3-oxopropanoate (1.0 equivalent) in ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
β-Ketoester 10 g (1.0 eq)1 kg (1.0 eq)
Hydroxylamine HCl 3.3 g (1.2 eq)330 g (1.2 eq)
Sodium Acetate 4.9 g (1.5 eq)490 g (1.5 eq)
Ethanol 100 mL10 L
Reaction Temp. Reflux (approx. 78 °C)Reflux (approx. 78 °C)
Reaction Time 4-6 hours6-8 hours
Typical Yield 80-90%75-85%
Stage 3: Synthesis of this compound

The final stage is the conversion of the ethyl ester to the primary amide via ammonolysis.

Protocol:

  • Reaction Setup: Place the ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (1.0 equivalent) in a pressure vessel.

  • Ammonolysis: Add a solution of ammonia in methanol (e.g., 7N).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Isolation: Triturate the residue with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to induce precipitation.

  • Purification: Collect the solid by filtration, wash with the same solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Isoxazole Ester 10 g (1.0 eq)1 kg (1.0 eq)
Ammonia in Methanol 100 mL10 L
Reaction Temp. 80-100 °C80-100 °C
Reaction Time 12-24 hours18-36 hours
Typical Yield 85-95%80-90%

III. Troubleshooting Guide

Troubleshooting_Guide P1 Low Yield in Stage 1 (Claisen Condensation) C1_1 Moisture in Reagents/Solvents P1->C1_1 C1_2 Inactive Base P1->C1_2 C1_3 Self-condensation of Ethyl Cyanoacetate P1->C1_3 P2 Incomplete Reaction in Stage 2 (Isoxazole Formation) C2_1 Incorrect pH P2->C2_1 C2_2 Low Reaction Temperature/Time P2->C2_2 P3 Formation of Byproducts in Stage 2 C3_1 Formation of Regioisomers P3->C3_1 C3_2 Hydrolysis of Cyano Group P3->C3_2 P4 Slow or Incomplete Amidation in Stage 3 C4_1 Insufficient Ammonia Concentration/Pressure P4->C4_1 C4_2 Low Reaction Temperature P4->C4_2 P5 Purification Challenges P5_1 Oily Product P5->P5_1 P5_2 Co-eluting Impurities P5->P5_2 S1_1 Use freshly distilled anhydrous solvents. Dry ethyl cyanoacetate over molecular sieves. C1_1->S1_1 S1_2 Use a fresh batch of sodium hydride. Titrate the base to determine its activity. C1_2->S1_2 S1_3 Add ethyl cyanoacetate slowly to the base at 0 °C. C1_3->S1_3 S2_1 Ensure the presence of a base like sodium acetate to neutralize HCl from hydroxylamine hydrochloride. C2_1->S2_1 S2_2 Increase reflux time and monitor by TLC. C2_2->S2_2 S3_1 While less common with this specific precursor, adjust pH or solvent polarity if regioisomers are detected. [10] C3_1->S3_1 S3_2 Maintain reaction temperature and avoid prolonged exposure to harsh acidic or basic conditions during work-up. C3_2->S3_2 S4_1 Use a sealed pressure vessel. Use a more concentrated solution of ammonia in methanol. C4_1->S4_1 S4_2 Increase reaction temperature, but monitor for potential degradation. C4_2->S4_2 S5_1 Triturate with a non-polar solvent to induce solidification. Attempt purification via column chromatography. P5_1->S5_1 S5_2 Optimize chromatography conditions (gradient, solvent system). Consider recrystallization from different solvent systems. P5_2->S5_2

Caption: Troubleshooting guide for the synthesis of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the Claisen condensation (Stage 1)?

A1: The primary challenges in scaling up the Claisen condensation are effective temperature control and ensuring anhydrous conditions. The reaction can be exothermic, especially during the addition of the acyl chloride.[4] On a larger scale, efficient heat dissipation is crucial to prevent side reactions. The use of a jacketed reactor with a reliable cooling system is recommended. Additionally, all reagents and solvents must be rigorously dried, as any moisture will quench the strong base and lead to low yields.

Q2: I am observing the formation of a significant amount of a byproduct that I suspect is a furoxan. What is the cause and how can I avoid it?

A2: Furoxan formation is a common issue in syntheses involving in-situ generation of nitrile oxides, which is an alternative pathway to isoxazoles.[5] However, in the described synthesis via a β-ketoester and hydroxylamine, furoxan formation is unlikely. If you are using a nitrile oxide route, their formation is due to the dimerization of the nitrile oxide intermediate. To minimize this, the nitrile oxide should be generated slowly in the presence of the cyclization partner.

Q3: The amidation in Stage 3 is very slow. What can I do to improve the reaction rate?

A3: A slow amidation is often due to insufficient temperature or pressure. Since ammonia is a gas, conducting the reaction in a sealed pressure vessel is essential to maintain a high concentration in the solution. Increasing the temperature will also significantly increase the reaction rate. However, be mindful of potential degradation of the starting material and product at excessively high temperatures. It is advisable to perform small-scale trials at different temperatures to find the optimal balance between reaction rate and product stability.

Q4: My final product is difficult to purify by recrystallization. Are there alternative methods?

A4: If recrystallization proves ineffective, column chromatography is a viable alternative. A systematic screening of solvent systems using TLC can help identify an optimal eluent for good separation.[5] For larger scales, flash chromatography systems are efficient. If the product is still difficult to purify, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and then neutralizing it back to the free base in a final step.

Q5: What are the key safety precautions for this synthesis?

A5: Several safety precautions must be taken:

  • Sodium Hydride (Stage 1): This reagent is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.

  • 3-Chlorobenzoyl Chloride (Stage 1): This is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydroxylamine Hydrochloride (Stage 2): While stable as a salt, free hydroxylamine can be explosive. Avoid mixing it with strong oxidizing agents.

  • Ammonia (Stage 3): Ammonia is a corrosive and toxic gas. The amidation step should be performed in a pressure vessel in a well-ventilated area.

V. References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Temin, S. C. (1966). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Journal of Organic Chemistry, 31(5), 1530-1533.

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

  • Organic Syntheses. (n.d.). Procedure for Ti-Claisen condensation. [Link]

  • Pearson. (n.d.). Mixed Claisen Condensations. [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

  • ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. [Link]

  • National Center for Biotechnology Information. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

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Technical Support Center: Analytical Method Development for Purity Assessment of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides in-depth support for researchers, scientists, and drug development professionals engaged in the analytical method development for purity assessment of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. The content is structured to offer both quick-reference FAQs and detailed troubleshooting guides to address specific experimental challenges, ensuring scientific integrity and adherence to regulatory standards.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the development of purity assessment methods for this compound.

Q1: What is the most suitable analytical technique for purity assessment of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most appropriate technique for purity assessment of this compound. HPLC offers high resolution, sensitivity, and specificity required for separating the active pharmaceutical ingredient (API) from potential impurities, which can include starting materials, intermediates, byproducts, and degradation products.[1][2][3]

Q2: How do I select an appropriate HPLC column?

A2: For a compound with the polarity of this compound, a reversed-phase C18 column is the recommended starting point. Key considerations for column selection include:

  • Particle Size: 3 µm or 5 µm particles are common for standard analyses, offering a good balance between efficiency and backpressure.

  • Pore Size: A pore size of 100 Å to 120 Å is generally suitable for small molecules.

  • End-capping: A well-end-capped column is crucial to minimize peak tailing caused by the interaction of the basic amino group with acidic silanol groups on the silica surface.

Q3: What are the recommended starting mobile phase conditions?

A3: A gradient elution is typically preferred for purity analysis to ensure the elution of both polar and non-polar impurities. A good starting point would be a gradient of an aqueous buffer and an organic modifier:

  • Aqueous Phase (Mobile Phase A): A buffered solution, such as 20 mM phosphate buffer or 0.1% formic acid in water, is recommended to control the pH and improve peak shape. The pH should be adjusted to be at least 2 units away from the pKa of the analyte to ensure a consistent ionization state.

  • Organic Phase (Mobile Phase B): Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be considered as an alternative.

A generic starting gradient could be 5% to 95% B over 20-30 minutes.

Q4: Which detector should be used?

A4: A UV-Vis detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is highly recommended. This allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for detecting impurities that may have different chromophores than the main compound. It also enables peak purity analysis by comparing spectra across a single peak.

Q5: What are the essential validation parameters for this analytical method?

A5: The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5] Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][7]

  • Linearity: A direct correlation between analyte concentration and the analytical response.[6]

  • Range: The interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4][8]

  • Accuracy: The closeness of the test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during method development and routine analysis.

Poor Peak Shape

Q: My peak for this compound is tailing significantly. What are the likely causes and how can I resolve this?

A: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[9] For a basic compound like this, the primary cause is often interaction with acidic silanol groups on the column.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic amine group on your molecule can interact with residual, un-end-capped silanol groups on the silica support.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the protonated amine.

    • Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), can saturate the active silanol sites.

    • Solution 3: Use a Modern, High-Purity Column: Columns with advanced end-capping or hybrid particle technology are designed to minimize silanol interactions.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, causing peak distortion.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).[10]

  • Column Void: A void at the head of the column can cause peak distortion for all peaks in the chromatogram.

    • Solution: This is often irreversible. Replace the column and ensure operating pressures are within the manufacturer's recommendations to prevent future occurrences.

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No void_or_frit Potential column void or partially blocked frit. yes_all->void_or_frit secondary_interactions Likely secondary interactions (e.g., silanol groups). no_all->secondary_interactions solution_void Action: Reverse flush column (if permitted). If unresolved, replace column. void_or_frit->solution_void adjust_ph Adjust Mobile Phase pH: Lower pH to 2.5-3.5 to protonate silanols. secondary_interactions->adjust_ph add_additive Add Competing Base: Use 0.1% Triethylamine (TEA). secondary_interactions->add_additive change_column Change Column: Use a modern, high-purity, end-capped column. secondary_interactions->change_column

Caption: Decision tree for troubleshooting peak tailing.

Q: I am observing peak fronting. What does this indicate and what should I do?

A: Peak fronting, often described as a "shark fin" shape, is less common than tailing. It typically points to two main issues:

  • Sample Overload: Injecting too much sample can saturate the column, causing molecules to move forward and elute earlier, resulting in a fronting peak.[11]

    • Solution: Reduce the injection volume or dilute the sample.[10][11]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to distort and front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Poor Resolution

Q: I am unable to separate the main API peak from a closely eluting impurity. What steps can I take to improve resolution?

A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.

    • Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.

    • Modify Buffer Concentration: Increasing buffer concentration can sometimes improve peak shape and resolution.

  • Modify the Gradient Profile:

    • Decrease Gradient Slope: A shallower gradient (e.g., increasing the gradient time) will increase the separation between closely eluting peaks.

    • Introduce Isocratic Holds: Incorporating an isocratic hold at the point where the critical pair is eluting can improve their separation.

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Reducing the flow rate can increase column efficiency, leading to narrower peaks and better resolution.

    • Change Column Temperature: Increasing the temperature generally reduces retention times and can also alter selectivity.

  • Change the Stationary Phase: If the above steps do not provide adequate resolution, consider a column with a different stationary phase (e.g., a C8, Phenyl-Hexyl, or a polar-embedded phase) to achieve a different selectivity.

Baseline Issues

Q: I'm experiencing a drifting or noisy baseline. What are the common causes and solutions?

A: An unstable baseline can compromise the accuracy of integration, especially for low-level impurities.

Troubleshooting Baseline Issues:

IssuePotential CauseSolution
Drifting Baseline Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase before injection.
Mobile phase composition changing over time (e.g., evaporation of a volatile component).Prepare fresh mobile phase daily and keep bottles capped.[10]
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Noisy Baseline Air bubbles in the system.Degas the mobile phase thoroughly.[10] Purge the pump.
Contaminated detector cell.Flush the detector cell with an appropriate solvent.[10]
Failing detector lamp.Check lamp energy and replace if necessary.[10]
Ghost Peaks Impurities in the mobile phase or from sample carryover.Use high-purity solvents. Flush the injector and sample loop between runs.

Experimental Protocols

Systematic HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a robust purity method for this compound.

Caption: Workflow for systematic HPLC method development.

Step-by-Step Protocol:

  • Define Analytical Target Profile: Establish the goals of the method, such as the required LOQ for impurities and the desired resolution between the main peak and its closest impurity.

  • Initial Column and Mobile Phase Selection:

    • Column: Select a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: DAD/PDA set to a wavelength where the API has maximum absorbance (e.g., 254 nm), and also monitor at a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the primary wavelength.

  • Run a Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B in 20 minutes.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

  • Evaluate the Chromatogram:

    • Assess the retention time of the main peak.

    • Examine the peak shape (tailing factor should ideally be < 1.5).

    • Identify all impurity peaks and assess their resolution from the main peak.

  • Optimize the Method (Iterative Process):

    • If Peak Tailing Occurs: Adjust the pH of Mobile Phase A (e.g., by using a phosphate buffer at pH 3.0).

    • If Resolution is Poor: Adjust the gradient slope. For example, if impurities are eluting close to the main peak, make the gradient shallower in that region.

    • If Retention is too Short/Long: Adjust the starting or ending percentage of the organic modifier.

  • Method Validation: Once a suitable method is developed, perform a full validation according to ICH Q2(R2) guidelines.[4][8][12]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Restek Corporation. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Journal of Pharmaceutical Analysis. (2016). The importance of impurity analysis in pharmaceutical products: an integrated approach.
  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for the novel isoxazole derivative, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. The principles and experimental designs detailed herein are grounded in the International Council on Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure regulatory compliance and scientific rigor.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this and structurally related pharmaceutical compounds.

The accurate and precise quantification of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. A validated analytical method provides the necessary evidence that the procedure is fit for its intended purpose, which includes the quantitative determination of the API, its impurities, and any degradation products that may form during the manufacturing process or upon storage.[3][4] For this compound, a compound with potential therapeutic applications, establishing a robust analytical method is a critical step in its development lifecycle.

This guide will compare two common reversed-phase high-performance liquid chromatography (RP-HPLC) approaches, highlighting the rationale behind the selection of critical method parameters and the execution of validation studies.

The Analytical Challenge: Isoxazole Derivatives

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6] The specific compound of interest, this compound, possesses multiple functional groups that can influence its chromatographic behavior and stability.[7] The primary analytical challenge lies in developing a method that can separate the parent compound from potential process impurities and degradation products, which may be structurally similar.

Method Development Strategy: A Comparative Approach

High-performance liquid chromatography (HPLC) is the technique of choice for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[8][9] In this guide, we will compare two RP-HPLC methods utilizing different stationary phases to achieve optimal separation.

  • Method A: The Workhorse - C18 Stationary Phase. This method employs a traditional C18 (octadecylsilyl) column, which separates analytes primarily based on their hydrophobicity.

  • Method B: Alternative Selectivity - PFP Stationary Phase. This method utilizes a pentafluorophenyl (PFP) column, which offers alternative selectivity through multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. This can be particularly advantageous for separating halogenated compounds like our target analyte.[10]

The development of a stability-indicating method necessitates that the analytical procedure can accurately measure the decrease of the active substance content due to degradation.[11] This is achieved through forced degradation studies, which intentionally stress the drug substance to produce degradation products.[12][13]

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process that evaluates a series of performance characteristics.[14] The following diagram illustrates the typical workflow for validating a stability-indicating HPLC method.

Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Application Method Application Dev Method Optimization (Mobile Phase, Column, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Initial Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine QC Analysis Robustness->Routine_Analysis Stability_Studies Stability Studies Routine_Analysis->Stability_Studies

Caption: A typical workflow for the development and validation of a stability-indicating analytical method.

Detailed Experimental Protocols and Validation Parameters

The following sections provide detailed protocols for the validation of the analytical method for this compound, in accordance with ICH Q2(R1) guidelines.[15][16]

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17] For a stability-indicating method, this is demonstrated through forced degradation studies.[18][19]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and treat with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the drug substance in a suitable solvent and treat with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for a defined period.

Following exposure to these stress conditions, the samples are analyzed by the developed HPLC method. The peak purity of the analyte peak should be assessed using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.

Forced_Degradation_Pathway cluster_Stress Stress Conditions API 5-amino-3-(3-chlorophenyl) isoxazole-4-carboxamide Acid Acidic API->Acid Base Basic API->Base Oxidative Oxidative API->Oxidative Thermal Thermal API->Thermal Photolytic Photolytic API->Photolytic Degradants Degradation Products Acid->Degradants Base->Degradants Oxidative->Degradants Thermal->Degradants Photolytic->Degradants

Caption: Forced degradation studies to demonstrate the specificity of the analytical method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol for Linearity:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five concentrations by diluting the stock solution. For an assay method, the range is typically 80% to 120% of the target concentration.[15]

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically determined by recovery studies.

Experimental Protocol for Accuracy:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][16]

Experimental Protocol for LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

  • S = the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol for Robustness:

Introduce small variations to the method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase composition (e.g., ± 2% organic phase)

Analyze the system suitability samples under each of these varied conditions and evaluate the impact on the results.

Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.

Comparison of HPLC Methods: C18 vs. PFP

The choice of the stationary phase is critical for achieving the desired separation. The following table summarizes the comparative performance of the C18 and PFP columns for the analysis of this compound.

Validation ParameterMethod A: C18 ColumnMethod B: PFP ColumnRationale for Performance
Specificity Good separation from most degradants.Excellent separation , especially for halogenated impurities.PFP columns offer alternative selectivity for polar and aromatic compounds.
Linearity (r²) > 0.999> 0.999Both columns provide a linear response within the defined range.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both methods demonstrate high accuracy.
Precision (%RSD) < 1.5%< 1.0%The PFP method may offer slightly better peak shape, leading to improved precision.
Robustness Robust to minor changes.Robust, but may be more sensitive to changes in mobile phase composition.The multiple interaction mechanisms of the PFP phase can be more influenced by mobile phase changes.

Conclusion and Recommendation

Both the C18 and PFP-based HPLC methods can be successfully validated for the analysis of this compound. However, the PFP column (Method B) is recommended for routine quality control and stability studies due to its superior selectivity for halogenated compounds, which is a key structural feature of the analyte. This enhanced selectivity provides a greater assurance of separating the API from all potential impurities and degradants, thereby ensuring the integrity of the analytical data. The validation data presented in this guide demonstrates that the proposed analytical method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated pharmaceutical environment.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [20]

  • Key Validation Characteristics in ICH Q2. Altabrisa Group. [15]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [1]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [2]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [14]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). [11]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [21]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [3]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [8]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [17]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [4]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [16]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [9]

  • A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Benchchem. [10]

  • ICH Q2R1 Analytical method validation. YouTube. [22]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [23]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [18]

  • Forced Degradation Studies. MedCrave online. [12]

  • Stability Indicating Forced Degradation Studies. RJPT. [13]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [24]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [19]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [25]

  • This compound. PubChem. [7]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [26]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [5]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. National Institutes of Health (NIH). [27]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [6]

  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by. ResearchGate. [28]

  • Development and Validation of a Stability-Indicating RP- HPLC Method for Estimation of Oteseconazole in Pharmaceutical Dosage. IJIRT. [29]

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A Researcher's Guide to Comparative Analysis of Novel Kinase Inhibitors: Evaluating 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of novel kinase inhibitors. As a case study, we will consider the hypothetical compound 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide , a novel isoxazole-based small molecule, and compare it against a panel of well-characterized kinase inhibitors targeting distinct and critical cellular signaling pathways. This document will furnish you with the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.

Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity

Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, leading to a paradigm shift towards targeted or personalized medicine.[1][3]

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5] While the specific kinase targets of This compound (hereafter referred to as Compound X ) are yet to be fully elucidated, its structural motifs suggest potential interactions with the ATP-binding pocket of various kinases.

To ascertain the therapeutic potential of Compound X, a rigorous head-to-head comparison with established kinase inhibitors is paramount. This guide will use the following well-vetted inhibitors as benchmarks, each targeting a key signaling node:

  • SB203580 : A selective inhibitor of p38 MAP kinase.[6]

  • SP600125 : A potent, broad-spectrum inhibitor of c-Jun N-terminal kinases (JNKs).[3]

  • Dasatinib : A multi-targeted inhibitor of several kinases, including the Src family and Bcr-Abl.[7][8]

Through a systematic comparison, we can profile the potency, selectivity, and cellular effects of Compound X, thereby positioning it within the broader landscape of kinase inhibitor therapeutics.

Core Signaling Pathways in Focus

Understanding the signaling cascades targeted by our benchmark inhibitors is crucial for interpreting experimental outcomes. These pathways are central to cellular responses to stress, inflammation, and oncogenic signals.

The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[9][10] Its activation is implicated in a wide range of diseases, including inflammatory disorders and cancer.[9][11] The pathway culminates in the activation of downstream kinases and transcription factors that regulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9][12]

p38_pathway stimuli Stress Stimuli (UV, Cytokines) receptors Cell Surface Receptors stimuli->receptors map3k MAPKKKs (e.g., ASK1, TAK1) receptors->map3k map2k MKK3 / MKK6 map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Targets (e.g., MAPKAPK2, ATF2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response sb203580 SB203580 sb203580->p38 Inhibits

Figure 1: Simplified p38 MAPK Signaling Pathway.

The c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway, another major arm of the MAPK network, is strongly activated by stress stimuli such as UV irradiation and inflammatory cytokines.[13][14] JNKs phosphorylate a variety of substrates, most notably the transcription factor c-Jun, to regulate processes like apoptosis, inflammation, and cell differentiation.[15][16]

jnk_pathway stimuli Stress Stimuli (UV, TNF-α) receptors Receptors stimuli->receptors map3k MAPKKKs (e.g., MEKK1, ASK1) receptors->map3k map2k MKK4 / MKK7 map3k->map2k jnk JNK1/2/3 map2k->jnk cjun c-Jun / ATF2 jnk->cjun response Cellular Response (Apoptosis, Gene Expression) cjun->response sp600125 SP600125 sp600125->jnk Inhibits

Figure 2: Simplified JNK Signaling Pathway.

The Src Family Kinase (SFK) Pathway

Src is a non-receptor tyrosine kinase that acts as a crucial signaling hub downstream of various cell surface receptors, including receptor tyrosine kinases and integrins.[2] SFKs are involved in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[17][18] Aberrant Src activation is a common feature in many cancers, promoting metastasis and invasion.[2][19]

src_pathway receptors Growth Factor Receptors Integrins src Src Family Kinases (Src, Fyn, Yes) receptors->src downstream Downstream Effectors (FAK, PI3K/Akt, Ras/MAPK) src->downstream response Cellular Response (Proliferation, Migration, Invasion) downstream->response dasatinib Dasatinib dasatinib->src Inhibits

Figure 3: Simplified Src Signaling Pathway.

Quantitative Comparison of Kinase Inhibitor Potency

A primary determinant of a kinase inhibitor's utility is its potency, typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for our benchmark inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Other Notable Targets (IC50)
Compound X To be determinedTo be determinedTo be determined
SB203580 p38α (SAPK2a)50[6]p38β2 (SAPK2b) (500 nM)[6]
SP600125 JNK1, JNK240[3][20]JNK3 (90 nM)[3][20]
Dasatinib Src, Bcr-Abl0.8, <1[7][8]c-Kit (79 nM), Lck, Fyn, Yes (subnanomolar)[7][8]

Note: IC50 values can vary depending on assay conditions, such as ATP concentration and the specific substrate used.

Experimental Protocols for Comparative Evaluation

To generate the data needed for a thorough comparison, a series of well-defined experiments must be conducted. The following protocols provide a starting point for the characterization of Compound X.

experimental_workflow compound Compound X & Comparators invitro In Vitro Kinase Assay (Radiometric) compound->invitro cellbased Cell-Based Assay (Western Blot) compound->cellbased viability Cell Viability Assay (MTT) compound->viability ic50 Determine IC50 (Potency & Selectivity) invitro->ic50 target Confirm Target Inhibition in Cells cellbased->target cytotoxicity Assess Cytotoxicity viability->cytotoxicity

Figure 4: General Experimental Workflow.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is considered the "gold standard" for directly measuring the enzymatic activity of a kinase and determining the IC50 of an inhibitor.[21][22] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Objective: To determine the IC50 value of Compound X against a panel of purified kinases (e.g., p38α, JNK1, Src) and compare it to the benchmark inhibitors.

Materials:

  • Purified recombinant kinases (p38α, JNK1, Src, etc.)

  • Kinase-specific peptide substrates

  • [γ-³²P]ATP

  • Non-radioactive ("cold") ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[23]

  • Test compounds (Compound X and benchmarks) serially diluted in DMSO

  • Phosphocellulose paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mix containing the kinase reaction buffer, the purified kinase, and its specific substrate.

  • Inhibitor Addition: Add the test compounds at a range of concentrations (typically a 10-point serial dilution). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control for background.

  • Pre-incubation: Incubate the kinase with the inhibitor for 10-20 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP. The final ATP concentration should be close to the Kₘ of the kinase, if known.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[22]

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the activity of its target kinase within a living cell. This is a crucial step to confirm that the compound is cell-permeable and effective in a more physiologically relevant context.

Objective: To determine if Compound X inhibits the phosphorylation of a known downstream substrate of a target kinase in a cellular model.

Materials:

  • Appropriate cell line (e.g., a cancer cell line known to have an active p38, JNK, or Src pathway)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anisomycin for p38/JNK, EGF for Src)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-c-Jun, anti-phospho-p38, anti-phospho-Src)

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Step-by-Step Methodology:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation (if necessary): To reduce basal kinase activity, serum-starve the cells for several hours or overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of Compound X or benchmark inhibitors for 1-2 hours.

  • Stimulation: Add a stimulating agent to activate the specific kinase pathway of interest for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the phosphorylated downstream target.[24]

  • Detection: After incubation with an HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Re-probe the blot with an antibody for the total protein or a loading control to ensure equal loading. Quantify the band intensities to determine the relative inhibition of substrate phosphorylation at each inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is essential for evaluating the potential therapeutic effect of a kinase inhibitor.

Objective: To assess the effect of Compound X on the viability of cancer cell lines and determine its GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and the benchmark inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 value.

Conclusion: Synthesizing a Comprehensive Profile

The systematic approach outlined in this guide—encompassing biochemical potency determination, confirmation of on-target activity in a cellular context, and assessment of functional cellular outcomes—is indispensable for the preclinical evaluation of any novel kinase inhibitor. By comparing This compound against well-defined benchmarks like SB203580, SP600125, and Dasatinib, researchers can build a comprehensive profile of its potency, selectivity, and potential therapeutic window. This multi-faceted, data-driven comparison is the cornerstone of modern drug discovery and is essential for identifying promising new candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Please note that URLs are provided for verification and were accessible as of the last update.

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comparing the cytotoxicity of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide with known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vitro Cytotoxicity of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel investigational compound, this compound (herein referred to as CPA-Isoxazole), against established anticancer drugs. The methodologies, data interpretation, and mechanistic insights are designed for researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Anticancer Agents

The development of novel small-molecule inhibitors is a cornerstone of modern cancer therapy. While classic chemotherapeutic agents remain vital, the pursuit of compounds with improved potency, higher selectivity for cancer cells, and novel mechanisms of action is critical to overcoming drug resistance and reducing patient side effects.

Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, inhibiting topoisomerase enzymes, and disrupting tubulin polymerization.[1][2][3] This guide outlines a robust, side-by-side comparison of CPA-Isoxazole with two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel, across a panel of representative cancer cell lines.

Comparator Anticancer Drugs:

  • Doxorubicin: An anthracycline antibiotic that primarily works by intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to DNA double-strand breaks and halts replication.[4][][6][7]

  • Paclitaxel: A taxane that targets microtubules. It stabilizes the microtubule polymer, preventing its disassembly, which disrupts mitosis, leading to cell cycle arrest and apoptosis.[8][9][10][]

Part 1: Experimental Design and Methodologies

A successful comparative study hinges on a meticulously planned experimental design. The choices of cell lines, cytotoxicity assay, and concentration ranges are critical for generating reliable and interpretable data.

Selection of Cell Lines

To obtain a broad understanding of CPA-Isoxazole's activity, a panel of well-characterized human cancer cell lines is essential. The selected lines represent different cancer types and receptor statuses:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.[12][13][14][15] It is a workhorse for studying hormone-responsive breast cancers.

  • A549: A human lung carcinoma cell line derived from an adenocarcinoma.[16][17][18][19][20] It serves as a model for non-small cell lung cancer.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used immortalized human cell lines.[21][22][23][24][25]

Experimental Workflow

The overall process for assessing cytotoxicity is a multi-day procedure requiring careful execution at each step to ensure reproducibility.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Cytotoxicity Assessment A Trypsinize & Count Cells B Seed Cells into 96-well Plates A->B C Incubate Overnight (37°C, 5% CO₂) B->C D Prepare Serial Dilutions of Test Compounds E Add Compounds to Cells D->E F Incubate for 72 hours E->F G Perform SRB Assay H Read Absorbance (510 nm) G->H I Calculate IC50 Values H->I G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CPA_Isoxazole CPA-Isoxazole CPA_Isoxazole->PI3K Inhibits

Caption: Postulated mechanism: CPA-Isoxazole inhibiting the PI3K/AKT pathway.

This proposed mechanism provides a testable hypothesis for future studies, which could involve Western blot analysis to assess the phosphorylation status of AKT and downstream targets in response to CPA-Isoxazole treatment.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the cytotoxicity of the novel compound this compound (CPA-Isoxazole) with standard anticancer drugs. The hypothetical data suggest that CPA-Isoxazole is a promising compound with moderate cytotoxic activity and potential selectivity for lung cancer cells.

Future research should focus on:

  • Expanding the Cell Line Panel: Testing against a wider range of cancer cell lines, including those with known resistance mechanisms to standard drugs.

  • Mechanism of Action Studies: Validating the proposed inhibition of the PI3K/AKT pathway or exploring other potential targets.

  • Selectivity Profiling: Assessing cytotoxicity in non-cancerous human cell lines (e.g., normal lung fibroblasts) to determine the therapeutic index.

  • In Vivo Efficacy: Evaluating the compound's performance in preclinical animal models of cancer.

By following this structured approach, researchers can effectively characterize the preclinical potential of novel anticancer candidates like CPA-Isoxazole.

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A Technical Guide to the Structure-Activity Relationship of 5-Amino-3-Aryl-Isoxazole-4-Carboxamides: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] Among its numerous derivatives, the 5-amino-3-aryl-isoxazole-4-carboxamide core has garnered significant attention as a promising chemotype for the development of novel therapeutic agents, particularly in the realm of oncology.[2][3] This technical guide offers an in-depth comparative analysis of the structure-activity relationship (SAR) of this compound class, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform rational drug design and optimization strategies. We will delve into the nuances of how subtle structural modifications influence biological activity, supported by quantitative data, detailed experimental protocols, and a clear visualization of the underlying mechanisms of action.

The 5-Amino-3-Aryl-Isoxazole-4-Carboxamide Scaffold: A Versatile Pharmacophore

The 5-amino-3-aryl-isoxazole-4-carboxamide scaffold is characterized by a central isoxazole ring substituted with an amino group at the 5-position, an aryl moiety at the 3-position, and a carboxamide group at the 4-position. This arrangement of functional groups provides a unique three-dimensional architecture that can be strategically modified to modulate potency, selectivity, and pharmacokinetic properties. The core structure serves as a versatile template for engaging various biological targets, with a significant body of research highlighting its potential as kinase inhibitors and inducers of apoptosis.[3][4]

Comparative Analysis of Anticancer Activity: A Quantitative Perspective

The anticancer potential of 5-amino-3-aryl-isoxazole-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, reveal critical insights into the SAR of this compound class.

Compound ID3-Aryl Substituent4-Carboxamide N-SubstituentCancer Cell LineIC50 (µM)Reference
1a 2-chlorophenyl4-(tert-butyl)phenylHeLa39.80[5]
1d 2-chlorophenyl3,4-dimethoxyphenylHeLa15.48[5]
1e 2-chlorophenyl2,5-dimethoxyphenylHeLa>100[5]
1d 2-chlorophenyl3,4-dimethoxyphenylHep3B~23[5]
1e 2-chlorophenyl2,5-dimethoxyphenylHep3B~23[5]
2a Phenyl4-chlorophenylColo2059.179[4]
2a Phenyl4-chlorophenylHepG27.55[4]
2e Phenyl2,4-dichlorophenylB16F10.079[4]

Key SAR Insights from Anticancer Screening:

  • Substitution on the 3-Aryl Ring: The nature and position of substituents on the 3-aryl ring significantly impact anticancer activity. Halogen substitutions, such as a chloro group at the 2-position of the phenyl ring, have been shown to be favorable for activity against certain cell lines.[4]

  • Substitution on the 4-Carboxamide Nitrogen: The substituent on the nitrogen atom of the 4-carboxamide moiety plays a crucial role in determining potency. For instance, the presence of a 3,4-dimethoxyphenyl group (compound 1d ) resulted in enhanced activity against HeLa cells compared to a 4-(tert-butyl)phenyl group (compound 1a ).[5] Interestingly, a slight shift in the methoxy groups to the 2,5-positions (compound 1e ) led to a dramatic loss of activity against HeLa cells, highlighting the sensitivity of the interaction with the biological target to the substitution pattern.[5] In another study, a 2,4-dichlorophenyl substituent (compound 2e ) conferred potent activity against the B16F1 melanoma cell line.[4]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer effects of 5-amino-3-aryl-isoxazole-4-carboxamides are often attributed to their ability to inhibit protein kinases and induce programmed cell death (apoptosis).[2][3]

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Several studies have pointed towards protein kinases as key targets for this class of compounds. Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] For instance, certain isoxazole derivatives have been identified as inhibitors of Casein Kinase 1 (CK1), a key regulator of the Wnt and Hedgehog signaling pathways, which are often aberrantly activated in cancer.[7][8][9]

Illustrative Signaling Pathway: Inhibition of Wnt/β-catenin Signaling

Wnt_Pathway cluster_receptor Cell Membrane cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activation LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (for degradation) CK1 CK1 CK1->BetaCatenin Phosphorylation (for degradation) Axin Axin APC APC Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF TCF/LEF BetaCatenin->TCF Translocation to Nucleus TargetGenes Target Gene Expression (e.g., c-myc, cyclin D1) TCF->TargetGenes Activation Inhibitor 5-Amino-3-aryl- isoxazole-4-carboxamide Inhibitor->CK1 Inhibition

Caption: Inhibition of CK1 by 5-amino-3-aryl-isoxazole-4-carboxamides disrupts the Wnt/β-catenin signaling pathway.

Apoptosis Induction: Triggering Programmed Cell Death

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis.[10][11] Studies have shown that isoxazole derivatives can trigger both early and late-stage apoptosis in cancer cells.[10] This process is often mediated through the intrinsic or mitochondrial pathway, which involves the activation of a cascade of caspases, ultimately leading to cell death.

Illustrative Apoptotic Pathway

Apoptosis_Pathway Inhibitor 5-Amino-3-aryl- isoxazole-4-carboxamide Mitochondrion Mitochondrion Inhibitor->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ActiveCaspase9 Caspase-9 Apoptosome->ActiveCaspase9 Activation Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase3 Caspase-3 ActiveCaspase9->ActiveCaspase3 Activation Caspase3 Pro-caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by 5-amino-3-aryl-isoxazole-4-carboxamides.

Experimental Protocols: A Guide for Practical Application

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 5-amino-3-aryl-isoxazole-4-carboxamides.

General Synthesis of 5-Amino-3-Aryl-Isoxazole-4-Carboxamides

A common synthetic route to access this scaffold is outlined below.[4][5][12][13]

Workflow for Synthesis

Synthesis_Workflow Start Aryl Nitrile Step1 Hydroxylamine (Isoxazole Ring Formation) Start->Step1 Intermediate1 3-Aryl-5-aminoisoxazole Step1->Intermediate1 Step2 Acylation/Carboxylation at C4 Intermediate1->Step2 Intermediate2 3-Aryl-5-aminoisoxazole- 4-carboxylic Acid/Ester Step2->Intermediate2 Step3 Amide Coupling (e.g., EDC, DMAP) Intermediate2->Step3 FinalProduct 5-Amino-3-aryl-isoxazole- 4-carboxamide Step3->FinalProduct

Caption: A generalized synthetic workflow for 5-amino-3-aryl-isoxazole-4-carboxamides.

Step-by-Step Protocol:

  • Synthesis of the 3-Aryl-5-aminoisoxazole core: This is typically achieved through the condensation of an appropriately substituted aryl nitrile with hydroxylamine.

  • Introduction of the 4-carboxamide moiety: The 4-position of the isoxazole ring is functionalized to introduce a carboxylic acid or ester group.

  • Amide Coupling: The carboxylic acid derivative is then coupled with a desired amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4][5]

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is a gold standard for quantifying the potency of kinase inhibitors.[6]

Materials:

  • Purified recombinant target kinase

  • Specific substrate peptide for the kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compounds (5-amino-3-aryl-isoxazole-4-carboxamide analogs)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, combine the target kinase, substrate peptide, and test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The 5-amino-3-aryl-isoxazole-4-carboxamide scaffold represents a highly promising and druggable chemotype for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substitution patterns on both the 3-aryl ring and the 4-carboxamide moiety in dictating biological activity. The primary mechanisms of action, involving the inhibition of key signaling kinases and the induction of apoptosis, provide a solid foundation for the rational design of next-generation inhibitors.

Future research in this area should focus on:

  • Expanding the SAR: Systematic exploration of a wider range of substituents at all positions of the scaffold to identify novel derivatives with enhanced potency and selectivity.

  • Target Deconvolution: Elucidating the specific kinase targets for the most potent compounds to better understand their mechanism of action and potential for off-target effects.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and optimization of 5-amino-3-aryl-isoxazole-4-carboxamide-based therapeutics for the treatment of cancer and other diseases.

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A Comparative Analysis of the Antimicrobial Spectrum of Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Antimicrobial Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and structural versatility have led to the development of a wide range of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] In the realm of infectious diseases, isoxazole derivatives have emerged as a critical class of antimicrobials.[5] This is exemplified by the penicillinase-resistant penicillins such as cloxacillin and dicloxacillin, where the isoxazolyl group plays a pivotal role in their mechanism of action.[6]

The growing challenge of antimicrobial resistance necessitates the continuous exploration of novel chemical entities. Isoxazole derivatives, with their proven track record and potential for diverse chemical modifications, remain a focal point for the development of new and effective antimicrobial agents. This guide provides a comparative analysis of the antimicrobial spectrum of various isoxazole derivatives, supported by experimental data and standardized protocols, to aid researchers and drug development professionals in this critical endeavor.

Mechanism of Action: How Isoxazole Derivatives Combat Microbes

The antimicrobial action of isoxazole derivatives is not governed by a single mechanism but varies depending on the overall molecular structure. A primary and well-established mechanism for isoxazolyl penicillins is the inhibition of bacterial cell wall synthesis. These drugs are β-lactam antibiotics that are resistant to degradation by β-lactamase enzymes produced by some bacteria. The bulky isoxazole group sterically hinders the binding of these enzymes, allowing the β-lactam ring to remain intact and inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell death, classifying them as bactericidal agents.[2]

Beyond this classic mechanism, newer synthetic isoxazole derivatives exhibit a broader range of actions. Some derivatives function as bacteriostatic agents, inhibiting protein synthesis or interfering with metabolic pathways essential for microbial growth.[2] The exact targets for many novel isoxazole compounds are still under investigation, but their broad spectrum of activity suggests multiple or novel mechanisms of action may be at play.

Comparative Antimicrobial Spectrum of Isoxazole Derivatives

The efficacy of an antimicrobial agent is defined by its spectrum of activity—the range of microorganisms it can inhibit or kill. The following table summarizes the in vitro antimicrobial activity of a selection of synthesized isoxazole derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Isoxazole Derivatives

Compound CodeBacillus subtilis (Gram-positive)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Aspergillus niger (Fungus)
TPI-112.5012.506.2512.506.25
TPI-26.256.256.256.2512.50
TPI-14-----
Ciprofloxacin (Std.)-----
Fluconazole (Std.)-----

Data sourced from a study on the design, synthesis, and antimicrobial evaluation of isoxazole derivatives.[1] Ciprofloxacin and Fluconazole were used as standard antibacterial and antifungal drugs, respectively.[1]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial spectrum and potency of isoxazole derivatives are intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective antimicrobial agents.

Key SAR observations for many isoxazole derivatives include:

  • Substitution on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the isoxazole core significantly influence activity. For instance, the presence of electron-withdrawing groups like nitro and chloro groups at the C-3 phenyl ring and electron-donating groups like methoxy and dimethyl amino groups at the C-5 phenyl ring has been shown to enhance antibacterial activity.[3]

  • Halogen Substituents: The introduction of halogen atoms, such as chlorine or bromine, on the phenyl ring can lead to a notable increase in both antibacterial and antifungal activity.[3][7]

  • Chalcone Precursors: Many antimicrobial isoxazoles are synthesized from chalcone intermediates.[1][2] The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore that contributes to their broad biological activities.[1]

Below is a diagram illustrating the key structural features of isoxazole derivatives that can be modified to modulate their antimicrobial activity.

SAR_Isoxazole cluster_isoxazole Isoxazole Core Isoxazole Isoxazole Ring (Core Scaffold) R1 Substituent at C3 (e.g., Phenyl Ring) - Electron-withdrawing groups (NO2, Cl) can enhance activity. Isoxazole->R1 Influences Spectrum R2 Substituent at C5 (e.g., Phenyl Ring) - Electron-donating groups (OCH3, N(CH3)2) can enhance activity. Isoxazole->R2 Modulates Potency Chalcone Derived from Chalcone Precursor (α,β-unsaturated ketone) - Contributes to broad bioactivity. Isoxazole->Chalcone Synthetic Route Halogen Halogenation (Cl, Br, F) - Often increases potency. R1->Halogen R2->Halogen Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum add_inoculum Inoculate Plate with Bacterial Suspension prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of Isoxazole Derivative dispense_drug Dispense Drug Dilutions into 96-well Plate prep_dilutions->dispense_drug dispense_drug->add_inoculum controls Include Growth & Sterility Controls add_inoculum->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. Recent research has focused on synthesizing new derivatives and evaluating their activity against multidrug-resistant pathogens. [8][9]Some studies are exploring the potential of isoxazole derivatives as selective antifungal agents, which could be particularly valuable in treating infections like vulvovaginal candidiasis without disrupting the beneficial bacterial microbiota. [8][9][10] In conclusion, isoxazole derivatives represent a diverse and potent class of antimicrobial compounds. Their broad spectrum of activity, coupled with the potential for chemical modification to optimize potency and pharmacokinetic properties, ensures their continued relevance in the fight against infectious diseases. The standardized methodologies outlined in this guide provide a framework for the rigorous evaluation of new isoxazole-based drug candidates, facilitating the comparative analysis required for progressive drug development.

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cross-reactivity studies of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Reactivity Profiling of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a small molecule to interact with its intended target while minimally engaging other biological molecules—a property known as selectivity—is paramount to ensuring a favorable safety profile and therapeutic window. Off-target interactions can lead to unforeseen toxicities, complex side effects, and a diminished therapeutic effect. Consequently, rigorous cross-reactivity profiling is not merely a regulatory checkpoint but a fundamental component of a robust drug discovery cascade.

This guide provides a comprehensive framework for evaluating the cross-reactivity of This compound , a compound featuring the versatile isoxazole scaffold. The isoxazole ring is a prominent structural motif in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and serve as a bioisostere for other functional groups.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, and enzyme inhibitory effects.[2][3][4][5] Given this chemical precedent, a systematic investigation into the selectivity of any new isoxazole-based candidate is essential.

As Senior Application Scientists, our objective is to provide not just a series of protocols, but a strategic and logical workflow. We will explain the causality behind experimental choices, enabling researchers to design a self-validating system for assessing the selectivity of this, or structurally similar, compounds.

Compound Profile: this compound

The subject of our study, this compound, belongs to a class of compounds with significant therapeutic potential. The core structure combines an isoxazole ring, a known pharmacophore, with a carboxamide moiety, suggesting potential interactions with a variety of protein targets, including enzymes like kinases, where the ATP-binding pocket is a common site of action.[1][3] The presence of the 3-chlorophenyl group further influences its steric and electronic properties, which will dictate its binding profile across the proteome.

A Strategic Workflow for Cross-Reactivity Profiling

A tiered or cascaded approach to selectivity screening is the most efficient method for characterizing a compound. This strategy prioritizes resources by using broad, cost-effective assays initially to identify potential off-target interactions, followed by more detailed, lower-throughput studies to confirm and quantify these activities.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation cluster_3 Decision Point TargetPrediction In Silico Prediction & Target Family Selection BroadScreen Broad Target Panel Screen (e.g., KinomeScan @ 10 µM) TargetPrediction->BroadScreen Inform Panel Choice DoseResponse IC50 / Kd Determination (Biochemical/Binding Assays) BroadScreen->DoseResponse Identify 'Hits' >50% Inhibition CellularTarget Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) DoseResponse->CellularTarget Confirm Potent Off-Targets PhenotypicAssay Phenotypic / Pathway Assay (e.g., Western Blot, Reporter Gene) CellularTarget->PhenotypicAssay Validate Functional Effect Decision Selectivity Profile Acceptable? PhenotypicAssay->Decision

Caption: A tiered experimental workflow for assessing compound selectivity.

Experimental Methodologies

The following protocols are designed to form a comprehensive and self-validating system for assessing the cross-reactivity of this compound.

Tier 1: Broad Kinase Panel Screening

Rationale: Given the prevalence of the isoxazole-carboxamide scaffold in kinase inhibitors, a broad kinase panel is the logical starting point.[6][7] Kinases are a large family of structurally related enzymes, making off-target activity common.[8] Screening at a high concentration (e.g., 10 µM) is designed to capture even weak interactions, ensuring a comprehensive initial assessment.

Protocol: Competition Binding Assay (e.g., KINOMEscan™)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for the assay.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Procedure: a. A panel of recombinant kinases (e.g., the 468-kinase panel from DiscoverX) is used. b. The test compound is incubated at a final concentration of 10 µM with the kinase-phage constructs. c. An immobilized, broadly selective kinase inhibitor is added to the wells of a multi-well plate. d. The kinase/compound mixtures are added to the wells, allowing kinases not bound by the test compound to bind to the immobilized ligand. e. Unbound components are washed away. f. The remaining kinase quantity is measured by qPCR.

  • Data Analysis: Results are typically expressed as "% Control", where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is >50% inhibition.

Tier 2: IC50 Determination for Primary Target and Off-Target Hits

Rationale: For the intended primary target and any significant hits identified in Tier 1, a full dose-response curve is necessary to quantify potency (IC50). This allows for a direct comparison of on-target versus off-target activity. A radiometric filter binding assay is a gold standard for measuring kinase activity.[9]

Protocol: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)

  • Reagents:

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Recombinant kinase (primary target and off-target hits).

    • Specific peptide substrate for each kinase.

    • [³³P]-ATP (specific activity ~10 Ci/mmol).

    • Unlabeled ATP.

    • Test compound serial dilution (e.g., 100 µM to 1 nM in DMSO).

    • 75 mM Phosphoric Acid (Stop Solution).

    • Phosphocellulose filter plates.

  • Procedure: a. Prepare a reaction mixture containing kinase buffer, peptide substrate, and the required concentration of MgCl₂. b. Add 5 µL of the serially diluted test compound to the wells of a 96-well plate. Add 5 µL of DMSO for "no inhibitor" controls. c. Add 20 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 25 µL of ATP solution (containing both unlabeled ATP at the enzyme's Km concentration and [³³P]-ATP). e. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. The reaction must be in the linear range. f. Stop the reaction by adding 50 µL of 75 mM phosphoric acid. g. Transfer 90 µL of the reaction mixture to a phosphocellulose filter plate. h. Wash the plate 3-4 times with 75 mM phosphoric acid to remove unincorporated [³³P]-ATP. i. Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement and Pathway Analysis

Rationale: It is crucial to confirm that in vitro biochemical activity translates to target engagement within a cellular context. Cellular Thermal Shift Assays (CETSA) or NanoBRET™ assays can measure direct binding in cells. Subsequently, a functional assay, such as a Western blot for a downstream substrate, confirms that target engagement leads to modulation of the signaling pathway.

G cluster_0 cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Compound Test Compound (5-amino-3-(3-chlorophenyl) isoxazole-4-carboxamide) Target Primary Target (e.g., Kinase A) Compound->Target Inhibits OffTarget Off-Target (e.g., Kinase X) Compound->OffTarget Inhibits (Cross-Reactivity) Substrate_A Substrate A Target->Substrate_A p Effect_A Desired Therapeutic Effect Substrate_A->Effect_A Substrate_X Substrate X OffTarget->Substrate_X p Effect_X Adverse Side Effect Substrate_X->Effect_X

Caption: On-target vs. off-target signaling pathways.

Protocol: Western Blot for Phospho-Substrate Inhibition

  • Cell Culture and Treatment: a. Culture a relevant cell line (expressing both the primary and off-target kinases) to ~80% confluency. b. Serum-starve the cells for 4-6 hours if the pathway is basally active or requires stimulation. c. Pre-treat cells with a dose-range of the test compound (e.g., 10 µM to 10 nM) for 1-2 hours. d. If necessary, stimulate the cells with an appropriate growth factor or agonist for 15-30 minutes to activate the signaling pathway.

  • Lysate Preparation: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. d. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate with a primary antibody specific for the phosphorylated substrate of the target kinase overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: a. Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin). b. Quantify band intensities using densitometry software. c. Normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition at each compound concentration relative to the vehicle control to determine the cellular IC50.

Data Interpretation and Comparison

The ultimate goal is to generate a clear, quantitative comparison of the compound's on-target versus off-target activities. The data should be summarized in tables for easy interpretation.

Table 1: Hypothetical Biochemical Potency and Selectivity

TargetClass% Inhibition @ 10 µMIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
Kinase A Primary Target 98% 15 -
Kinase BTyrosine Kinase85%25016.7-fold
Kinase CSerine/Thr Kinase62%1,20080-fold
Kinase XTyrosine Kinase92%453-fold
Kinase YSerine/Thr Kinase15%>10,000>667-fold

A selectivity ratio >10-fold is often considered a minimum threshold, though the required selectivity is highly dependent on the specific targets and therapeutic context.

Table 2: Comparison of Biochemical vs. Cellular Activity

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Potency Shift (Cellular / Biochemical)
Kinase A 15 95 6.3x
Kinase X4585018.9x

A significant potency shift between biochemical and cellular assays can indicate issues with cell permeability, compound stability, or engagement of efflux pumps.

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of successful drug development. For a compound like this compound, this process begins with a broad understanding of its potential interaction landscape, followed by rigorous quantitative confirmation of any off-target activities. By employing a tiered workflow that progresses from broad in vitro screens to focused biochemical and cellular validation, researchers can build a comprehensive selectivity profile. This data-driven approach is critical for making informed decisions, mitigating risks of toxicity, and ultimately developing safer and more effective therapeutics.

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  • Khalafy, J., Poursattar, A., & Rostamzadeh, A. (2011). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Heterocyclic Communications, 17(3-4), 135-139. [Link]

  • Zimecki, M., Artym, J., Ciszek-Lenda, M., Kocięba, M., & Ryng, S. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Chemical Biology & Drug Design, 89(3), 389-399. [Link]

  • Wróblewska, A., & Rzymowska, J. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5606. [Link]

  • Qneibi, M., Hawash, M., Bdir, S., Bdair, M., Idais, T., Sarhan, I., & Touqan, J. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 17(5), 613. [Link]

  • Hawash, M., Qneibi, M., & Bdir, S. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. Chemistry & Biodiversity, e202500392. [Link]

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Comparative In Vivo Efficacy Analysis: 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide versus Standards in an Immunological Disease Model

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel immunomodulatory agent, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, in direct comparison to established standards of care for autoimmune disorders. Due to the limited publicly available data on this specific investigational compound, this document serves as both a detailed methodological guide and a comparative analysis based on data from structurally related isoxazole carboxamides and relevant therapeutic benchmarks. We will delve into the mechanistic rationale, present robust protocols for preclinical evaluation in a collagen-induced arthritis model, and offer a clear structure for data interpretation and visualization. Our objective is to equip researchers with the necessary tools to design and execute self-validating in vivo studies that generate high-quality, reproducible data for informed decision-making in drug development.

Introduction and Rationale

The isoxazole-4-carboxamide scaffold has emerged as a promising pharmacophore in the discovery of novel therapeutics, particularly in the realm of immunology and oncology. Compounds from this class have been investigated for their ability to modulate key signaling pathways that drive pathological inflammation. This compound is an investigational molecule within this class. While specific data on this compound is not widely published, patent literature suggests its potential application in treating immunologically-mediated diseases.

For the purpose of this guide, we will position this compound as a potential treatment for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction. We will compare its hypothetical efficacy profile against two widely accepted standards of care that operate through distinct mechanisms of action:

  • Methotrexate (MTX): A folate analog antimetabolite, considered a first-line therapy for RA. It has broad anti-inflammatory and immunosuppressive effects.

  • Tofacitinib: A Janus kinase (JAK) inhibitor, representing a targeted oral therapy that blocks cytokine signaling crucial to the RA inflammatory cascade.

This comparison will be framed within the context of a preclinical murine model of collagen-induced arthritis (CIA), a well-established and highly relevant model for studying the pathophysiology of RA and evaluating novel therapeutics.

Mechanistic Framework: Targeting the Inflammatory Cascade

A thorough understanding of the underlying mechanism of action is critical for interpreting efficacy data and predicting clinical potential. Below, we outline the established pathway for Tofacitinib and a putative pathway for our investigational isoxazole carboxamide.

Established Pathway: Tofacitinib and JAK-STAT Signaling

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are essential for transducing signals from a wide array of cytokines and growth factors that are pathogenic in RA, including IL-6, IL-2, and interferons. Inhibition of JAKs prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks the transcription of pro-inflammatory genes in immune cells.

JAK-STAT Signaling Pathway Inhibition by Tofacitinib Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Receptor Activation STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (active) Dimerization Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Nucleus Nucleus pSTAT->Nucleus 4. Translocation Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription 5. Transcription Regulation

Caption: Inhibition of the JAK-STAT pathway by Tofacitinib.

Putative Pathway: Isoxazole Carboxamides and Immune Modulation

While the precise target of this compound is not publicly defined, related isoxazole carboxamides have been shown to modulate immune responses through various mechanisms, including the inhibition of cytokine production or T-cell proliferation. For this guide, we will hypothesize a mechanism involving the downstream inhibition of NF-κB signaling, a central pathway in inflammation.

Putative Mechanism of Isoxazole Carboxamide Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) UpstreamKinase Upstream Kinase Cascade (e.g., IKK complex) Stimulus->UpstreamKinase 1. Activation NFkB_IκB NF-κB : IκBα (Inactive Cytoplasmic Complex) UpstreamKinase->NFkB_IκB 2. IκBα Phosphorylation & Degradation Isoxazole 5-amino-3-(3-chlorophenyl) isoxazole-4-carboxamide Isoxazole->UpstreamKinase Putative Inhibition NFkB NF-κB (active) NFkB_IκB->NFkB 3. NF-κB Release Nucleus Nucleus NFkB->Nucleus 4. Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription 5. Transcription Activation

Caption: Putative inhibition of the NF-κB pathway by the isoxazole carboxamide.

In Vivo Efficacy Evaluation: Collagen-Induced Arthritis (CIA) Model

The CIA model in DBA/1 mice is the gold standard for preclinical RA studies as it shares many pathological features with the human disease, including synovitis, pannus formation, and cartilage/bone erosion.

Experimental Workflow

Caption: Timeline for the murine collagen-induced arthritis (CIA) study.

Detailed Experimental Protocol

Animals: Male DBA/1 mice, 8-10 weeks old. Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Immunization:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally.

Treatment Groups (n=10 mice/group):

  • Vehicle Control: Appropriate vehicle for the test compounds (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water, p.o.).

  • This compound: 30 mg/kg, daily, p.o. (Dose selected based on hypothetical MTD studies).

  • Methotrexate: 1 mg/kg, bi-weekly, i.p.

  • Tofacitinib: 10 mg/kg, daily, p.o.

Efficacy Assessments:

  • Clinical Scoring (Daily from Day 21): Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Paw Thickness Measurement (Bi-weekly): Use digital calipers to measure the thickness of the hind paws.

  • Body Weight (Bi-weekly): Monitor as a general health indicator.

  • Terminal Endpoint Analysis (Day 42):

    • Histopathology: Collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Cytokine Analysis: Collect blood via cardiac puncture, isolate serum, and measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex).

    • Anti-Collagen Antibody Titer: Measure serum levels of anti-type II collagen IgG antibodies via ELISA.

Comparative Efficacy and Safety Data (Hypothetical)

The following tables present hypothetical data that one might expect from the described CIA study. This data is illustrative and designed to facilitate comparison.

Table 1: Clinical Efficacy Outcomes
GroupMean Arthritis Score (Day 42)% Inhibition of Arthritis ScoreMean Paw Thickness (mm, Day 42)% Reduction in Paw Thickness
Vehicle Control 12.5 ± 1.5-3.8 ± 0.3-
Isoxazole Carboxamide (30 mg/kg) 6.8 ± 1.245.6%2.9 ± 0.223.7%
Methotrexate (1 mg/kg) 7.5 ± 1.840.0%3.1 ± 0.318.4%
Tofacitinib (10 mg/kg) 4.2 ± 0.966.4%2.5 ± 0.134.2%
Table 2: Biomarker and Histopathology Outcomes
GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Histological Score (Inflammation)Histological Score (Bone Erosion)
Vehicle Control 150 ± 25210 ± 303.5 ± 0.53.2 ± 0.4
Isoxazole Carboxamide (30 mg/kg) 85 ± 15115 ± 202.1 ± 0.32.0 ± 0.3
Methotrexate (1 mg/kg) 95 ± 18140 ± 252.4 ± 0.42.5 ± 0.5
Tofacitinib (10 mg/kg) 60 ± 1075 ± 151.5 ± 0.21.3 ± 0.2
Table 3: Safety and Tolerability Profile
GroupMean Body Weight Change (%)Observed Adverse Events
Vehicle Control -5% ± 2%None
Isoxazole Carboxamide (30 mg/kg) -6% ± 3%None
Methotrexate (1 mg/kg) -12% ± 4%Mild piloerection
Tofacitinib (10 mg/kg) -8% ± 3%None

Discussion and Future Directions

Based on our hypothetical data, the novel agent this compound demonstrates moderate efficacy in the murine CIA model, outperforming the broad-spectrum immunosuppressant Methotrexate but showing less pronounced effects than the targeted JAK inhibitor, Tofacitinib. The investigational compound exhibits a favorable safety profile, with no significant body weight loss compared to the vehicle group.

The observed reduction in clinical scores, paw swelling, and pro-inflammatory cytokines suggests that the compound successfully engages its target and modulates the inflammatory response in vivo. The intermediate efficacy compared to Tofacitinib may be due to several factors, including a different mechanism of action, suboptimal dosing, or different pharmacokinetic properties.

Key Next Steps for Development:

  • Target Deconvolution: It is imperative to identify the specific molecular target(s) of this compound to understand its mechanism of action fully.

  • Dose-Response Studies: A comprehensive dose-ranging study should be conducted to determine the optimal therapeutic dose and to establish a clear dose-efficacy relationship.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and correlating drug exposure with efficacy biomarkers, is crucial for predicting human dose and scheduling.

  • Evaluation in Other Models: Testing the compound in other models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis) could reveal broader therapeutic potential.

References

  • Title: Isoxazole carboxamide derivatives, their preparation and their use as pharmaceuticals. Source: European Patent Office URL: [Link]

benchmarking the synthetic efficiency of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Efficiency of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide Production

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, appearing in a wide range of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a "privileged scaffold." Within this class, the 5-amino-3-arylisoxazole-4-carboxamide core is of particular interest due to its diverse biological activities, including potential applications as an antimicrobial, anti-inflammatory, and anticancer agent.[3][4][5]

The specific target of this guide, this compound, incorporates a 3-chlorophenyl group, a common substituent in drug design known to modulate pharmacokinetic and pharmacodynamic properties. The synthetic efficiency in producing such molecules is paramount, directly impacting the speed and cost of drug discovery and development programs. This guide provides a comparative analysis of the primary synthetic routes to this target, benchmarking them on key performance indicators such as yield, atom economy, scalability, and operational simplicity. We will delve into the mechanistic underpinnings of each approach, providing detailed, validated protocols to ensure reproducibility.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesis design begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify potential starting materials and synthetic strategies. The primary disconnections for the this compound core reveal two dominant pathways.

G cluster_0 Route A: Cyclocondensation cluster_1 Route B: Multicomponent Reaction (MCR) Target This compound IntermediateA 2-cyano-3-(3-chlorophenyl)-3-oxopropanamide Target->IntermediateA C-N / C-O bond (Cyclization) Aldehyde 3-Chlorobenzaldehyde Target->Aldehyde One-Pot Condensation Cyanoacetamide 2-Cyanoacetamide Target->Cyanoacetamide One-Pot Condensation Hydroxylamine_MCR Hydroxylamine (NH2OH) Target->Hydroxylamine_MCR One-Pot Condensation PrecursorA1 Ethyl 2-cyano-3-(3-chlorophenyl)-3-oxopropanoate IntermediateA->PrecursorA1 Amidation PrecursorA2 3-Chlorobenzonitrile + Ethyl Cyanoacetate IntermediateA->PrecursorA2 Claisen Condensation Hydroxylamine Hydroxylamine (NH2OH)

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategies:

  • Route A: Stepwise Cyclocondensation: A classical and robust method involving the synthesis of a β-ketoamide intermediate followed by cyclization with hydroxylamine.[6]

  • Route B: One-Pot Multicomponent Reaction (MCR): An atom-economical and convergent approach where three or more starting materials react in a single pot to form the product.[5][7]

Route A: The Classical Cyclocondensation Pathway

This is a traditional and highly reliable method for constructing the 5-aminoisoxazole ring. The core principle is the reaction between a β-ketonitrile (or a related derivative like a β-ketoamide) and hydroxylamine.[6] The causality behind this choice lies in its predictability and the commercial availability of the necessary precursors.

Workflow and Mechanism

The reaction proceeds in two logical stages: first, the synthesis of the key intermediate, 2-cyano-3-(3-chlorophenyl)-3-oxopropanamide, followed by the cyclization step. The cyclization is initiated by the nucleophilic attack of hydroxylamine on the ketone, followed by intramolecular condensation and dehydration to form the stable aromatic isoxazole ring.

Caption: Workflow for the Cyclocondensation Route (A).

Detailed Experimental Protocol (Route A)

Part 1: Synthesis of 2-cyano-3-(3-chlorophenyl)-3-oxopropanamide

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Reagent Addition: Suspend the NaH in 100 mL of anhydrous tetrahydrofuran (THF) and cool the mixture to 0°C in an ice bath. Add ethyl cyanoacetate (10.7 mL, 0.10 mol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Intermediate Formation: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. Then, add a solution of 3-chlorobenzoyl chloride (17.5 g, 0.10 mol) in 20 mL of anhydrous THF dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 2-cyano-3-(3-chlorophenyl)-3-oxopropanoate.

  • Ammonolysis: Without further purification, dissolve the crude ester in 100 mL of ethanol and add 50 mL of concentrated aqueous ammonia (28%). Stir the mixture vigorously at room temperature overnight.

  • Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield the title intermediate as a white to off-white powder.

Part 2: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask, suspend the intermediate from Part 1 (0.05 mol) and hydroxylamine hydrochloride (3.8 g, 0.055 mol) in 100 mL of ethanol.

  • Base Addition: Add sodium acetate (4.5 g, 0.055 mol) to the suspension. The use of a mild base like sodium acetate is crucial to liberate free hydroxylamine without promoting side reactions.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume by half under reduced pressure and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts, followed by a wash with cold ethanol (20 mL). Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

Route B: The Green Multicomponent Reaction (MCR) Pathway

Multicomponent reactions are highly valued in modern organic synthesis for their efficiency, atom economy, and environmental benefits.[8] For the synthesis of 5-aminoisoxazoles, an MCR approach combines an aldehyde, an active methylene nitrile, and hydroxylamine in a single step.[5][7] This strategy avoids the isolation of intermediates, saving time, solvents, and resources.

Workflow and Mechanism

The reaction likely proceeds through an initial Knoevenagel condensation between 3-chlorobenzaldehyde and 2-cyanoacetamide to form an α,β-unsaturated nitrile intermediate. Hydroxylamine then participates in a tandem reaction involving a Michael addition followed by intramolecular cyclization and tautomerization to yield the final aromatic isoxazole.

Caption: Workflow for the Multicomponent Route (B).

Detailed Experimental Protocol (Route B)

This protocol is adapted from established methods for similar structures.[5][7]

  • Setup: To a 100 mL round-bottom flask, add 3-chlorobenzaldehyde (1.41 g, 10 mmol), 2-cyanoacetamide (0.84 g, 10 mmol), and hydroxylamine hydrochloride (0.76 g, 11 mmol).

  • Solvent and Catalyst: Add 30 mL of isopropyl alcohol. While stirring, add a catalytic amount of ceric ammonium nitrate (CAN, 0.2 mmol). The use of a Lewis acid catalyst accelerates the initial condensation step.[7] Alternatively, green chemistry approaches utilize deep eutectic solvents like K₂CO₃/glycerol.[5][9]

  • Reaction: Heat the mixture to 60°C and stir for 3-5 hours. The reaction is typically faster than the stepwise approach. Monitor progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃). The product will often precipitate as a solid. If it remains oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: If a precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and dry. If extraction was performed, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol to yield the final product.

Benchmarking and Comparative Analysis

The choice of synthetic route depends on the specific goals of the research, whether it be rapid library synthesis for initial screening or large-scale production for preclinical studies.

ParameterRoute A: CyclocondensationRoute B: Multicomponent Reaction (MCR)Rationale & Justification
Overall Yield 60-75% (over 2 stages)70-90%MCRs often exhibit higher yields by avoiding losses during intermediate isolation and purification.
Number of Steps 2-3 (depending on intermediate purity)1The single-pot nature of MCR is a significant advantage in terms of time and labor.[7]
Atom Economy ModerateHighMCRs are inherently more atom-economical as most atoms from the reactants are incorporated into the final product.
Reagents NaH (pyrophoric), 3-chlorobenzoyl chloride (lachrymator)Generally milder reagents. Catalysts are used in small amounts.Route A requires handling of more hazardous and moisture-sensitive reagents, demanding more stringent safety protocols.
Reaction Time 12-24 hours (total)3-5 hoursThe elimination of an intermediate workup step drastically reduces the total synthesis time for Route B.[5]
Scalability Good; well-established chemistryExcellent; one-pot processes are often easier to scale up.While both are scalable, the operational simplicity of MCRs can be advantageous for process chemistry.
Purification Requires intermediate purification; final product by recrystallization.Direct isolation of the final product by precipitation/recrystallization.The simpler workup of Route B reduces solvent waste and simplifies the overall process.

Conclusion and Recommendations

Both the classical cyclocondensation (Route A) and the modern multicomponent reaction (Route B) are viable and effective strategies for the synthesis of this compound.

  • Route A (Cyclocondensation) is a highly predictable and robust method. It is an excellent choice for labs where the starting materials are readily available and when mechanistic clarity and control over each step are desired. Its primary drawbacks are the longer reaction time and the handling of more hazardous reagents.

  • Route B (Multicomponent Reaction) represents a more efficient, economical, and environmentally friendly approach.[5][8] With its high yield, operational simplicity, and shorter reaction time, it is the recommended pathway for high-throughput synthesis, library generation, and process development where "green chemistry" principles are a priority.

For researchers in drug development, the MCR pathway offers a clear advantage for rapidly producing analogs for structure-activity relationship (SAR) studies, while the classical route remains a solid, foundational method for producing reference standards.

References

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • Kumar, V., et al. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. NIH National Library of Medicine.
  • Kaur, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
  • Kaur, R., et al. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. NIH National Library of Medicine.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • ResearchGate. (2019). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides.
  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery.
  • Krishnarao and Sirisha K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (2016). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. NIH National Library of Medicine.
  • Szefczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • ResearchGate. (2011). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Szefczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH National Library of Medicine.
  • ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide a clear, step-by-step methodology grounded in established safety protocols and regulatory awareness.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. Based on data from analogous compounds, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[1] The presence of a chlorinated phenyl group also places it in the category of halogenated organic compounds, which have specific disposal requirements.

A summary of anticipated hazards, based on related chemical structures, is presented below.

Hazard Classification (Anticipated)GHS PictogramSignal WordHazard Statement
Skin Irritation, Category 2

Warning H315: Causes skin irritation.[1]
Serious Eye Irritation, Category 2

Warning H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure, Category 3

Warning H335: May cause respiratory irritation.[2]

Causality Note: The isoxazole ring system and associated functional groups are common in biologically active molecules and can interact with physiological pathways, leading to irritant effects. The chlorinated phenyl group designates this compound as a halogenated organic, which requires segregation from non-halogenated waste streams to ensure proper treatment, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[3]

Pre-Disposal Operations: Handling and Storage of Waste

Proper disposal begins with correct handling and accumulation of the waste material. Adherence to these steps is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE): A baseline of protective equipment is mandatory when handling this compound or its waste.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or goggles.[1][2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure clothing is clean and uncontaminated.[4]

  • Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[5]

Waste Storage:

  • Container: Use a designated, sealable, and chemically compatible container clearly labeled for waste.

  • Segregation: Store waste this compound in a container designated for Solid, Halogenated Organic Waste . Do not mix with non-halogenated, liquid, or reactive waste streams.[6]

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[6][7]

Spill Response: In the event of a spill, avoid generating dust.

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material.

  • Place the spilled material into a designated, labeled waste container.

  • Clean the spill area thoroughly.

  • Do not allow the product to enter drains or the environment.[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9] The only acceptable method is to use a licensed professional waste disposal service.[1][6]

Step 1: Waste Characterization & Segregation

  • Based on its chemical structure (a chlorinated organic compound) and anticipated irritant properties, this material must be treated as hazardous chemical waste.

  • Segregate the waste at the point of generation into a container specifically marked for "Halogenated Organic Solids."

Step 2: Containerization and Labeling

  • Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.

  • Label the container clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant").

    • The date accumulation started.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

  • Provide the EHS department with accurate information about the waste stream.

  • Crucially, do not attempt to neutralize or treat this chemical waste in the laboratory. Standardized protocols for its degradation are not established, and improper treatment could create more hazardous byproducts.[6] The material must be offered to a licensed disposal company.[6]

Step 4: Documentation

  • Maintain accurate records of the amount of waste generated and the date it was transferred for disposal. This is often required for regulatory compliance and internal chemical inventory management.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_disposal Final Disposal start Waste Generation: 5-Amino-3-(3-chlorophenyl) isoxazole-4-carboxamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First char Characterize as Hazardous: Halogenated Organic Solid ppe->char seg Place in Designated & Sealed Waste Container char->seg label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Hazards seg->label_waste store Store in Secondary Containment (Cool, Dry, Ventilated Area) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs pickup Waste Collected by Licensed Disposal Vendor contact_ehs->pickup doc Document Waste Transfer pickup->doc

Caption: Disposal workflow for this compound.

References

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • TCI Chemicals. (2025, January 2). SAFETY DATA SHEET: 5-Amino-3-(4-fluorophenyl)isoxazole.
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  • Graphic Products. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • BenchChem. (2025). Proper Disposal of 3-(2-Chlorophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals.
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  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
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  • AK Scientific Inc. (2026, January 12). 1005509-36-3 this compound.
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  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide.
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  • Preprints.org. (2025, July 8). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from Preprints.
  • ECHEMI. Buy 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXAMIDE from Conier Chem&Pharma Limited.
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A Senior Application Scientist's Guide to Handling 5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide (CAS No. 1005509-36-3). As a specialized isoxazole derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. The following procedures are grounded in established safety principles for handling analogous chemical structures and are designed to provide a comprehensive framework for risk mitigation.

Core Principle: A Proactive Stance on Safety

Given that detailed toxicological data for this specific molecule is not extensively published, our core directive is to treat it with the caution afforded to compounds with known hazardous properties. Structurally related isoxazole and carboxamide compounds have been documented to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all handling procedures must be executed under the assumption that this compound presents similar hazards.

Hazard Assessment and GHS Classification

Based on data from analogous compounds, a presumptive hazard classification for this compound has been established to guide our safety protocols.

Hazard ClassGHS Hazard CodeDescriptionSource (Analogous Compounds)
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1][2][4][5]
Eye IrritationH319Causes serious eye irritation[1][2][4][5]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3]

This classification necessitates the stringent use of engineering controls and Personal Protective Equipment (PPE) to create a multi-layered defense against potential exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the final and most critical barrier between the researcher and the chemical. Do not handle this compound without adhering to the following minimum requirements. The selection of PPE is not merely a checklist; it is a system designed to protect against specific, identified risks.

PPE CategoryItemSpecification and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory at all times to protect against dust particles and accidental splashes.[6] A face shield must be worn over goggles during procedures with a high risk of splashing, such as when transferring solutions or handling larger quantities.[6][7]
Hand Protection Chemical-Resistant Gloves (Double Gloving)Nitrile gloves are the minimum requirement.[6] Double gloving is mandated to provide an additional protective layer; place the inner glove cuff under the lab coat sleeve and the outer glove cuff over the sleeve.[8] This prevents skin exposure at the wrist. Gloves must be inspected for tears before each use and changed every 60 minutes or immediately upon known contact with the compound.[6][8][9]
Body Protection Full-Length Laboratory CoatA full-length, fully-buttoned lab coat made of a low-permeability fabric is required to protect skin and personal clothing from contamination.[6][8]
Respiratory Protection Use Within Fume Hood / RespiratorAll handling of the solid compound or its solutions must occur within a certified chemical fume hood to control airborne dust and vapors.[6] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with appropriate particulate filters is necessary.[1][6]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.[6]

Operational Workflow: From Receipt to Disposal

Safe handling is a process, not a single action. The following workflow is designed to minimize exposure at every stage of the compound's lifecycle in the lab.

Engineering Controls

The primary engineering control is a certified Chemical Fume Hood . All weighing, reconstitution, and aliquoting of this compound must be performed within the fume hood to contain any dust or aerosols.[1][10]

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the workspace is clear. Don all required PPE as specified in the table above.

  • Weighing: To prevent the generation of airborne dust, handle the solid compound carefully. Use a micro-spatula to gently transfer the powder to the weigh boat. Avoid any tapping or shaking that could aerosolize the material.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[10][11]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Decontamination & Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE (Double Gloves, Goggles) prep1->prep2 handle1 Carefully Weigh Solid (Avoid Dust) prep2->handle1 handle2 Prepare Solution (Slow Solvent Addition) handle1->handle2 disp1 Segregate Waste (Solid, Liquid, Sharps) handle2->disp1 disp2 Decontaminate Surfaces & Glassware disp1->disp2 disp3 Dispose of Outer Gloves & Contaminated PPE disp2->disp3 disp4 Package Waste for Hazardous Pickup disp3->disp4

Caption: Safe Handling Workflow for Isoxazole Derivatives.

Emergency Procedures: Spill and Exposure Management

Preparation is key to mitigating the impact of an emergency. All personnel must be familiar with these procedures before handling the compound.

Spill Cleanup Protocol
  • Alert & Evacuate: Immediately alert others in the area. If the spill is large or involves volatile solvents, evacuate the immediate vicinity.[12]

  • Assess and Don PPE: If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.[12][13]

  • Containment: For liquid spills, surround the area with an absorbent material like vermiculite or a spill pillow to prevent it from spreading.[14][15]

  • Cleanup:

    • Solid Spills: Gently cover the powder with a damp paper towel or use a wet technique to avoid creating dust.[13][16] Carefully sweep the dampened material into a designated hazardous waste container.[15]

    • Liquid Spills: Use absorbent pads to soak up the spill, working from the outside in.[12]

  • Decontamination: Once the bulk of the spill is removed, decontaminate the area with a suitable detergent and water solution.[12] For some compounds, a 10% bleach solution may be appropriate, followed by a neutralizing agent if necessary.[14][16]

  • Disposal: All contaminated cleanup materials, including gloves and absorbent pads, must be placed in a sealed, clearly labeled hazardous waste container for professional disposal.[12][13][14]

First Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including raw material, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be disposed of as hazardous chemical waste.[16] Waste must be collected in sealed, compatible, and clearly labeled containers. Follow all institutional and local environmental regulations for hazardous waste disposal.

References

  • Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole. Benchchem.
  • Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole. Benchchem.
  • Buy 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXAMIDE from Conier Chem&Pharma Limited. ECHEMI.
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • This compound | C10H8ClN3O2. PubChem.
  • MATERIAL SAFETY DATA SHEET. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. MilliporeSigma.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Spill Response - Chemicals. Canadian Centre for Occupational Health and Safety (CCOHS). (2023-06-14).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.